Product packaging for 3-Fluoro-evodiamine glucose(Cat. No.:)

3-Fluoro-evodiamine glucose

Cat. No.: B12363948
M. Wt: 499.5 g/mol
InChI Key: ZWQBUSIGZLXUII-ZFRLZFHFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Fluoro-evodiamine glucose is a useful research compound. Its molecular formula is C25H26FN3O7 and its molecular weight is 499.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H26FN3O7 B12363948 3-Fluoro-evodiamine glucose

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H26FN3O7

Molecular Weight

499.5 g/mol

IUPAC Name

(1S)-17-fluoro-21-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,15(20),16,18-heptaen-14-one

InChI

InChI=1S/C25H26FN3O7/c1-28-17-5-2-11(26)8-15(17)24(34)29-7-6-13-14-9-12(3-4-16(14)27-19(13)23(28)29)35-25-22(33)21(32)20(31)18(10-30)36-25/h2-5,8-9,18,20-23,25,27,30-33H,6-7,10H2,1H3/t18-,20-,21+,22-,23+,25-/m1/s1

InChI Key

ZWQBUSIGZLXUII-ZFRLZFHFSA-N

Isomeric SMILES

CN1[C@@H]2C3=C(CCN2C(=O)C4=C1C=CC(=C4)F)C5=C(N3)C=CC(=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O

Canonical SMILES

CN1C2C3=C(CCN2C(=O)C4=C1C=CC(=C4)F)C5=C(N3)C=CC(=C5)OC6C(C(C(C(O6)CO)O)O)O

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of 3-Fluoro-evodiamine Glucose: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed synthesis and characterization of 3-Fluoro-evodiamine glucose, a novel derivative of the natural product evodiamine. Evodiamine, an alkaloid isolated from Evodia rutaecarpa, has garnered significant interest for its wide range of pharmacological activities, including potent antitumor effects. The introduction of a fluorine atom at the C-3 position of the evodiamine core is anticipated to enhance its metabolic stability and cell permeability, potentially leading to improved therapeutic efficacy. Furthermore, conjugation with a glucose moiety is a promising strategy to increase water solubility and facilitate targeted delivery to cancer cells, which often overexpress glucose transporters (GLUTs).

This document outlines a plausible synthetic pathway, detailed experimental protocols, and expected characterization data for this compound. Additionally, it explores the potential mechanism of action through the PI3K/AKT signaling pathway, a critical regulator of cell growth and survival that is frequently dysregulated in cancer.

I. Synthesis of this compound

The proposed synthesis of this compound is a multi-step process that begins with the commercially available natural product, evodiamine. The key transformations involve the protection of the N-13 position, regioselective bromination at the C-3 position, nucleophilic fluorination, and finally, glycosylation with a protected glucose derivative, followed by deprotection.

Experimental Protocols

Step 1: Synthesis of N-Boc-evodiamine (2)

To a solution of evodiamine (1) (1.0 g, 3.30 mmol) in dry tetrahydrofuran (THF) (30 mL), di-tert-butyldicarbonate (Boc₂O) (1.08 g, 4.95 mmol) and 4-dimethylaminopyridine (DMAP) (40 mg, 0.33 mmol) are added. The reaction mixture is stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure, and the crude product is purified by flash column chromatography (petroleum ether/ethyl acetate) to yield N-Boc-evodiamine (2) as a white solid.

Step 2: Synthesis of 3-Bromo-N-Boc-evodiamine (3)

N-Boc-evodiamine (2) (1.30 g, 3.22 mmol) is dissolved in dry dichloromethane (DCM) (25 mL) under an argon atmosphere. N-bromosuccinimide (NBS) (0.63 g, 3.54 mmol) is added, and the mixture is stirred at room temperature for 2 hours. The reaction is quenched with saturated sodium thiosulfate solution, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography (petroleum ether/ethyl acetate) to afford 3-Bromo-N-Boc-evodiamine (3).

Step 3: Synthesis of 3-Bromo-evodiamine (4)

3-Bromo-N-Boc-evodiamine (3) (1.32 g, 2.74 mmol) is dissolved in THF (15 mL) and cooled in an ice bath. Sodium methoxide (30 wt% in methanol) (840 µL, 15.07 mmol) is added dropwise, and the reaction is stirred for 1 hour at room temperature. The reaction is then quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to give 3-Bromo-evodiamine (4), which can be used in the next step without further purification.

Step 4: Synthesis of 3-Fluoro-evodiamine (5)

Note: This is a proposed method based on established procedures for nucleophilic fluorination of aryl bromides.

In a dry reaction vessel under an inert atmosphere, 3-Bromo-evodiamine (4) (1.0 g, 2.62 mmol), cesium fluoride (CsF) (1.2 g, 7.86 mmol), and a palladium catalyst such as Pd(dba)₂ (0.15 g, 0.26 mmol) with a suitable phosphine ligand (e.g., SPhos) are suspended in a dry, aprotic solvent like dioxane or toluene. The mixture is heated to 100-120 °C and stirred for 12-24 hours. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The crude product is purified by column chromatography (DCM/methanol) to yield 3-Fluoro-evodiamine (5).

Step 5: Synthesis of this compound (7)

Note: This is a proposed method based on the Koenigs-Knorr glycosylation.

To a solution of 3-Fluoro-evodiamine (5) (0.5 g, 1.55 mmol) in dry DCM (20 mL) are added silver carbonate (Ag₂CO₃) (0.85 g, 3.1 mmol) and activated molecular sieves. The mixture is stirred at room temperature for 30 minutes. A solution of acetobromoglucose (6) (0.96 g, 2.33 mmol) in dry DCM (10 mL) is then added dropwise. The reaction is stirred in the dark at room temperature for 24-48 hours. The mixture is filtered through Celite, and the filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to yield the protected this compound conjugate.

This intermediate is then dissolved in methanol, and a catalytic amount of sodium methoxide is added to effect deacetylation. After stirring at room temperature for 4-6 hours, the reaction is neutralized with an acidic resin, filtered, and the solvent is evaporated. The final product, this compound (7), is purified by recrystallization or column chromatography.

Synthesis_Workflow

Caption: Proposed synthesis workflow for this compound.

II. Characterization

The structural elucidation of the synthesized this compound would be accomplished using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). High-Performance Liquid Chromatography (HPLC) would be employed to determine the purity of the final compound.

Disclaimer: The following characterization data is predicted based on the known spectral data of evodiamine, glucose, and general principles of spectroscopy. Experimental verification is required.

Predicted Quantitative Data

Table 1: Predicted NMR Spectroscopic Data for this compound (in DMSO-d₆)

Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) ¹⁹F NMR (δ, ppm)
Evodiamine Core
H-1~7.5~120-
H-2~7.1~118-
H-4~7.0~111-
H-9~8.0~140-
H-10~7.2~122-
H-11~7.4~125-
H-12~7.8~128-
N-CH₃~3.8~35-
Glucose Moiety
H-1' (anomeric)~4.5-5.0~100-105-
H-2' - H-6'~3.0-4.0~60-80-
Fluorine
C-3-F--~ -110 to -130

Table 2: Predicted Mass Spectrometry Data for this compound

Technique Ionization Mode Expected [M+H]⁺ (m/z)
High-Resolution Mass Spectrometry (HRMS)Electrospray Ionization (ESI)~484.19

III. Biological Activity and Signaling Pathway

Evodiamine and its derivatives have been reported to exert their anticancer effects through the modulation of various signaling pathways, with the PI3K/AKT pathway being a prominent target. This pathway is a key regulator of cell proliferation, survival, and apoptosis, and its aberrant activation is a hallmark of many cancers.

The proposed this compound is hypothesized to inhibit the PI3K/AKT signaling cascade. Upon entering the cancer cell, potentially facilitated by glucose transporters, the compound may directly or indirectly inhibit the phosphorylation and activation of key components of this pathway, such as PI3K, AKT, and mTOR. This inhibition would lead to the downstream suppression of pro-survival signals and the activation of apoptotic machinery, ultimately resulting in cancer cell death.

// Edges RTK -> PI3K [label="Activation"]; PI3K -> PIP3 [label="Phosphorylation"]; PIP2 -> PIP3 [style=dashed]; PIP3 -> PDK1; PDK1 -> AKT [label="Phosphorylation"]; AKT -> mTORC1 [label="Activation"]; mTORC1 -> Proliferation; AKT -> Survival; AKT -> Apoptosis [label="Inhibition", color="#EA4335"]; AKT -> Transcription_Factors [label="Activation"]; Transcription_Factors -> Proliferation; Transcription_Factors -> Survival;

Evodiamine_Derivative -> PI3K [label="Inhibition", color="#EA4335", style=dashed]; Evodiamine_Derivative -> AKT [label="Inhibition", color="#EA4335", style=dashed]; }

Caption: Proposed mechanism of action via the PI3K/AKT signaling pathway.

IV. Conclusion

The synthesis of this compound represents a rational approach to improve the pharmacological properties of the natural product evodiamine for anticancer applications. The proposed synthetic route is based on established chemical transformations and provides a clear roadmap for its preparation. The predicted characterization data will serve as a valuable reference for its structural confirmation. Further investigation into its biological activity and mechanism of action, particularly its effects on the PI3K/AKT signaling pathway, is warranted to fully assess its therapeutic potential. This technical guide provides a solid foundation for researchers and drug development professionals to embark on the synthesis and evaluation of this promising new compound.

An In-depth Technical Guide on the Chemical Properties and Biological Activity of Fluorinated Evodiamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Reader: As of the current date, a comprehensive body of scientific literature detailing the specific chemical properties, synthesis, and biological activity of "3-Fluoro-evodiamine glucose" is not available. This technical guide will therefore focus on a closely related and scientifically documented class of compounds: fluorinated derivatives of evodiamine . This information is intended to provide a valuable resource for researchers, scientists, and drug development professionals interested in the potential of modified evodiamine scaffolds.

Evodiamine, a quinazolinocarboline alkaloid isolated from Evodia rutaecarpa, has garnered significant interest for its wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-obesity effects.[1][2][3] Structural modification of the evodiamine backbone, particularly through fluorination, is a key strategy for enhancing its therapeutic potential and exploring its structure-activity relationships (SAR). The introduction of fluorine can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule.

I. Chemical Properties of Fluorinated Evodiamine Derivatives

The core structure of evodiamine presents several sites for chemical modification. The C-3 position on the E-ring has been identified as a key active site for structural optimization.[4] While specific quantitative data for a broad range of fluorinated derivatives are not centrally compiled, the general chemical properties of evodiamine provide a baseline. Evodiamine is a tryptamine indole alkaloid with a molecular weight of 303.36 g/mol and a melting point of 278 °C.[2] It is characterized by its poor solubility in water but is soluble in organic solvents like acetone.[2] The stability of the evodiamine structure is sensitive to pH and temperature, with instability observed at temperatures above 60°C or pH levels outside the 5-9 range.[2]

Structural modifications, such as the introduction of a fluorine atom, can influence these properties. For instance, fluorination can impact a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.

II. Synthesis of Fluorinated Evodiamine Derivatives

The synthesis of fluorinated evodiamine derivatives often involves a multi-step process starting from commercially available evodiamine or building the quinazolinocarboline backbone from simpler precursors.

Experimental Protocol: Synthesis of 3-Aryl-Evodiamine Derivatives [4]

A common strategy for introducing substituents at the C-3 position involves a Suzuki-Miyaura coupling reaction.[4]

  • Protection of the N-13 position: Evodiamine is first treated with di-tert-butyldicarbonate (Boc₂O) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) in a dry solvent like tetrahydrofuran (THF) at room temperature. This step protects the nitrogen at the N-13 position.[4]

  • Bromination at the C-3 position: The resulting N-Boc-evodiamine is then halogenated using a brominating agent like N-bromosuccinimide (NBS) to produce the C-3 bromo derivative.[4]

  • Suzuki-Miyaura Coupling: The 3-bromo-N-Boc-evodiamine is then reacted with an appropriate arylboronic acid in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., Cs₂CO₃) in a suitable solvent system (e.g., 1,4-dioxane/H₂O). This reaction introduces the aryl group at the C-3 position.[4]

  • Deprotection: The final step involves the removal of the Boc protecting group, typically under acidic conditions, to yield the 3-aryl-evodiamine derivative.[4]

To synthesize a 3-fluoro-aryl-evodiamine derivative, a fluorinated arylboronic acid would be used in the Suzuki-Miyaura coupling step.

Experimental Workflow for Synthesis of 3-Aryl-Evodiamine Derivatives

G cluster_synthesis Synthesis of 3-Aryl-Evodiamine Derivatives Evodiamine Evodiamine Boc_Protection N-Boc-Evodiamine Evodiamine->Boc_Protection Boc₂O, DMAP Bromination 3-Bromo-N-Boc-Evodiamine Boc_Protection->Bromination NBS Coupling 3-Aryl-N-Boc-Evodiamine Bromination->Coupling Arylboronic Acid, Pd Catalyst Deprotection 3-Aryl-Evodiamine Coupling->Deprotection Acid

Caption: A generalized workflow for the synthesis of 3-aryl-evodiamine derivatives.

III. Biological Activity and Signaling Pathways

Fluorinated derivatives of evodiamine have shown significant potential as anti-cancer agents, often exhibiting enhanced cytotoxicity compared to the parent compound.[4]

Anti-proliferative Activity

Studies on various 3-aryl-evodiamine derivatives have demonstrated their potent anti-proliferative activity against a range of cancer cell lines.

CompoundCell LineIC₅₀ (μM)
Evodiamine A549100
HCT116100
Compound 6y (methylsulfonylbenzene derivative) HCT1160.58 ± 0.04
4T10.99 ± 0.07
Compound F-3 Huh70.05
SK-Hep-10.07
Compound F-4 Huh70.04
SK-Hep-10.06

Data compiled from multiple sources.[4][5]

Mechanism of Action and Signaling Pathways

Evodiamine and its derivatives exert their anti-cancer effects through the modulation of multiple signaling pathways, leading to the induction of apoptosis, cell cycle arrest, and inhibition of cell migration and invasion.

  • PI3K/Akt Signaling Pathway: Evodiamine has been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. Inhibition of this pathway can lead to apoptosis.[1][6]

  • MAPK/ERK Signaling Pathway: The MAPK/ERK pathway is another key regulator of cell growth and differentiation that is often dysregulated in cancer. Evodiamine has been reported to suppress this pathway, contributing to its anti-proliferative effects.[6][7]

  • Topoisomerase Inhibition: Some evodiamine derivatives have been identified as dual inhibitors of topoisomerase I and II, enzymes that are essential for DNA replication and repair. Inhibition of these enzymes leads to DNA damage and cell death.[1][5]

Signaling Pathway of Evodiamine-Induced Apoptosis

G cluster_pathways Cellular Signaling Pathways cluster_effects Cellular Effects Evodiamine Evodiamine Derivatives PI3K PI3K Evodiamine->PI3K inhibits MAPK MAPK Evodiamine->MAPK inhibits Topoisomerase Topoisomerase I/II Evodiamine->Topoisomerase inhibits Apoptosis Apoptosis Evodiamine->Apoptosis induces CellCycleArrest Cell Cycle Arrest Evodiamine->CellCycleArrest induces Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation promotes Akt->Apoptosis inhibits ERK ERK MAPK->ERK ERK->Proliferation promotes ERK->Apoptosis inhibits Topoisomerase->CellCycleArrest regulates

Caption: Evodiamine derivatives modulate key signaling pathways to induce apoptosis and cell cycle arrest.

IV. Conclusion

While direct information on "this compound" is unavailable, the existing research on fluorinated evodiamine derivatives highlights a promising area for the development of novel anti-cancer therapeutics. The strategic placement of fluorine atoms on the evodiamine scaffold can significantly enhance its biological activity. Further research is warranted to fully elucidate the therapeutic potential of these compounds and to investigate novel conjugates, such as with glucose, which could potentially improve tumor targeting and drug delivery.

References

In Vitro Biological Activity of 3-Fluoro-evodiamine Glucose: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the in vitro biological activity of 3-Fluoro-evodiamine glucose is not currently available in publicly accessible research. This technical guide has been constructed by synthesizing and extrapolating data from studies on the parent compound, evodiamine, and its various derivatives, including fluorinated and glucose-conjugated forms. The presented data, experimental protocols, and mechanistic pathways are based on established findings for these closely related compounds and serve as a predictive framework for the potential biological activities of this compound.

Introduction

Evodiamine, a quinazolinocarboline alkaloid isolated from Evodia rutaecarpa, has garnered significant interest in oncology research due to its wide spectrum of pharmacological properties, including potent antitumor activities.[1][2] Its mechanisms of action are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and cell cycle arrest in various cancer cell lines.[1][3] To enhance its therapeutic potential, structural modifications of evodiamine have been explored, such as halogenation and conjugation with glucose.

Fluorine substitution, particularly at the C-3 position, has been shown in related derivatives to enhance cytotoxic activity.[2] Furthermore, conjugating cytotoxic agents with glucose is a promising strategy to selectively target cancer cells, which exhibit high glucose uptake via overexpressed glucose transporters (GLUTs) compared to normal cells.[4] This guide provides a detailed overview of the anticipated in vitro biological activities of this compound, focusing on its cytotoxic effects, induction of apoptosis, and impact on key signaling pathways. The experimental protocols described are standard methodologies employed in the evaluation of novel anticancer compounds.

Cytotoxic Activity

The primary evaluation of an anticancer agent involves assessing its cytotoxicity against various cancer cell lines. Based on studies of evodiamine derivatives, this compound is expected to exhibit potent, dose-dependent inhibition of cell proliferation.[2][5] The IC50 values, representing the concentration required to inhibit 50% of cell growth, are anticipated to be in the low micromolar to nanomolar range, indicating high potency.

Table 1: Predicted In Vitro Cytotoxicity (IC50) of this compound

Cancer Cell LineTissue of OriginPredicted IC50 (µM)
HCT116Colon Carcinoma0.45
HepG2Hepatocellular Carcinoma0.80
4T1Breast Cancer0.95
A375-S2Melanoma1.20
SGC7901Gastric Cancer2.50
PC-3Prostate Cancer1.80

Note: The IC50 values presented are hypothetical and extrapolated from published data on 3-aryl-evodiamine derivatives and other evodiamine conjugates.[2]

Induction of Apoptosis

A key mechanism by which evodiamine and its analogues exert their anticancer effects is the induction of programmed cell death, or apoptosis.[6][7] This process is characterized by distinct morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of caspases.[7][8] this compound is expected to induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.

Table 2: Quantitative Analysis of Apoptosis Induction

Cancer Cell LineTreatment Concentration (µM)Apoptotic Cells (%)Fold Increase vs. Control
HCT1161.045.29.0
HepG22.038.57.7
A375-S22.532.86.5

Note: Data are hypothetical, representing typical results from Annexin V-FITC/PI staining followed by flow cytometry analysis after 24-hour treatment.

Cell Cycle Arrest

In addition to inducing apoptosis, many evodiamine derivatives have been shown to arrest the cell cycle at the G2/M phase.[1][8] This prevents cancer cells from proceeding through mitosis, ultimately leading to cell death. This effect is often associated with the modulation of key cell cycle regulatory proteins.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the in vitro biological activity of novel anticancer compounds like this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5x10³ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 0.1 to 100 µM) for 48 hours. A control group is treated with DMSO.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • IC50 Calculation: Cell viability is expressed as a percentage of the control. The IC50 value is calculated using a dose-response curve fitting analysis.

Apoptosis Analysis by Flow Cytometry

This method quantifies the percentage of apoptotic cells following treatment.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the compound at its approximate IC50 concentration for 24 hours.

  • Cell Harvesting: Cells are harvested by trypsinization and washed with cold PBS.

  • Staining: Cells are resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added, and the cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways.

  • Protein Extraction: Treated and untreated cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-Akt, Akt) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

Evodiamine and its derivatives modulate several key signaling pathways that are often dysregulated in cancer. The conjugation with glucose is expected to enhance the selective uptake of this compound by cancer cells via GLUT1, leading to more targeted effects.[4]

Apoptosis Signaling Pathway

The compound is predicted to induce apoptosis by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction, cytochrome c release, and the activation of caspase cascades.[6][9]

G cluster_0 Cellular Uptake and Initial Stimulus cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Caspase Cascade GLUT1 GLUT1 Transporter FEG 3-Fluoro-evodiamine glucose FEG->GLUT1 Uptake Bcl2 Bcl-2 (Anti-apoptotic) FEG->Bcl2 Bax Bax (Pro-apoptotic) FEG->Bax Mito Mitochondrion Bcl2->Mito Inhibits Bax->Mito Forms pore CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation FEG 3-Fluoro-evodiamine glucose FEG->PI3K FEG->Akt G start Start: Synthesize This compound cytotoxicity Cytotoxicity Screening (MTT Assay on Panel of Cancer Cell Lines) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V / PI Staining) ic50->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle mechanism Mechanistic Studies (Western Blot for Signaling Proteins) apoptosis->mechanism cell_cycle->mechanism end Conclusion: Efficacy & Mechanism mechanism->end

References

Preliminary Mechanistic Studies of Evodiamine's Influence on Glucose Metabolism and Cellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific compound "3-Fluoro-evodiamine glucose" is not available in the reviewed scientific literature. This technical guide provides a comprehensive overview of the preliminary mechanism of action of the parent compound, evodiamine , with a focus on its effects on glucose metabolism and related signaling pathways. The findings presented herein are based on studies of evodiamine and its derivatives and may not be directly applicable to "this compound."

Core Mechanism of Action: Modulation of Key Signaling Pathways

Evodiamine, a quinolone alkaloid extracted from Evodia rutaecarpa, has been investigated for its potential therapeutic effects, including its influence on glucose metabolism and its anti-cancer properties. Preliminary studies indicate that evodiamine exerts its effects by modulating several critical intracellular signaling pathways.

1.1. Impact on Glucose Metabolism and Insulin Signaling

Evodiamine has been shown to improve glucose tolerance and insulin sensitivity.[1][2][3] Its mechanism in this context is primarily linked to the regulation of the mTOR and AMPK signaling pathways in adipocytes and other tissues.[1][2][3]

  • Inhibition of mTOR-S6K Signaling: Evodiamine inhibits the mammalian target of rapamycin (mTOR) and ribosomal S6 protein kinase (S6K) signaling pathway.[1][3] This inhibition leads to a reduction in the serine phosphorylation of insulin receptor substrate 1 (IRS1), which is a negative feedback mechanism that, when active, contributes to insulin resistance.[1][3] By suppressing this feedback loop, evodiamine may enhance insulin signaling.

  • Activation of AMPK: Evodiamine stimulates the phosphorylation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1][3][4] Activated AMPK can, in turn, down-regulate mTOR signaling, further contributing to improved insulin sensitivity.[1][3] The activation of AMPK by evodiamine appears to be mediated through a Ca2+-dependent PI3K/Akt/CaMKII-signaling pathway.[4]

1.2. Anti-Cancer Mechanisms

In the context of cancer, evodiamine's mechanism of action is multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[5][6][7][8][9][10] These effects are mediated through the modulation of several signaling pathways, including:

  • PI3K/Akt Pathway: Evodiamine has been observed to inhibit the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway.[6][9][11][12][13] This pathway is crucial for cell survival and proliferation, and its inhibition by evodiamine can lead to apoptosis.

  • MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another target of evodiamine.[12][14][15] By modulating this pathway, evodiamine can influence cell proliferation and apoptosis.

  • NF-κB Signaling: Evodiamine can inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cell survival.[5][16]

Data Presentation: Quantitative Analysis of Evodiamine's Bioactivity

The following table summarizes the quantitative data from various in vitro studies on evodiamine and its derivatives. The IC50 values represent the concentration of the compound required to inhibit 50% of the metabolic activity of the cells, providing a measure of its cytotoxic potential.

Cell LineCancer TypeCompoundIC50 Value (µM)Exposure Time (h)Reference
HT29Colorectal CancerEvodiamine3024[9]
HCT116Colorectal CancerEvodiamine1524[9]
HT29Colorectal CancerEvodiamine1548[9]
HCT116Colorectal CancerEvodiamine1548[9]
A549Lung CancerEvodiamine1.372[17]
A549NSCLCEvodiamine22.4424[18]
LLCLewis Lung CarcinomaEvodiamine6.8648[18]
B16-F10MelanomaEvodiamine2.4-[10]
LLCLewis Lung CarcinomaEvodiamine4.8-[10]
MDA-MB-231Breast CancerEvodiamine17.4824[19]
MDA-MB-231Breast CancerEvodiamine9.4748[19]
MCF-7Breast CancerEvodiamine20.9824[19]
MCF-7Breast CancerEvodiamine15.4648[19]
Primary Cardiomyocytes-Evodiamine28.44 µg/mL24[20][21]

Experimental Protocols

This section details the methodologies for key experiments cited in the preliminary studies of evodiamine.

3.1. Cell Viability Assay (MTT/CCK-8)

  • Objective: To determine the cytotoxic effects of evodiamine on cancer cell lines.

  • Procedure:

    • Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

    • The cells are then treated with various concentrations of evodiamine or a vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).[9][19]

    • After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) is added to each well.

    • The plates are incubated for a period to allow for the conversion of the reagent into a colored formazan product by metabolically active cells.

    • The absorbance of the formazan product is measured using a microplate reader at a specific wavelength.

    • Cell viability is calculated as a percentage of the control group, and IC50 values are determined by non-linear regression analysis.

3.2. Western Blot Analysis

  • Objective: To detect the expression levels of specific proteins in signaling pathways affected by evodiamine.

  • Procedure:

    • Cells or tissues are treated with evodiamine as required for the experiment.

    • Total protein is extracted from the samples using a suitable lysis buffer.

    • Protein concentration is determined using a protein assay kit (e.g., BCA assay).

    • Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-Akt, p-mTOR, β-actin) overnight at 4°C.[18][22]

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

3.3. In Vivo Tumor Xenograft Model

  • Objective: To evaluate the anti-tumor efficacy of evodiamine in a living organism.

  • Procedure:

    • Human cancer cells are subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude mice).[23]

    • Once tumors reach a palpable size, the mice are randomly assigned to treatment and control groups.

    • The treatment group receives regular administration of evodiamine (e.g., intraperitoneal injection or gavage) at a predetermined dose and schedule.[18][23] The control group receives a vehicle control.

    • Tumor volume and body weight are measured at regular intervals throughout the study.

    • At the end of the experiment, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting).

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by evodiamine and a typical experimental workflow.

Evodiamine_Insulin_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor Insulin->IR IRS1 IRS1 IR->IRS1 PI3K PI3K IRS1->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Glucose_Uptake Glucose Uptake Akt->Glucose_Uptake S6K S6K mTORC1->S6K IRS1_pS p-IRS1 (Ser) S6K->IRS1_pS Negative Feedback AMPK AMPK AMPK->mTORC1 Evodiamine Evodiamine Evodiamine->mTORC1 Inhibits Evodiamine->AMPK Activates

Evodiamine's modulation of the insulin signaling pathway.

Evodiamine_Apoptosis_Pathway cluster_signaling Signaling Cascade cluster_cellular_response Cellular Response Evodiamine Evodiamine PI3K_Akt PI3K/Akt Pathway Evodiamine->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Evodiamine->MAPK_ERK NF_kB NF-κB Pathway Evodiamine->NF_kB Bcl2 Bcl-2 (Anti-apoptotic) Evodiamine->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Evodiamine->Bax Upregulates PI3K_Akt->Bcl2 Apoptosis Apoptosis MAPK_ERK->Apoptosis NF_kB->Bcl2 Caspases Caspase Activation Bcl2->Caspases Bax->Caspases Caspases->Apoptosis

Evodiamine's induction of apoptosis via multiple signaling pathways.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cell Culture (e.g., Cancer Cells, Adipocytes) Treatment Evodiamine Treatment (Dose-Response & Time-Course) Cell_Culture->Treatment Assays Cell-Based Assays (Viability, Apoptosis, Western Blot) Treatment->Assays Animal_Model Animal Model (e.g., Tumor Xenograft, Diabetic Mice) Administration Evodiamine Administration (e.g., Gavage, IP Injection) Animal_Model->Administration Analysis Analysis (Tumor Growth, Blood Glucose, Tissue Analysis) Administration->Analysis

A generalized experimental workflow for studying evodiamine.

References

The Evolving Landscape of Cancer Therapeutics: A Deep Dive into the Structure-Activity Relationship of Fluorinated Evodiamine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals.

Evodiamine, a quinazolinocarboline alkaloid naturally found in the fruit of Evodia rutaecarpa, has long been a subject of interest in medicinal chemistry due to its wide array of biological activities, most notably its potent antitumor properties.[1][2][3] However, the clinical application of evodiamine has been hampered by its poor physicochemical properties, such as low water solubility and bioavailability.[1][4] This has spurred extensive research into the synthesis of evodiamine derivatives to enhance its therapeutic potential. Among these, fluorinated analogs have emerged as a promising class of compounds with significantly improved anticancer activity. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of fluorinated evodiamine analogs, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Structure-Activity Relationship: The Impact of Fluorine Substitution

The strategic incorporation of fluorine atoms into the evodiamine scaffold has been shown to modulate its biological activity profoundly. Fluorine's unique properties, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly alter the pharmacokinetic and pharmacodynamic profile of the parent molecule.

Substitution at the N14-Phenyl Group and E-Ring

Recent studies have focused on the disubstitution of the N14-phenyl group and the E-ring of the evodiamine structure. It has been observed that the introduction of a fluorine atom at the meta-position of the N14-phenyl group, in conjunction with other substitutions on the E-ring, can lead to compounds with enhanced bioactivity.[5] A series of novel disubstituted evodiamine derivatives were synthesized and evaluated for their anti-hepatocellular carcinoma (HCC) activity.[5][6]

Substitution at the C-10 Position

Research on substitutions at the C-10 position of the evodiamine core has revealed a specific order of antitumor activity strength, with hydroxyl > iodine > fluorine > methoxy > bromine.[1] This indicates that while hydroxyl substitution provides the most potent anticancer activity, fluorine substitution is also a viable strategy for enhancing efficacy.

Quantitative Analysis of Biological Activity

To facilitate a clear comparison of the cytotoxic effects of various fluorinated evodiamine analogs, the following table summarizes their in vitro antiproliferative activities against different cancer cell lines.

CompoundSubstitution PatternCell LineIC50 (µM)Reference
F-3 E-ring-disubstitutedHuh70.05[5][6]
SK-Hep-10.07[5][6]
F-4 E-ring-disubstitutedHuh70.04[5][6]
SK-Hep-10.06[5][6]
6y 3-aryl (methylsulfonylbenzene)HCT1160.58 ± 0.04[7]
4T10.99 ± 0.07[7]

Key Signaling Pathways and Mechanisms of Action

Evodiamine and its derivatives exert their anticancer effects through the modulation of multiple signaling pathways.[1][2] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and affect the cell cycle.[1][8]

One of the key mechanisms is the inhibition of topoisomerases I and II, crucial enzymes in DNA replication and transcription.[6][9] Several fluorinated derivatives have demonstrated potent dual inhibitory activity against both topoisomerases.[6]

Signaling_Pathways cluster_Evodiamine Fluorinated Evodiamine Analogs cluster_Cellular_Effects Cellular Effects cluster_Downstream Downstream Pathways Evodiamine Fluorinated Evodiamine Analogs Topoisomerase Topoisomerase I/II Inhibition Evodiamine->Topoisomerase CellCycle Cell Cycle Arrest (G2/M Phase) Evodiamine->CellCycle Apoptosis Apoptosis Induction Evodiamine->Apoptosis Proliferation Inhibition of Proliferation Evodiamine->Proliferation Topoisomerase->Apoptosis CellCycle->Apoptosis STAT3 STAT3 Signaling (Inhibition) Proliferation->STAT3 NFkB NF-κB Pathway (Inactivation) Proliferation->NFkB YAP YAP/TAZ Pathway (Downregulation) Proliferation->YAP

Furthermore, evodiamine has been shown to inhibit the activation of the IL-6-induced STAT3 signaling pathway and downregulate Yes-associated protein (YAP) levels, both of which are crucial in cancer progression.[1] Inactivation of the NF-κB pathway is another mechanism through which these compounds suppress cancer cell growth and drug resistance.[2][10]

Experimental Protocols

The evaluation of fluorinated evodiamine analogs involves a series of standard and specialized in vitro and in vivo assays.

Synthesis of Fluorinated Evodiamine Derivatives

A general synthetic route for N14-phenyl-disubstituted evodiamine derivatives involves a multi-step process. For compounds like F-1, F-2, and F-6, the synthesis begins with the Ullman reaction, coupling 2-bromo-5-fluorine-substituted benzoic acids with 3-fluorine-substituted anilines. The resulting product is then condensed with a 5-substituted tryptamine. The final cyclization step yields the target evodiamine derivatives.[5]

Synthesis_Workflow cluster_Reactants Starting Materials cluster_Intermediates Intermediate Products cluster_Product Final Product Reactant1 2-bromo-5-fluorine- substituted benzoic acid Intermediate1 Ullman Reaction Product Reactant1->Intermediate1 Ullman Reaction Reactant2 3-fluorine-substituted aniline Reactant2->Intermediate1 Reactant3 5-substituted tryptamine Intermediate2 Condensation Product Reactant3->Intermediate2 Intermediate1->Intermediate2 Condensation Product Fluorinated Evodiamine Analog Intermediate2->Product Cyclization

In Vitro Antiproliferative Assay

The antiproliferative activity of the synthesized compounds is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a similar colorimetric method.

  • Cell Seeding: Cancer cells (e.g., Huh7, SK-Hep-1) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the fluorinated evodiamine analogs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Topoisomerase Inhibition Assay

The ability of the compounds to inhibit topoisomerase I and II can be assessed using commercially available kits. These assays typically measure the relaxation of supercoiled DNA by the topoisomerase enzyme in the presence and absence of the test compounds.

Cell Cycle Analysis

Flow cytometry is employed to analyze the effect of the compounds on the cell cycle distribution.

  • Cell Treatment: Cells are treated with the test compounds for a defined period.

  • Cell Harvesting and Fixation: The cells are harvested, washed, and fixed in cold ethanol.

  • Staining: The fixed cells are stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI).

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined.

Apoptosis Assay

Apoptosis induction can be confirmed using methods such as Annexin V-FITC/PI staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells.

Conclusion and Future Directions

The structure-activity relationship of fluorinated evodiamine analogs is a vibrant area of research with significant potential for the development of novel anticancer agents. The strategic introduction of fluorine atoms has been shown to enhance the cytotoxic activity of the parent compound, leading to derivatives with potent antiproliferative effects in the nanomolar range. The multifaceted mechanism of action, involving the dual inhibition of topoisomerases and modulation of key oncogenic signaling pathways, makes these compounds particularly attractive for further investigation.

Future research should focus on optimizing the substitution patterns to further improve efficacy and selectivity. In vivo studies are crucial to evaluate the pharmacokinetic profiles, safety, and antitumor efficacy of the most promising candidates in preclinical models. The development of these fluorinated evodiamine analogs holds great promise for expanding the arsenal of effective cancer therapeutics.

References

The Rising Therapeutic Tide: A Technical Guide to Glycosylated Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutics has increasingly turned its attention to the vast and intricate world of natural products. Among these, glycosylated natural products represent a particularly promising frontier in drug discovery and development. The addition of sugar moieties to a natural product core, a process known as glycosylation, can profoundly alter its physicochemical and biological properties. This strategic modification often leads to enhanced solubility, improved bioavailability, and modulated pharmacological activity, thereby unlocking the therapeutic potential of otherwise challenging compounds. This in-depth technical guide explores the core principles of glycosylated natural products, presenting key quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action to empower researchers in this exciting field.

The Power of the Glycosidic Bond: Enhancing Therapeutic Efficacy

Glycosylation is a widespread and vital biological process that increases the structural and functional diversity of natural products.[1] The attachment of one or more sugar units can significantly impact a molecule's pharmacokinetic and pharmacodynamic profile.[1][2][3] Key advantages conferred by glycosylation include:

  • Increased Water Solubility: The hydrophilic nature of sugar molecules can dramatically improve the solubility of hydrophobic natural products, facilitating their formulation and administration.[1]

  • Enhanced Bioavailability: Glycosylation can influence a compound's absorption, distribution, metabolism, and excretion (ADME) properties, often leading to improved bioavailability.[1][3]

  • Modulated Biological Activity: The sugar moiety can play a crucial role in molecular recognition, binding to specific cellular targets, and triggering downstream signaling events. In some cases, the glycosidic portion is essential for the compound's therapeutic effect.[2]

  • Reduced Toxicity: Glycosylation can sometimes mask toxic functional groups on the aglycone, leading to a more favorable safety profile.

A systematic analysis of bacterial natural products revealed that over 21% are glycosides, highlighting the prevalence and importance of this modification in nature.[4]

Case Studies in Therapeutic Potential: From Cancer to Inflammation

The therapeutic applications of glycosylated natural products are vast and continue to expand. Here, we delve into specific examples that showcase their potential in treating complex diseases.

Oleandrin: A Potent Cardiac Glycoside with Anticancer Activity

Oleandrin, a cardiac glycoside isolated from the oleander plant (Nerium oleander), has demonstrated significant anticancer properties.[5][6] Its cytotoxic effects are attributed to the inhibition of the Na+/K+-ATPase pump and the modulation of multiple cellular signaling pathways.[6]

Quantitative Data on Oleandrin and its Derivative

CompoundCell LineAssayIC50 (nM)Reference
OleandrinMDA-MB-231 (Breast Cancer)Cell Viability50[7]
Odoroside AMDA-MB-231 (Breast Cancer)Cell Viability100[7]
OleandrinRT-R-MDA-MB-231 (Radiotherapy-Resistant Breast Cancer)Cell Viability50[7]
Odoroside ART-R-MDA-MB-231 (Radiotherapy-Resistant Breast Cancer)Cell Viability100[7]

Signaling Pathways Modulated by Oleandrin

Oleandrin exerts its anticancer effects by targeting several key signaling cascades, including NF-κB, MAPK, and PI3K/Akt.[5][8][9] Furthermore, it has been shown to inhibit the STAT-3 signaling pathway, which is crucial for cancer cell invasion and metastasis.[7]

Oleandrin_Signaling Oleandrin Oleandrin Nakatpase Na+/K+-ATPase Oleandrin->Nakatpase inhibits PI3K PI3K Oleandrin->PI3K inhibits MAPK MAPK Oleandrin->MAPK inhibits NFkB NF-κB Oleandrin->NFkB inhibits STAT3 STAT-3 Oleandrin->STAT3 inhibits Apoptosis Apoptosis Nakatpase->Apoptosis induces Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation MAPK->Proliferation NFkB->Proliferation Invasion Invasion STAT3->Invasion Ginsenoside_Signaling Ginsenosides Ginsenosides GrowthFactors Growth Factors (e.g., EGFR, VEGF) Ginsenosides->GrowthFactors modulates CellCycle Cell Cycle Regulators (CDKs, Cyclins) Ginsenosides->CellCycle modulates ApoptosisMediators Apoptosis Mediators (Bcl-2, Caspases) Ginsenosides->ApoptosisMediators modulates ProteinKinases Protein Kinases (JNK, Akt) Ginsenosides->ProteinKinases modulates TumorSuppressors Tumor Suppressors (p53, p21) Ginsenosides->TumorSuppressors modulates Isolation_Workflow Start Plant/Microbial Material Extraction Solvent Extraction (e.g., Methanol/Water) Start->Extraction Filtration Filtration/Centrifugation Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract ColumnChromatography Column Chromatography (e.g., Silica Gel) CrudeExtract->ColumnChromatography Fractionation Fraction Collection ColumnChromatography->Fractionation TLC Thin-Layer Chromatography (TLC) Analysis of Fractions Fractionation->TLC Pooling Pooling of Pure Fractions TLC->Pooling PurifiedGlycoside Purified Glycoside Pooling->PurifiedGlycoside HPLC HPLC for Purity Assessment and Further Purification PurifiedGlycoside->HPLC FinalProduct High-Purity Glycoside HPLC->FinalProduct

References

Initial Cytotoxicity Screening of 3-Fluoro-evodiamine Glucose in Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial cytotoxicity screening of 3-Fluoro-evodiamine glucose, a novel compound designed for targeted cancer therapy. This document outlines the scientific rationale, experimental methodologies, and expected mechanistic actions based on the extensive research conducted on its parent compound, evodiamine, and its various derivatives.

Introduction: Rationale for the Development of this compound

Evodiamine, a naturally occurring indole alkaloid extracted from Evodia rutaecarpa, has demonstrated significant anti-cancer properties in numerous preclinical studies.[1][2][3] Its therapeutic potential is attributed to its ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and prevent metastasis.[2][3] Evodiamine and its derivatives have been shown to exert their effects through multiple mechanisms, including the inhibition of topoisomerases I and II, induction of cell cycle arrest at the G2/M phase, and modulation of critical signaling pathways such as the PI3K/AKT pathway.[4][5][6][7]

Despite its promising anti-tumor activity, the clinical development of evodiamine has been hampered by its poor water solubility and low bioavailability.[1][3] To overcome these limitations, researchers have focused on synthesizing derivatives with improved pharmacological properties. The development of this compound represents a targeted approach to enhance both the efficacy and selectivity of the parent compound.

The rationale for this specific derivative is twofold:

  • Fluorination: The introduction of a fluorine atom at the C-3 position of the evodiamine scaffold has been explored as a strategy to enhance cytotoxic activity.[8]

  • Glucose Conjugation: The conjugation of glucose to the evodiamine molecule is a strategic modification aimed at exploiting the Warburg effect, a phenomenon where cancer cells exhibit increased glucose uptake to support their high proliferation rates. This is mediated by the overexpression of glucose transporters (GLUTs), particularly GLUT1, on the surface of many cancer cells. By attaching a glucose moiety, the 3-Fluoro-evodiamine-glucose conjugate is designed to be preferentially taken up by cancer cells, thereby increasing its intracellular concentration and enhancing its cytotoxic effect while potentially reducing toxicity to normal cells.[9]

This guide will detail the methodologies for assessing the in vitro cytotoxicity of this novel compound and explore its potential mechanisms of action based on the known activities of related evodiamine derivatives.

In Vitro Cytotoxicity of Evodiamine Derivatives

While specific data for this compound is not yet publicly available, the cytotoxic activity of a wide range of evodiamine derivatives has been extensively studied across various cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values for several key derivatives, providing a benchmark for the expected potency of this compound.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
EvodiamineMCF-7 (Breast)18.1[10]
EvodiamineSMMC-7721 (Liver)27.4[10]
EvodiamineHT29 (Colon)15-30 (approx.)[11]
EvodiamineHCT116 (Colon)15-30 (approx.)[11]
EvodiamineAGS (Gastric)Varies (dose & time dependent)[12]
EvodiamineBGC-823 (Gastric)Varies (dose & time dependent)[12]
Compound 3e (Evodiamine derivative)A549 (Lung)2.68 - 18.42[13][14]
Compound 3e (Evodiamine derivative)HepG-2 (Liver)2.68 - 18.42[13][14]
Compound 3e (Evodiamine derivative)U251 (Glioblastoma)2.68 - 18.42[13][14]
Compound 3e (Evodiamine derivative)HeLa (Cervical)2.68 - 18.42[13][14]
Compound 3e (Evodiamine derivative)MCF-7 (Breast)2.68 - 18.42[13][14]
Compound F-4 (Evodiamine derivative)Huh7 (Liver)0.04[4][7]
Compound F-4 (Evodiamine derivative)SK-Hep-1 (Liver)0.06[4][7]
Compound 6y (3-aryl-evodiamine)HCT116 (Colon)0.58[8]
Compound 6y (3-aryl-evodiamine)4T1 (Breast)0.99[8]

Experimental Protocols

This section provides detailed methodologies for the initial in vitro screening of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Flow Cytometry: Analyze the cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

  • Data Analysis: Analyze the cell cycle distribution using appropriate software (e.g., ModFit LT).

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.

  • Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis:

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

Visualizations: Workflows and Signaling Pathways

To visually represent the experimental and mechanistic aspects of this research, the following diagrams have been generated using Graphviz (DOT language).

Experimental Workflow for Cytotoxicity Screening

G cluster_setup Experimental Setup cluster_treatment Compound Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis start Select Cancer Cell Lines seed Seed Cells in Multi-well Plates start->seed prepare Prepare Serial Dilutions of This compound seed->prepare treat Treat Cells for 24, 48, 72h prepare->treat viability Cell Viability Assay (MTT) treat->viability cycle Cell Cycle Analysis (Flow Cytometry) treat->cycle apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis ic50 Calculate IC50 Values viability->ic50 dist Determine Cell Cycle Distribution cycle->dist quant Quantify Apoptotic Cells apoptosis->quant

Caption: Experimental workflow for in vitro cytotoxicity screening.

Proposed Mechanism of Action: Apoptosis Induction

G cluster_cell Cancer Cell compound This compound glut1 GLUT1 Transporter compound->glut1 Uptake bax Bax (Pro-apoptotic) compound->bax Upregulation pi3k PI3K/AKT Pathway glut1->pi3k Inhibition bcl2 Bcl-2 (Anti-apoptotic) pi3k->bcl2 Inhibition casp9 Caspase-9 bcl2->casp9 Inhibition bax->casp9 Activation casp3 Caspase-3 casp9->casp3 Activation apoptosis Apoptosis casp3->apoptosis Execution

Caption: Proposed apoptotic signaling pathway of this compound.

Proposed Mechanisms of Action

Based on the literature for evodiamine and its derivatives, this compound is expected to exert its anti-cancer effects through several key mechanisms:

  • Induction of Apoptosis: Evodiamine derivatives have been shown to induce apoptosis by modulating the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio.[5] This disrupts the mitochondrial membrane potential and activates the intrinsic caspase cascade, ultimately leading to programmed cell death.[15]

  • Cell Cycle Arrest: A hallmark of evodiamine's activity is the induction of cell cycle arrest at the G2/M phase.[1][16] This is often associated with the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclins.

  • Inhibition of Pro-Survival Signaling Pathways: The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival, and is often hyperactivated in cancer. Evodiamine has been shown to inhibit this pathway, contributing to its anti-tumor effects.[12] The targeted uptake of the glucose conjugate may enhance the inhibition of this pathway in cancer cells.

  • Dual Topoisomerase Inhibition: Some evodiamine derivatives have been identified as dual inhibitors of topoisomerase I and II, enzymes that are crucial for DNA replication and repair.[4][7] Inhibition of these enzymes leads to DNA damage and subsequent cell death.

Conclusion

This compound is a promising novel anti-cancer agent designed to overcome the limitations of its parent compound, evodiamine. By incorporating a fluorine atom and a glucose moiety, this derivative is engineered for enhanced cytotoxicity and targeted delivery to cancer cells. The experimental protocols and mechanistic insights provided in this guide, based on extensive research on related compounds, offer a solid framework for its initial in vitro evaluation. Further studies will be crucial to fully elucidate its efficacy, selectivity, and clinical potential.

References

Pharmacological Profiling of New Synthetic Evodiamine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Evodiamine is a naturally occurring quinolone alkaloid originally isolated from the fruit of Evodia rutaecarpa, a plant used in traditional Chinese medicine for a variety of ailments.[1][2] Modern pharmacological research has revealed that evodiamine possesses a broad spectrum of biological activities, including anti-inflammatory, anti-obesity, neuroprotective, and notably, potent antitumor effects.[3][4] Its anticancer properties are attributed to several mechanisms, such as inhibiting cancer cell proliferation, inducing apoptosis (programmed cell death), and preventing invasion and metastasis.[2][5]

Despite its therapeutic potential, the clinical application of natural evodiamine is hampered by limitations like poor water solubility, moderate biological activity at higher concentrations, and low bioavailability.[1][5] This has spurred significant interest in the design and synthesis of novel evodiamine derivatives. By structurally modifying the evodiamine scaffold, researchers aim to develop new chemical entities with enhanced potency, improved physicochemical properties, and better target specificity.[5][6] This guide provides an in-depth overview of the pharmacological profiling of these new synthetic compounds, detailing their biological activities, the experimental protocols used for their evaluation, and the key signaling pathways they modulate.

Data Presentation: Antiproliferative Activity of Synthetic Evodiamine Derivatives

Structural modifications of the evodiamine molecule have led to the discovery of derivatives with significantly enhanced antitumor activity compared to the parent compound.[7] A systematic structure-activity relationship (SAR) analysis has shown that substitutions on the A, E, and N-13 positions of the evodiamine core can dramatically increase cytotoxicity against various cancer cell lines.[6][8] The following tables summarize the quantitative data for several promising synthetic evodiamine compounds.

Table 1: In Vitro Antiproliferative Activity (IC50/GI50 in µM) of Selected N-13 Substituted and C-3 Aryl Evodiamine Derivatives

Compound IDModificationHCT-116 (Colon)A549 (Lung)MDA-MB-435 (Breast)4T1 (Breast)HepG2 (Liver)Reference
EvodiamineParent Compound10010020--[9]
7u N-13 Benzoyl Analogue2.60.860.049--[10]
112 Nitric Oxide Donating-2.31--(Bel-7402) 2.10[10]
6y C-3 Methylsulfonylbenzene0.58--0.99-[9]

IC50/GI50 values represent the concentration required to inhibit 50% of cell growth.

Table 2: In Vitro Antiproliferative Activity (GI50 < 0.003 µM) of Highly Potent Hydroxyl Derivatives

Compound IDModificationHCT-116 (Colon)A549 (Lung)MDA-MB-435 (Breast)Reference
10j 10-hydroxyl evodiamine<0.003<0.003<0.003[7]
18a 3-fluoro-10-hydroxyl<0.003<0.003<0.003[7]
18g 3-amino-10-hydroxylLow nM range-Low nM range[8][11]

Table 3: In Vitro Antiproliferative Activity (IC50 in µM) of E-Ring Disubstituted Derivatives Against Hepatocellular Carcinoma

Compound IDModificationHuh7 (Liver)SK-Hep-1 (Liver)Reference
F-3 E-ring Disubstituted0.050.07[12]
F-4 E-ring Disubstituted0.040.06[12]

Key Mechanisms of Action

Synthetic evodiamine derivatives often share and enhance the mechanisms of the parent compound. They are frequently identified as multi-target agents, which can be advantageous in treating complex diseases like cancer.[1][13]

  • Dual Topoisomerase I and II Inhibition : Many potent derivatives act as dual inhibitors of topoisomerase I (Topo I) and topoisomerase II (Topo II), enzymes crucial for DNA replication and repair.[8][12] By inhibiting these enzymes, the compounds introduce DNA strand breaks, ultimately leading to cancer cell death.

  • Cell Cycle Arrest : Evodiamine and its analogues have been consistently shown to induce cell cycle arrest, most commonly at the G2/M phase.[2][14] This is often achieved by modulating the activity of cyclin-dependent kinases (Cdks), such as the Cdc2/Cyclin B complex.[2]

  • Induction of Apoptosis : The compounds trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[10] This involves altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins and activating caspase cascades.[2][10]

  • Inhibition of Signaling Pathways : Evodiamine derivatives can modulate critical cancer-related signaling pathways, including the PI3K/Akt and NF-κB pathways, which are involved in cell survival, proliferation, and inflammation.[10][14]

Experimental Protocols

The pharmacological profiling of new evodiamine compounds involves a series of standardized in vitro and in vivo assays to determine their efficacy and mechanism of action.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a fundamental first step to determine the concentration-dependent cytotoxic effect of a compound on cancer cells.

  • Principle : The assay measures the metabolic activity of cells. Viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

  • Methodology :

    • Cell Seeding : Cancer cells are seeded into 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.[15]

    • Compound Treatment : The cells are then treated with a range of concentrations of the synthetic evodiamine compound for a specified duration (e.g., 24, 48, or 72 hours).[15][16]

    • MTT Incubation : After treatment, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are incubated for approximately 4 hours to allow formazan crystal formation.[15]

    • Solubilization : The MTT medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

    • Data Acquisition : The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Cell Cycle Analysis

This protocol is used to determine if a compound affects the progression of cells through the different phases of the cell cycle.

  • Principle : Flow cytometry is used to measure the DNA content of individual cells stained with a fluorescent dye, such as Propidium Iodide (PI). The fluorescence intensity is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.

  • Methodology :

    • Treatment : Cells are treated with the test compound at a specific concentration (e.g., near the IC₅₀) for various time points (e.g., 24, 48, 72 hours).[17]

    • Cell Harvesting : Cells are harvested, washed with Phosphate-Buffered Saline (PBS), and fixed in cold 70% ethanol to permeabilize the cell membrane.

    • Staining : The fixed cells are washed and then stained with a solution containing PI and RNase (to prevent staining of double-stranded RNA).

    • Flow Cytometry : The DNA content of the cell population is analyzed using a flow cytometer. The resulting data is displayed as a histogram, showing the distribution of cells in each phase of the cell cycle.[17]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle : In early apoptosis, a cell membrane lipid, phosphatidylserine (PS), translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent label like FITC. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

  • Methodology :

    • Treatment and Harvesting : Cells are treated with the evodiamine derivative and harvested.

    • Staining : The harvested cells are resuspended in a binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

    • Flow Cytometry : The stained cells are analyzed by flow cytometry. The results allow for the quantification of four cell populations:

      • Annexin V- / PI- (Live cells)

      • Annexin V+ / PI- (Early apoptotic cells)

      • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

      • Annexin V- / PI+ (Necrotic cells)

Topoisomerase I Inhibition Assay

This assay assesses the ability of a compound to inhibit the enzymatic activity of Topo I.

  • Principle : Topoisomerase I relaxes supercoiled DNA. The assay uses supercoiled plasmid DNA as a substrate. In the presence of an active Topo I enzyme, the supercoiled DNA is converted into its relaxed form. An inhibitor will prevent this conversion. The different forms of DNA (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis.

  • Methodology :

    • Reaction Setup : A reaction mixture is prepared containing supercoiled plasmid DNA, Topo I enzyme, and the test compound at various concentrations. A positive control (known inhibitor like camptothecin) and a negative control (no inhibitor) are included.

    • Incubation : The reaction is incubated at 37°C for a specific time (e.g., 30 minutes).

    • Reaction Termination : The reaction is stopped by adding a loading dye containing a detergent (e.g., SDS).

    • Gel Electrophoresis : The reaction products are separated on an agarose gel.

    • Visualization : The DNA bands are visualized under UV light after staining with a DNA-binding dye (e.g., ethidium bromide). The inhibition of Topo I activity is indicated by the persistence of the supercoiled DNA band.[10]

In Vivo Antitumor Efficacy (Xenograft Model)

This evaluates the therapeutic efficacy and potential toxicity of a lead compound in a living organism.

  • Principle : Human cancer cells are implanted into immunocompromised mice, where they form a solid tumor. The mice are then treated with the test compound, and the effect on tumor growth is monitored over time.

  • Methodology :

    • Cell Implantation : A suspension of human cancer cells (e.g., A549 or HCT-116) is injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).[10]

    • Tumor Growth : The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Treatment : The mice are randomized into groups and treated with the evodiamine derivative (administered via a route like intraperitoneal or oral), a vehicle control, and a positive control drug.[11]

    • Monitoring : Tumor volume and the body weight of the mice are measured regularly (e.g., every 2-3 days). Animal well-being is closely monitored for signs of toxicity.

    • Endpoint : At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis). The tumor growth inhibition (TGI) percentage is calculated to determine efficacy.

Mandatory Visualizations

Signaling Pathway Diagram

Evodiamine_Apoptosis_Pathway cluster_0 Evodiamine Derivative cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Caspase Cascade Evo Synthetic Evodiamine Compound Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Evo->Bcl2 Downregulates Bax Bax / Bak (Pro-apoptotic) Evo->Bax Upregulates Mito Mitochondrion Bcl2->Mito Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway modulated by synthetic evodiamine compounds.

Experimental Workflow Diagram

Drug_Screening_Workflow cluster_assays Secondary Assays start Library of Synthetic Evodiamine Derivatives screen Primary Screening: In Vitro Cytotoxicity Assay (e.g., MTT on Cancer Cell Panel) start->screen ic50 Determine IC50 Values Identify 'Hit' Compounds screen->ic50 mechanism Mechanism of Action Studies (Secondary Assays) ic50->mechanism lead_opt Lead Optimization (Structure-Activity Relationship) mechanism->lead_opt cell_cycle Cell Cycle Analysis mechanism->cell_cycle apoptosis Apoptosis Assay mechanism->apoptosis target Target-Based Assays (e.g., Topoisomerase) mechanism->target lead_opt->screen Synthesize New Analogues invivo In Vivo Efficacy Studies (Xenograft Models) lead_opt->invivo end Preclinical Candidate invivo->end

Caption: Workflow for the pharmacological profiling of new evodiamine derivatives.

Structure-Activity Relationship (SAR) Diagram

Evodiamine_SAR cluster_info Key Sites for Modification EVO_structure A_Ring A-Ring (C-10): -OH group enhances activity. -OMe group decreases activity. E_Ring E-Ring (C-3): -F, -Cl, -OH, or -NH2 groups increase activity. N13_Pos N-13 Position: -Substituted benzoyl groups are favorable for activity. A_pos->A_Ring E_pos->E_Ring N13_pos->N13_Pos

Caption: Key structure-activity relationships for synthetic evodiamine derivatives.

References

The Impact of Fluorination on the Biological Properties of Evodiamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evodiamine, a quinazolinocarboline alkaloid isolated from the traditional Chinese medicine Evodia rutaecarpa, has garnered significant interest in the scientific community for its diverse pharmacological activities, including potent anti-cancer, anti-inflammatory, and cardiovascular protective effects. However, its clinical translation has been hampered by poor solubility and bioavailability. One promising strategy to overcome these limitations and enhance its therapeutic potential is through structural modification, with fluorination emerging as a particularly effective approach. This technical guide provides an in-depth exploration of the effects of fluorination on the biological properties of evodiamine. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways modulated by these compounds, offering a comprehensive resource for researchers in drug discovery and development.

Introduction to Evodiamine and the Rationale for Fluorination

Evodiamine exerts its biological effects through the modulation of multiple cellular signaling pathways. In the context of cancer, it has been shown to inhibit cell proliferation, induce apoptosis, and suppress metastasis by targeting key pathways such as the Phosphoinositide 3-kinase/Protein Kinase B (PI3K/Akt) and Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) pathways.[1][2] Its anti-inflammatory properties are largely attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade.[3]

Fluorination is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of lead compounds. The introduction of fluorine atoms can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins.[4][5] Increased lipophilicity can improve membrane permeability and cellular uptake, while the high strength of the carbon-fluorine bond can block metabolic pathways, thereby increasing the compound's half-life.[5] These modifications can lead to enhanced potency and a more favorable pharmacokinetic profile. In the case of evodiamine, selective fluorination has been investigated as a means to improve its anticancer activity and overcome its inherent biopharmaceutical challenges.[6][7]

Quantitative Analysis of Fluorinated Evodiamine Derivatives

Recent studies have focused on the synthesis and evaluation of various fluorinated evodiamine derivatives. A notable study explored a series of N14-phenyl-disubstituted evodiamine analogs with fluorine substitutions on the N14-phenyl ring and the E-ring of the evodiamine scaffold.[6][7] The anti-proliferative activities of these compounds were assessed against a panel of human cancer cell lines, and the half-maximal inhibitory concentrations (IC50) were determined. The data from this study are summarized in the tables below.

Table 1: Anti-proliferative Activity (IC50, μM) of Fluorinated Evodiamine Derivatives against Various Cancer Cell Lines.

CompoundHuh7 (Liver)SK-Hep-1 (Liver)HepG2 (Liver)SMMC-7721 (Liver)HCCLM9 (Liver)LO2 (Normal Liver)
Evodiamine>10>10>10>10>10>10
F-1 0.150.120.330.280.413.58
F-2 0.890.761.251.031.54>10
F-3 0.050.070.110.090.131.25
F-4 0.040.060.090.070.101.08
L-6 1.231.562.111.892.54>10
L-21 0.180.210.350.290.424.12

Data compiled from a study on N14-phenyl-disubstituted evodiamine derivatives.[6][7]

Table 2: Topoisomerase I and II Inhibitory Activity of Selected Fluorinated Evodiamine Derivatives.

CompoundTopoisomerase I Inhibition (%) at 12.5 μMTopoisomerase II Inhibition (%) at 12.5 μM
EvodiamineNo Inhibition< 20%
F-1 > 43%Not Reported
F-3 > 43%67.01%
F-4 > 43%56.67%

Data compiled from a study on N14-phenyl-disubstituted evodiamine derivatives.[6][7]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative fluorinated evodiamine derivative and the key biological assays used to evaluate its activity.

Synthesis of a Representative Fluorinated Evodiamine Derivative (Compound F-4)

The synthesis of fluorinated evodiamine derivatives often involves a multi-step process. The following is a representative protocol for the synthesis of compound F-4 (14-(3-fluorophenyl)-3-methoxy-8,13,13b,14-tetrahydroindolo[2',3':3,4]pyrido[2,1-b]quinazolin-5(7H)-one), a potent fluorinated analog.[6][7]

Step 1: Ullman Condensation A mixture of 2-bromo-5-fluorobenzoic acid and 3-fluoroaniline is subjected to an Ullman condensation reaction to yield 2-((3-fluorophenyl)amino)-5-fluorobenzoic acid.

Step 2: Amide Coupling The product from Step 1 is coupled with tryptamine using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of hydroxybenzotriazole (HOBt) to form the corresponding amide intermediate.

Step 3: Pictet-Spengler Reaction The amide intermediate undergoes a Pictet-Spengler reaction with an aldehyde, typically paraformaldehyde, in the presence of an acid catalyst like trifluoroacetic acid, to construct the pentacyclic core of the evodiamine scaffold.

Step 4: N-Alkylation/Arylation The resulting intermediate is then subjected to N-alkylation or N-arylation at the N14 position. For compound F-4 , this involves a reaction with a suitable 3-fluorophenylating agent.

Step 5: Final Modification (e.g., Methoxylation) To obtain the final product F-4 , a methoxy group is introduced at the 3-position of the E-ring. This can be achieved through various synthetic strategies, such as nucleophilic aromatic substitution on a suitable precursor.

This is a generalized protocol based on reported synthetic schemes.[6][7] Specific reaction conditions, such as solvents, temperatures, and reaction times, should be optimized for each step.

Biological Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., Huh7, SK-Hep-1) in a 96-well plate at a density of 1 x 10⁴ to 1.5 x 10⁵ cells/mL and incubate for 24 hours.[7]

  • Compound Treatment: Treat the cells with various concentrations of the fluorinated evodiamine derivatives and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

This assay is used to evaluate the effect of compounds on cell migration.

  • Cell Seeding: Seed cells in a 6-well plate and grow to 90-100% confluency. For fibroblasts, a seeding density of approximately 50,000 cells/cm² is recommended to achieve confluence the next day.[8]

  • Creating the "Wound": Create a scratch in the cell monolayer using a sterile 200 µL pipette tip.

  • Washing and Treatment: Wash the wells with PBS to remove detached cells and then add fresh medium containing the test compound or vehicle control.

  • Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours) using a microscope.

  • Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Western blotting is used to detect specific proteins in a sample and assess the effect of compounds on signaling pathways.

  • Cell Lysis: Treat cells with the fluorinated evodiamine derivatives for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate 30-100 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[2]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, p-ERK, with dilutions typically ranging from 1:500 to 1:1000) overnight at 4°C.[1][2] Subsequently, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways Modulated by Fluorinated Evodiamine Derivatives

Fluorinated evodiamine derivatives often exhibit enhanced activity through the potentiation of their effects on key signaling pathways implicated in cancer cell survival, proliferation, and inflammation.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Its aberrant activation is a hallmark of many cancers. Evodiamine and its fluorinated analogs have been shown to inhibit this pathway.

PI3K_Akt_Pathway Evodiamine Fluorinated Evodiamine PI3K PI3K Evodiamine->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival

Caption: Inhibition of the PI3K/Akt signaling pathway by fluorinated evodiamine.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another crucial signaling cascade that regulates cell growth, differentiation, and survival. Its dysregulation is frequently observed in cancer.

MAPK_ERK_Pathway Evodiamine Fluorinated Evodiamine Raf Raf Evodiamine->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Inhibition of the MAPK/ERK signaling pathway by fluorinated evodiamine.

NF-κB Signaling Pathway

The NF-κB pathway plays a central role in inflammation and is also implicated in cancer development and progression.

NFkB_Pathway cluster_Nucleus Nucleus Evodiamine Fluorinated Evodiamine IKK IKK Evodiamine->IKK IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes

Caption: Inhibition of the NF-κB signaling pathway by fluorinated evodiamine.

Conclusion and Future Directions

The incorporation of fluorine into the evodiamine scaffold represents a highly promising strategy for the development of novel therapeutic agents with enhanced biological activities. The quantitative data clearly demonstrate that specific fluorination patterns can lead to a significant increase in anti-proliferative potency against various cancer cell lines, often accompanied by potent inhibition of key enzymes like topoisomerases. The detailed experimental protocols provided herein offer a practical guide for researchers aiming to synthesize and evaluate new fluorinated evodiamine analogs.

Future research in this area should focus on a more comprehensive structure-activity relationship (SAR) analysis to elucidate the optimal positions and extent of fluorination for maximizing therapeutic efficacy and minimizing off-target effects. Further investigations into the in vivo pharmacokinetics and anti-tumor efficacy of the most potent fluorinated derivatives are warranted to pave the way for their potential clinical development. The continued exploration of fluorinated evodiamine analogs holds great promise for the discovery of next-generation anticancer and anti-inflammatory drugs.

References

Methodological & Application

Application Notes and Protocols for 3-Fluoro-evodiamine Glucose in Human Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evodiamine, a quinazolinocarboline alkaloid isolated from the traditional Chinese herb Evodia rutaecarpa, has demonstrated significant anti-cancer properties. Structural modifications of evodiamine are being actively explored to enhance its therapeutic index. The conjugation of glucose to evodiamine is a promising strategy to improve water solubility and facilitate targeted delivery to cancer cells, which often overexpress glucose transporters (GLUTs), particularly GLUT1. Furthermore, substitution at the C-3 position of the evodiamine scaffold with a fluorine atom has been shown to enhance cytotoxic activity. This document provides detailed application notes and protocols for the investigation of 3-Fluoro-evodiamine glucose, a novel derivative, in human cancer cell lines. While direct literature on this specific compound is emerging, the following information is synthesized from research on evodiamine-glucose conjugates and 3-fluoro-evodiamine derivatives.

Mechanism of Action

This compound is designed as a multi-targeting agent. The glucose moiety is intended to facilitate uptake into cancer cells via GLUT1, thereby increasing the intracellular concentration of the cytotoxic agent. Once inside the cell, the 3-fluoro-evodiamine component is expected to exert its anti-cancer effects through multiple mechanisms, including the dual inhibition of topoisomerase I and II (Top1/Top2), induction of apoptosis, and cell cycle arrest at the G2/M phase.

Data Presentation

Table 1: In Vitro Antiproliferative Activity of Evodiamine and its Derivatives
CompoundCancer Cell LineIC50 (µM)Reference
EvodiamineA549 (Lung)1.3[1]
EvodiamineHCT116 (Colon)>100[2]
EvodiamineMDA-MB-435 (Melanoma)20[2]
3-aryl-evodiamine (6y)HCT116 (Colon)0.58 ± 0.04[2]
3-aryl-evodiamine (6y)4T1 (Breast)0.99 ± 0.07[2]
Evodiamine-glucose conjugate (8)A549 (Lung, GLUT1 high)Not specified, but potent[3]
Evodiamine-glucose conjugate (8)HCT116 (Colon, GLUT1 high)Not specified, but potent[3]
Disubstituted evodiamine (F-4)Huh7 (Liver)0.04[4]
Disubstituted evodiamine (F-4)SK-Hep-1 (Liver)0.06[4]

Note: IC50 values for this compound are not yet publicly available and would need to be determined experimentally.

Experimental Protocols

Protocol 1: Synthesis of this compound

The synthesis of this compound can be approached by combining methods for the synthesis of 3-fluoro-evodiamine and the conjugation of glucose to evodiamine derivatives. A plausible synthetic route is outlined below.

Step 1: Synthesis of 3-Fluoro-evodiamine. This can be achieved through methods described for the synthesis of 3-substituted evodiamine derivatives. One approach involves the palladium-catalyzed Suzuki-Miyaura coupling to introduce an aryl group at the C-3 position, which can be a precursor for fluorination, or direct fluorination methodologies.

Step 2: Synthesis of a Glucose Donor with a Linker. A glucose molecule is typically protected and activated for conjugation. For instance, a glucose derivative with an appropriate linker, such as an amino or carboxyl group, is prepared.

Step 3: Conjugation of 3-Fluoro-evodiamine with the Glucose Donor. The linker on the glucose donor is reacted with a suitable functional group on the 3-fluoro-evodiamine molecule to form a stable conjugate. This could involve amide bond formation or other standard bioconjugation techniques.

Step 4: Deprotection and Purification. The protecting groups on the glucose moiety are removed, and the final product, this compound, is purified using chromatographic techniques such as HPLC.

Protocol 2: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., A549, HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cancer cells with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Protocol 4: Cell Cycle Analysis
  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL). Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol 5: Western Blot Analysis
  • Protein Extraction: Treat cells with this compound, harvest, and lyse in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk and incubate with primary antibodies against proteins of interest (e.g., PARP, Caspase-3, Cyclin B1, p-Akt, p-ERK, GLUT1). Follow with incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular 3-FEG 3-Fluoro-evodiamine glucose GLUT1 GLUT1 3-FEG->GLUT1 Uptake 3-FE 3-Fluoro-evodiamine GLUT1->3-FE Release Top1_Top2 Top1/Top2 3-FE->Top1_Top2 Inhibition DNA_damage DNA Damage Top1_Top2->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis G2M_Arrest G2/M Arrest DNA_damage->G2M_Arrest

Caption: Proposed mechanism of this compound uptake and action.

G cluster_workflow In Vitro Experimental Workflow start Seed Cancer Cells (96-well plate) treatment Treat with this compound (various concentrations) start->treatment incubation Incubate for 48-72h treatment->incubation mtt Add MTT Reagent incubation->mtt solubilize Solubilize Formazan mtt->solubilize read Measure Absorbance (490 nm) solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow for determining the IC50 of this compound.

G cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway 3-FE 3-Fluoro-evodiamine PI3K PI3K 3-FE->PI3K Inhibits Raf Raf 3-FE->Raf Inhibits Akt Akt PI3K->Akt Activates Survival Cell Survival Akt->Survival Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Potential signaling pathways inhibited by 3-Fluoro-evodiamine.

References

Application Notes and Protocols for Investigating the Anti-proliferative Effects of Evodiamine on HepG2 Cells

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, no scientific literature detailing the anti-proliferative effects of a "3-Fluoro-evodiamine glucose" compound on HepG2 cells has been identified. The following application notes and protocols are based on the extensively studied anti-cancer properties of its parent compound, evodiamine , on the human hepatocellular carcinoma cell line, HepG2.

Introduction

Hepatocellular carcinoma (HCC) is a primary malignancy of the liver and a leading cause of cancer-related deaths worldwide. The human hepatoma cell line, HepG2, is a well-established in vitro model for studying the pathophysiology of HCC and for the screening of potential therapeutic agents. Evodiamine, a quinazolinocarboline alkaloid extracted from the traditional Chinese medicine Evodia rutaecarpa, has demonstrated significant anti-tumor activities, including the induction of apoptosis and cell cycle arrest in various cancer cell lines. This document provides detailed protocols for investigating the anti-proliferative effects of evodiamine on HepG2 cells, along with data presentation and visualization of the key signaling pathways involved.

Data Presentation

Table 1: Cytotoxicity of Evodiamine on HepG2 Cells (IC50 Values)
Treatment DurationIC50 Value (µM)Assay MethodReference
24 hours~ 1CCK-8[1]
48 hours6.6CCK-8[2]
72 hours4.7CCK-8[2]
Not Specified20MTT[3]
Table 2: Effects of Evodiamine on Apoptosis and Cell Cycle in HepG2 Cells
Treatment ConditionParameterObservationReference
0.5 µM and 1 µM for 24hApoptosisIncreased chromatin condensation and nuclear fragmentation[1]
Not SpecifiedApoptosisUpregulation of Bax, downregulation of Bcl-2[3][4]
Not SpecifiedCell CycleArrest at G2/M phase[5]

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Human hepatocellular carcinoma cell line, HepG2.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells upon reaching 80-90% confluency.

  • Evodiamine Preparation: Prepare a stock solution of evodiamine in dimethyl sulfoxide (DMSO). Further dilute to desired concentrations in the culture medium immediately before use. Ensure the final DMSO concentration in the medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (CCK-8 Assay)
  • Seed HepG2 cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of evodiamine (e.g., 0, 0.25, 0.5, 1, 2, 4 µM) for 24, 48, and 72 hours.[1][2]

  • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Apoptosis Analysis by Annexin V-FITC/PI Staining
  • Seed HepG2 cells in 6-well plates and treat with desired concentrations of evodiamine for 24 hours.

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

Cell Cycle Analysis by Propidium Iodide (PI) Staining
  • Treat HepG2 cells with evodiamine for 24 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content by flow cytometry to determine the cell cycle distribution.

Western Blot Analysis
  • Lyse evodiamine-treated and untreated HepG2 cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against proteins of interest (e.g., NOD1, p-P65, p-ERK, p-p38, p-JNK, IκBα, Bax, Bcl-2, PI3K, Akt, p-Akt, and β-actin as a loading control) overnight at 4°C.[3][6]

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Experimental Workflow

experimental_workflow cluster_culture Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis culture HepG2 Cell Culture seeding Cell Seeding culture->seeding treatment Evodiamine Treatment seeding->treatment viability Cell Viability Assay (CCK-8) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot treatment->western_blot ic50 IC50 Calculation viability->ic50 flow_cytometry Flow Cytometry Analysis apoptosis->flow_cytometry cell_cycle->flow_cytometry protein_quant Protein Quantification western_blot->protein_quant

Caption: Experimental workflow for assessing the anti-proliferative effects of evodiamine.

NOD1 Signaling Pathway Inhibition by Evodiamine

NOD1_pathway cluster_evodiamine cluster_pathway NOD1 Signaling Pathway evodiamine Evodiamine NOD1 NOD1 evodiamine->NOD1 Inhibition RIP2 RIP2 NOD1->RIP2 TAK1 TAK1 RIP2->TAK1 NEMO NEMO RIP2->NEMO MAPK MAPK (ERK, p38, JNK) TAK1->MAPK IKK IKK Complex NEMO->IKK Proliferation Cell Proliferation & Survival MAPK->Proliferation IkBa IκBα IKK->IkBa NFkB NF-κB (p65) IkBa->NFkB NFkB->Proliferation

Caption: Evodiamine inhibits the NOD1 signaling pathway in HepG2 cells.[6]

PI3K/Akt Signaling Pathway Inhibition by Evodiamine

PI3K_Akt_pathway cluster_evodiamine cluster_pathway PI3K/Akt Signaling Pathway evodiamine Evodiamine PI3K PI3K evodiamine->PI3K Inhibition RTK Receptor Tyrosine Kinase RTK->PI3K Akt Akt PI3K->Akt p-Akt Bcl2 Bcl-2 Akt->Bcl2 Bax Bax Bcl2->Bax Apoptosis Apoptosis Bax->Apoptosis

Caption: Evodiamine induces apoptosis via inhibition of the PI3K/Akt pathway.[3]

References

Application Notes and Protocols for Cell Cycle Analysis of Cancer Cells Treated with 3-Fluoro-evodiamine glucose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evodiamine, a quinolone alkaloid extracted from Evodia rutaecarpa, has demonstrated significant anti-cancer properties, including the induction of cell cycle arrest and apoptosis in various cancer cell lines.[1][2][3] Chemical modifications of the evodiamine structure are being explored to enhance its therapeutic potential, including the synthesis of fluorinated derivatives and glucose conjugates.[4][5] The conjugation of glucose is a strategy designed to target cancer cells that exhibit high glucose uptake through glucose transporters like GLUT1.[4] While specific data on 3-Fluoro-evodiamine glucose is not yet available in the reviewed literature, its effects can be extrapolated from studies on evodiamine and its derivatives. This document provides a detailed protocol for the cell cycle analysis of cancer cells treated with this novel compound and summarizes the expected outcomes based on existing research.

It is anticipated that this compound will induce G2/M phase cell cycle arrest and promote apoptosis in cancer cells.[4] The fluorination at the C3 position may further enhance its cytotoxic activity.[5] The following protocols and data provide a framework for investigating the efficacy of this compound.

Data Presentation

Based on studies of evodiamine and its glucose conjugates, the following table summarizes the anticipated quantitative data on cell cycle distribution in cancer cells following treatment with this compound.

Table 1: Anticipated Effects of this compound on Cell Cycle Distribution in Cancer Cells

Treatment GroupConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
Control (Untreated) 055 ± 425 ± 320 ± 2< 2
This compound 150 ± 523 ± 427 ± 33 ± 1
This compound 540 ± 618 ± 342 ± 58 ± 2
This compound 1025 ± 410 ± 265 ± 615 ± 3

Note: The data presented in this table is hypothetical and extrapolated from studies on evodiamine and its non-fluorinated glucose conjugates. Actual results may vary.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line Selection: Choose a cancer cell line known to overexpress glucose transporters (e.g., MCF-7, A549, HepG2).

  • Cell Seeding: Seed the selected cancer cells in 6-well plates at a density of 2 x 10^5 cells per well in a complete culture medium.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Treatment: Prepare various concentrations of this compound in the culture medium. Replace the existing medium with the medium containing the compound or a vehicle control (e.g., DMSO).

  • Incubation Post-Treatment: Incubate the treated cells for a predetermined period (e.g., 24, 48, or 72 hours).

Cell Cycle Analysis using Propidium Iodide (PI) Staining and Flow Cytometry

This protocol is a widely used method for analyzing DNA content and cell cycle distribution.[6][7]

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) Staining Solution (50 µg/mL PI in PBS)

  • Flow Cytometer

Procedure:

  • Cell Harvesting: After the treatment period, aspirate the medium and wash the cells with PBS. Detach the cells using Trypsin-EDTA.

  • Cell Collection: Collect the cells in a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet with cold PBS. Centrifuge again at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Storage: Store the fixed cells at -20°C for at least 2 hours. Cells can be stored for several weeks at this temperature.

  • Rehydration and Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol.

    • Resuspend the cell pellet in 1 mL of PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.[8]

    • Add 500 µL of PI staining solution and incubate in the dark at room temperature for 15-30 minutes.[7][9]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use a linear scale for the DNA content channel (typically FL2 or FL3).[6]

    • Collect data for at least 10,000 events per sample.

  • Data Analysis:

    • Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution.

    • Gate the cell population to exclude debris and aggregates.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. The sub-G1 peak represents apoptotic cells.[10]

Visualizations

Experimental Workflow

G cluster_0 Cell Preparation and Treatment cluster_1 Sample Preparation for Flow Cytometry cluster_2 Data Acquisition and Analysis cell_culture Cancer Cell Culture seeding Seed Cells in 6-well Plates cell_culture->seeding treatment Treat with this compound seeding->treatment incubation Incubate for 24-72h treatment->incubation harvesting Harvest and Wash Cells incubation->harvesting fixation Fix with 70% Ethanol harvesting->fixation staining Stain with RNase A and Propidium Iodide fixation->staining flow_cytometry Flow Cytometry Analysis staining->flow_cytometry data_analysis Analyze Cell Cycle Distribution flow_cytometry->data_analysis G cluster_0 Signaling Cascade cluster_1 Cell Cycle Regulation cluster_2 Apoptosis Induction compound This compound pi3k_akt PI3K/Akt Pathway compound->pi3k_akt Inhibition mapk_erk MAPK/ERK Pathway compound->mapk_erk Activation cyclin_b1 Cyclin B1/CDK1 Complex pi3k_akt->cyclin_b1 Modulation bax_bcl2 ↑ Bax / ↓ Bcl-2 pi3k_akt->bax_bcl2 Modulation mapk_erk->cyclin_b1 Modulation mapk_erk->bax_bcl2 Modulation g2m_arrest G2/M Arrest cyclin_b1->g2m_arrest caspases Caspase Activation bax_bcl2->caspases apoptosis Apoptosis caspases->apoptosis

References

Application Notes and Protocols for 3-Fluoro-evodiamine Glucose in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 3-Fluoro-evodiamine glucose, a novel compound designed for targeted anti-cancer therapy, in various cell-based assays. The conjugation of glucose to 3-Fluoro-evodiamine is intended to facilitate its uptake by cancer cells that overexpress glucose transporter 1 (GLUT1), thereby enhancing its cytotoxic and anti-proliferative effects.

Mechanism of Action

This compound is a multi-targeting agent. The evodiamine component has been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[1][2][3] The addition of a glucose moiety is designed to exploit the increased glucose metabolism of cancer cells by targeting the GLUT1 transporter.[4][5][6] A similar evodiamine-glucose conjugate has been shown to act as a dual inhibitor of topoisomerase I and II, induce apoptosis, and cause G2/M cell cycle arrest in tumor cells with high GLUT1 expression.[3][5]

The proposed mechanism involves the binding of the glucose moiety to the GLUT1 transporter on the cancer cell surface, leading to the internalization of the entire conjugate. Once inside the cell, the 3-Fluoro-evodiamine component can exert its cytotoxic effects through various signaling pathways, including the PI3K/AKT and MAPK/ERK pathways.[7]

Data Presentation

The following tables summarize hypothetical quantitative data for this compound based on reported values for similar evodiamine derivatives and evodiamine-glucose conjugates. This data should be experimentally verified for the specific cell lines and conditions used.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h Treatment
HCT116Colorectal Carcinoma0.5 - 2.0
HT29Colorectal Carcinoma1.0 - 5.0
A549Non-Small Cell Lung Cancer2.0 - 10.0
MCF-7Breast Cancer1.5 - 7.5
HepG2Hepatocellular Carcinoma3.0 - 15.0

Table 2: Effect of this compound on Cell Cycle Distribution in HCT116 Cells

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control (DMSO)55 ± 430 ± 315 ± 2
This compound (1 µM)40 ± 325 ± 235 ± 3
This compound (2 µM)25 ± 215 ± 260 ± 4

Table 3: Apoptosis Induction by this compound in HCT116 Cells

Treatment% Apoptotic Cells (Annexin V positive)
Control (DMSO)5 ± 1
This compound (1 µM)25 ± 3
This compound (2 µM)50 ± 5

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium. Use DMSO as the vehicle control.

  • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well.

  • Incubate for 15-30 minutes at room temperature with gentle shaking to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Glucose Uptake Assay

This protocol measures the uptake of a fluorescent glucose analog to assess the role of GLUT1 in the uptake of this compound.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound

  • 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

  • Glucose-free medium

  • PBS

  • Flow cytometer or fluorescence microscope

Procedure:

  • Seed cells in a 24-well plate and grow to 70-80% confluency.

  • Wash the cells twice with warm PBS.

  • Incubate the cells in glucose-free medium for 1-2 hours.

  • Treat the cells with this compound at the desired concentration for 1 hour. Include a positive control (e.g., insulin) and a negative control (untreated).

  • Add 2-NBDG to a final concentration of 50-100 µM and incubate for 30 minutes at 37°C.

  • Wash the cells three times with ice-cold PBS.

  • For flow cytometry, trypsinize the cells, resuspend in PBS, and analyze the fluorescence.

  • For fluorescence microscopy, visualize the cells directly in the plate.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the number of apoptotic and necrotic cells following treatment with this compound.[8]

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with this compound at various concentrations for 24-48 hours.

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle progression.[9]

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with this compound at various concentrations for 24 hours.

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

Mandatory Visualizations

experimental_workflow cluster_assays Cell-Based Assays viability Cell Viability Assay (MTT) uptake Glucose Uptake Assay (2-NBDG) apoptosis Apoptosis Assay (Annexin V/PI) cell_cycle Cell Cycle Analysis (PI Staining) start Cancer Cell Culture treatment Treatment with This compound start->treatment 24h incubation treatment->viability treatment->uptake treatment->apoptosis treatment->cell_cycle signaling_pathway cluster_cell Cancer Cell cluster_pathways Signaling Pathways cluster_effects Cellular Effects GLUT1 GLUT1 Transporter PI3K_AKT PI3K/AKT Pathway GLUT1->PI3K_AKT Inhibition MAPK_ERK MAPK/ERK Pathway GLUT1->MAPK_ERK Inhibition Compound 3-Fluoro-evodiamine glucose Compound->GLUT1 Uptake Apoptosis Apoptosis PI3K_AKT->Apoptosis CellCycleArrest G2/M Arrest PI3K_AKT->CellCycleArrest Proliferation Decreased Proliferation PI3K_AKT->Proliferation MAPK_ERK->Apoptosis MAPK_ERK->Proliferation

References

Application Notes and Protocols for In Vivo Xenograft Models: Testing the Efficacy of 3-Fluoro-evodiamine Glucose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evodiamine, a natural alkaloid, has demonstrated significant anti-tumor properties by inducing apoptosis, arresting the cell cycle, and inhibiting tumor proliferation.[1][2] However, its clinical application has been hindered by poor water solubility and limited bioavailability. To address these limitations, a novel derivative, 3-Fluoro-evodiamine glucose, has been developed. This compound is designed to enhance therapeutic efficacy by leveraging the metabolic characteristics of cancer cells.

Cancer cells exhibit a high rate of glycolysis and an overexpression of glucose transporters, particularly GLUT1, to meet their increased energy demands.[3] By conjugating a fluorine-substituted evodiamine molecule with glucose, this compound is engineered to selectively target cancer cells via GLUT1, thereby increasing intracellular drug concentration and minimizing off-target toxicity.[3] This document provides detailed application notes and protocols for evaluating the in vivo efficacy of this compound using xenograft models.

Mechanism of Action

This compound is a multi-targeting agent. Its proposed mechanism involves:

  • Targeted Delivery: The glucose moiety facilitates active transport into cancer cells through the overexpressed GLUT1 transporters.[3]

  • Dual Topoisomerase Inhibition: Once inside the cell, the evodiamine component acts as a dual inhibitor of topoisomerase I (Top1) and topoisomerase II (Top2), leading to DNA damage and cell death.[3]

  • Cell Cycle Arrest: The compound induces G2/M phase cell cycle arrest, preventing cancer cell division.[3]

  • Apoptosis Induction: It triggers the intrinsic apoptosis pathway, characterized by the upregulation of Bax and downregulation of Bcl-2.[4][5]

  • Signaling Pathway Modulation: this compound is expected to modulate key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/AKT pathway.[4][6]

Data Presentation

The following tables summarize representative quantitative data from in vivo xenograft studies of a closely related, non-fluorinated evodiamine-glucose conjugate (conjugate 8) and the parent compound, evodiamine. This data provides an expected range of efficacy for this compound.

Table 1: In Vivo Antitumor Efficacy of Evodiamine-Glucose Conjugate (Conjugate 8) in a Xenograft Model

Treatment GroupDose (mg/kg)Administration RouteTumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control-Intraperitoneal0+2.5
Evodiamine10Intraperitoneal35-1.2
Evodiamine-Glucose Conjugate 8 10 Intraperitoneal 66.6 +1.8

Data is representative of findings for a non-fluorinated evodiamine-glucose conjugate and is intended to provide an expected efficacy benchmark.[1]

Table 2: Summary of Evodiamine Efficacy in Various Xenograft Models

Cancer TypeMouse ModelDose Range (mg/kg/day)Treatment Duration (days)Average Tumor Volume ReductionAverage Tumor Weight ReductionReference
Pancreatic CancerNude Mice10 - 3021Concentration-dependentSignificant[7]
Colorectal CancerNude Mice1015SignificantNot Reported[4]
Non-Small Cell Lung CarcinomaLLC tumor-bearing mice20 - 4014Significant20.55% - 36.55%[8]

This table summarizes findings for the parent compound, evodiamine, to provide a broader context of its in vivo activity.[9]

Experimental Protocols

Protocol 1: Subcutaneous Xenograft Model Establishment

This protocol describes the establishment of a subcutaneous tumor xenograft model in immunodeficient mice.

Materials:

  • Cancer cell line with high GLUT1 expression (e.g., HCT116, A549)

  • Logarithmic growth phase cells (80-90% confluency)

  • Sterile PBS, serum-free medium, and trypsin

  • Matrigel (optional, can enhance tumor take rate)

  • 6-8 week old immunodeficient mice (e.g., BALB/c nude or NOD/SCID)

  • Sterile syringes (1 mL) and needles (23-27G)

  • 70% Ethanol

Procedure:

  • Cell Preparation: a. Harvest cells in the logarithmic growth phase. b. Wash cells with sterile PBS and centrifuge. c. Resuspend the cell pellet in serum-free medium or a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 5 x 10^6 to 1 x 10^7 cells/mL. Keep the cell suspension on ice.

  • Animal Preparation: a. Acclimatize mice for at least one week before the experiment. b. Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).

  • Subcutaneous Injection: a. Disinfect the injection site (typically the right flank) with 70% ethanol. b. Gently lift the skin and subcutaneously inject 100-200 µL of the cell suspension. c. Slowly withdraw the needle to prevent leakage.

  • Post-Injection Monitoring: a. Monitor the mice daily for tumor growth, body weight, and overall health. b. Tumors are typically palpable within 7-14 days. c. Once tumors reach a volume of 100-150 mm³, randomize the mice into treatment groups.

Protocol 2: In Vivo Efficacy Testing of this compound

This protocol outlines the procedure for evaluating the antitumor activity of this compound in the established xenograft model.

Materials:

  • Tumor-bearing mice (tumor volume 100-150 mm³)

  • This compound (dissolved in a suitable vehicle, e.g., saline with 5% DMSO and 5% Tween 80)

  • Vehicle control solution

  • Positive control (e.g., a standard-of-care chemotherapeutic agent)

  • Calipers for tumor measurement

  • Animal scale

Procedure:

  • Group Assignment: a. Randomly assign mice to the following groups (n=8-10 mice per group):

    • Group 1: Vehicle Control
    • Group 2: this compound (low dose, e.g., 10 mg/kg)
    • Group 3: this compound (high dose, e.g., 20 mg/kg)
    • Group 4: Positive Control

  • Drug Administration: a. Administer the assigned treatment via the determined route (e.g., intraperitoneal or intravenous injection) once daily or on a predetermined schedule for 14-21 days.

  • Data Collection: a. Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2. b. Record the body weight of each mouse every 2-3 days to monitor toxicity. c. Observe the general health and behavior of the mice daily.

  • Endpoint and Analysis: a. At the end of the treatment period, euthanize the mice. b. Excise the tumors, weigh them, and take photographs. c. A portion of the tumor tissue can be fixed in formalin for immunohistochemistry (e.g., Ki-67 for proliferation, TUNEL for apoptosis) or snap-frozen for western blot analysis of signaling pathway proteins. d. Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.

Visualizations

experimental_workflow cluster_setup Phase 1: Xenograft Model Setup cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Endpoint Analysis cell_culture Cancer Cell Culture (High GLUT1 Expression) cell_prep Cell Preparation & Counting cell_culture->cell_prep injection Subcutaneous Injection into Immunodeficient Mice cell_prep->injection tumor_growth Tumor Growth Monitoring (to 100-150 mm³) injection->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Daily Administration: - Vehicle - this compound - Positive Control randomization->treatment monitoring Tumor & Body Weight Measurement (every 2-3 days) treatment->monitoring euthanasia Euthanasia & Tumor Excision data_analysis Tumor Weight & TGI Calculation euthanasia->data_analysis histology Immunohistochemistry (Ki-67, TUNEL) euthanasia->histology western_blot Western Blot Analysis (Signaling Pathways) euthanasia->western_blot

Caption: Experimental workflow for in vivo xenograft studies.

signaling_pathway cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm GLUT1 GLUT1 Top1_Top2 Top1/Top2 GLUT1->Top1_Top2 Drug Release Drug 3-Fluoro-evodiamine glucose Drug->GLUT1 Targeted Uptake DNA_Damage DNA Damage Top1_Top2->DNA_Damage G2M_Arrest G2/M Arrest DNA_Damage->G2M_Arrest Bax Bax DNA_Damage->Bax PI3K PI3K AKT AKT PI3K->AKT AKT->G2M_Arrest Bcl2 Bcl-2 AKT->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

Caption: Proposed signaling pathway of this compound.

References

Application of 3-Fluoro-evodiamine Glucose in Studying Drug-Resistant Cancer

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Introduction

Evodiamine, a natural alkaloid extracted from Evodia rutaecarpa, has demonstrated significant anti-cancer properties, including the induction of apoptosis, inhibition of proliferation, and cell cycle arrest in various tumor cell lines.[1][2][3] However, its clinical application has been hindered by poor water solubility and limited in vivo potency.[4][5] To overcome these limitations and enhance its efficacy against drug-resistant cancers, structural modifications such as fluorination and glucose conjugation have been explored. This document outlines the application of a hypothetical hybrid molecule, 3-Fluoro-evodiamine glucose, in the study of drug-resistant cancer, drawing upon findings from studies on fluorinated and glucose-conjugated evodiamine derivatives.

The rationale for this combined modification is twofold:

  • Fluorination : The introduction of a fluorine atom, specifically at the N14-3'-fluorophenyl position, has been shown to significantly enhance anti-tumor activity.[6]

  • Glucose Conjugation : Cancer cells, particularly drug-resistant ones, often exhibit elevated glucose uptake to fuel their high metabolic rate, a phenomenon known as the Warburg effect.[7] By attaching a glucose moiety, the evodiamine derivative can be selectively targeted to cancer cells via glucose transporters (GLUTs), especially GLUT1, which is often overexpressed in tumors.[4][5]

This targeted approach aims to increase the intracellular concentration of the cytotoxic agent in tumor cells while minimizing exposure to normal tissues, thereby potentially overcoming multi-drug resistance.[7][8]

Principle of Action

This compound is designed to function as a "Trojan horse." The glucose component facilitates its recognition and uptake by GLUT1 transporters on the surface of cancer cells. Once inside the cell, the evodiamine payload exerts its cytotoxic effects. Based on studies of its parent compounds, the proposed mechanisms of action include:

  • Dual Inhibition of Topoisomerase I and II (Top1/Top2) : Fluorinated evodiamine derivatives have been shown to inhibit both Top1 and Top2, enzymes critical for DNA replication and repair.[6] Their inhibition leads to DNA damage and subsequent cell death.

  • Induction of Apoptosis : Evodiamine and its derivatives trigger programmed cell death by modulating the expression of apoptosis-related proteins.[1][4]

  • Cell Cycle Arrest at G2/M Phase : The compound is expected to halt the cell cycle at the G2/M transition, preventing cancer cells from dividing.[4][6]

Data Presentation

The following tables summarize the in vitro anti-tumor activities of representative fluorinated and glucose-conjugated evodiamine derivatives against various cancer cell lines.

Table 1: In Vitro Anti-tumor Activity of N14-3'-Fluorophenyl Evodiamine Derivatives

CompoundCell LineIC50 (μM)Top1 Inhibition (%) at 25 μMTop2 Inhibition (%) at 25 μM
8b MGC-8030.1655.1555.50
SGC-79010.1355.1555.50
9a MGC-8030.2270.5071.81
SGC-79010.2770.5071.81

Data extracted from a study on N14-3'-fluorophenyl substituted evodiamine derivatives.[6]

Table 2: In Vitro Anti-tumor Activity of Evodiamine-Glucose Conjugate 8

CompoundCell LineIC50 (μM)
Conjugate 8 A5490.85
HCT1160.52
MCF-71.23
HepG20.67

Data is illustrative based on the reported high efficacy of conjugate 8 in the nanomolar to low micromolar range from the "Design of Evodiamine-Glucose Conjugates with Improved In Vivo Antitumor Activity" study.[4][5]

Table 3: In Vitro Cytotoxicity of an Evodiamine Derivative (D7-09) and an Antibody-Drug Conjugate (Ab-DL07-D7-03)

CompoundCell LineIC50 (nM)
D7-09 HCT1169.75
NCI-N8726.11
Ab-DL07-D7-03 HCC19548.369
NCI-N874.899

Data from a study on evodiamine derivatives as antibody-drug conjugate payloads.[9][10]

Mandatory Visualization

G cluster_outside Extracellular Space cluster_cell Drug-Resistant Cancer Cell 3FEG 3-Fluoro-evodiamine Glucose GLUT1 GLUT1 Transporter 3FEG->GLUT1 Binding 3FEG_inside 3-Fluoro-evodiamine Payload GLUT1->3FEG_inside Uptake Top1_Top2 Topoisomerase I & II 3FEG_inside->Top1_Top2 Inhibition DNA_damage DNA Damage Top1_Top2->DNA_damage Leads to G2M_Arrest G2/M Cell Cycle Arrest DNA_damage->G2M_Arrest Apoptosis Apoptosis DNA_damage->Apoptosis

Caption: Proposed mechanism of this compound in drug-resistant cancer cells.

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Culture Drug-Resistant and Sensitive Cell Lines Treatment Treat with This compound Cell_Culture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Western_Blot Western Blot (Top1/2, Apoptosis markers) Treatment->Western_Blot Xenograft Establish Tumor Xenograft (Drug-Resistant Cells) Drug_Admin Administer Compound Xenograft->Drug_Admin Monitor Monitor Tumor Growth and Body Weight Drug_Admin->Monitor IHC Immunohistochemistry of Tumor Tissue Monitor->IHC

Caption: Experimental workflow for evaluating this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on drug-resistant and sensitive cancer cell lines and to calculate the IC50 value.

Materials:

  • Drug-resistant and corresponding sensitive cancer cell lines

  • 96-well plates

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C with 5% CO2.[6]

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 200 µL of medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a blank control (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 450 nm using a microplate reader.[6]

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using graphing software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cells

  • 6-well plates

  • This compound

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

  • Cancer cells

  • 6-well plates

  • This compound

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Culture and treat cells with this compound as described for the apoptosis assay.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Tumor Xenograft Study

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a drug-resistant tumor model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Drug-resistant cancer cells

  • Matrigel (optional)

  • This compound formulation for injection

  • Vehicle control

  • Calipers

Protocol:

  • Subcutaneously inject a suspension of drug-resistant cancer cells (e.g., 5 x 10^6 cells in PBS, possibly mixed with Matrigel) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomly assign mice to treatment and control groups.

  • Administer this compound (e.g., via intraperitoneal injection) and the vehicle control according to a predetermined schedule and dosage.

  • Measure the tumor volume (Volume = 0.5 x Length x Width²) and body weight of the mice every 2-3 days.

  • After a set treatment period (e.g., 14-21 days), euthanize the mice and excise the tumors.[7]

  • Weigh the tumors and process them for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).

Conclusion

This compound represents a promising strategy for targeting and overcoming drug resistance in cancer. Its dual-action design, combining enhanced potency through fluorination with tumor-specific targeting via glucose conjugation, warrants further investigation. The protocols outlined above provide a framework for researchers to evaluate its efficacy and elucidate its mechanisms of action in preclinical models of drug-resistant cancer.

References

Application Notes and Protocols: Cellular Uptake Mechanisms of 3-Fluoro-evodiamine and its Impact on Glucose Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evodiamine, a naturally occurring indole alkaloid, has garnered significant attention for its wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-obesity effects.[1][2] Modifications to the evodiamine structure, particularly at the C-3 position of the E ring, have been a key strategy in developing derivatives with enhanced potency and specificity.[3] This document provides detailed application notes and protocols to investigate the cellular uptake and effects on glucose metabolism of 3-Fluoro-evodiamine, a derivative of evodiamine. While direct studies on a "3-Fluoro-evodiamine glucose" conjugate are not prevalent in the literature, this document will focus on the impact of 3-Fluoro-evodiamine on cellular glucose uptake, a critical aspect of its potential therapeutic mechanism.

Evodiamine has been shown to influence several key signaling pathways involved in cellular metabolism, including the PI3K/Akt and MAPK/ERK pathways.[4][5][6] Furthermore, evodiamine treatment has been demonstrated to increase glucose uptake in brain tissue.[1][2] Understanding how the addition of a fluorine atom at the C-3 position alters these effects is crucial for the development of this compound as a potential therapeutic agent.

Data Presentation: Efficacy of Evodiamine and its Derivatives

To provide a baseline for designing experiments with 3-Fluoro-evodiamine, the following table summarizes the cytotoxic activity (IC50 values) of evodiamine and a potent derivative in various cancer cell lines. These values can help in determining appropriate concentration ranges for cellular assays.

CompoundCell LineIC50 (μM)Reference
EvodiamineU2OS (Osteosarcoma)6[7]
EvodiamineHCT116 (Colon Cancer)100[3]
EvodiamineMDA-MB-435 (Melanoma)20[3]
EvodiamineA549 (Lung Cancer)100[3]
EvodiamineMCF-7 (Breast Cancer)18.1[8]
EvodiamineSMMC-7721 (Hepatocellular Carcinoma)27.4[8]
3-Aryl-evodiamine derivative (6y)HCT116 (Colon Cancer)0.58 ± 0.04[3]
3-Aryl-evodiamine derivative (6y)4T1 (Breast Cancer)0.99 ± 0.07[3]

Signaling Pathways and Cellular Uptake

Evodiamine is known to modulate multiple signaling pathways that are critical for cell growth, proliferation, and metabolism. The PI3K/Akt and MAPK/ERK pathways are central to these effects.[4][5][6] It is hypothesized that 3-Fluoro-evodiamine will also exert its effects through these pathways, ultimately influencing glucose transporter expression and activity at the cellular membrane, thereby affecting glucose uptake.

3_Fluoro_evodiamine 3-Fluoro-evodiamine Receptor Cell Surface Receptor 3_Fluoro_evodiamine->Receptor PI3K PI3K Receptor->PI3K MAPK_Pathway MAPK/ERK Pathway Receptor->MAPK_Pathway Akt Akt PI3K->Akt GLUT Glucose Transporters (e.g., GLUT1, GLUT4) Akt->GLUT Glucose_Uptake Increased Glucose Uptake GLUT->Glucose_Uptake Cell_Proliferation Inhibition of Cell Proliferation MAPK_Pathway->Cell_Proliferation Apoptosis Induction of Apoptosis MAPK_Pathway->Apoptosis

Hypothesized signaling pathway for 3-Fluoro-evodiamine's effect on glucose uptake.

Experimental Protocols

Protocol 1: Cellular Glucose Uptake Assay using a Fluorescent Glucose Analog (2-NBDG)

This protocol describes a non-radioactive method to measure glucose uptake in cultured cells treated with 3-Fluoro-evodiamine using the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).[9]

Materials:

  • Cell line of interest (e.g., cancer cell line, adipocytes)

  • Complete cell culture medium

  • 96-well black, clear-bottom tissue culture plates[9]

  • 3-Fluoro-evodiamine stock solution (in DMSO)

  • 2-NBDG (fluorescent glucose analog)

  • Krebs-Ringer-HEPES (KRH) buffer (or other suitable glucose-free buffer)

  • Phosphate-buffered saline (PBS)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in 70-90% confluency on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of 3-Fluoro-evodiamine in complete culture medium from the stock solution.

    • Remove the culture medium from the wells and replace it with the medium containing different concentrations of 3-Fluoro-evodiamine or vehicle control (DMSO).

    • Incubate for the desired treatment time (e.g., 24 hours).

  • Glucose Starvation:

    • After incubation, gently wash the cells twice with warm PBS.

    • Add 100 µL of glucose-free KRH buffer to each well and incubate for 30-60 minutes at 37°C to starve the cells of glucose.

  • 2-NBDG Uptake:

    • Prepare a working solution of 2-NBDG in glucose-free KRH buffer (final concentration typically 50-100 µM).

    • Remove the starvation buffer and add 100 µL of the 2-NBDG working solution to each well.

    • Incubate for 15-60 minutes at 37°C. The optimal time should be determined empirically for each cell line.[10]

  • Termination of Uptake:

    • Remove the 2-NBDG solution and wash the cells three times with ice-cold PBS to stop the uptake and remove extracellular 2-NBDG.

  • Fluorescence Measurement:

    • Add 100 µL of PBS or a suitable lysis buffer to each well.

    • Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths appropriate for 2-NBDG (typically ~485 nm excitation and ~535 nm emission).

A Seed cells in 96-well plate B Treat with 3-Fluoro-evodiamine A->B C Wash and glucose starve cells B->C D Incubate with 2-NBDG C->D E Wash with cold PBS to stop uptake D->E F Measure fluorescence E->F

Workflow for the 2-NBDG cellular glucose uptake assay.

Protocol 2: Cellular Glucose Uptake Assay using Radiolabeled 2-Deoxy-D-glucose ([³H]-2-DG)

This protocol provides a highly sensitive method for quantifying glucose uptake using a radiolabeled glucose analog.[11][12]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 24-well or 12-well tissue culture plates

  • 3-Fluoro-evodiamine stock solution (in DMSO)

  • [³H]-2-deoxy-D-glucose ([³H]-2-DG)

  • Glucose-free HEPES buffer (140 mM NaCl, 5 mM KCl, 20 mM HEPES, 2.5 mM MgSO₄, 1 mM CaCl₂, pH 7.4)[12]

  • Ice-cold PBS

  • 0.1 M NaOH

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1, using the appropriate plate size.

  • Glucose Starvation:

    • After treatment, wash the cells twice with warm glucose-free HEPES buffer.

    • Incubate the cells in glucose-free HEPES buffer for 30-60 minutes at 37°C.

  • [³H]-2-DG Uptake:

    • Prepare a working solution of [³H]-2-DG in glucose-free HEPES buffer (e.g., 0.5 µCi/mL).

    • Remove the starvation buffer and add the [³H]-2-DG solution to each well.

    • Incubate for a short period (e.g., 5-15 minutes) at 37°C. The uptake should be in the linear range.

  • Termination of Uptake:

    • Aspirate the [³H]-2-DG solution and rapidly wash the cells three to four times with ice-cold PBS to stop the uptake.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells by adding 0.1 M NaOH to each well and incubating for at least 30 minutes at room temperature.

    • Transfer the lysate to a scintillation vial.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity in a scintillation counter.

  • Data Normalization:

    • In a parallel set of wells, determine the protein concentration (e.g., using a BCA protein assay) to normalize the radioactivity counts per milligram of protein.

Concluding Remarks

The provided protocols offer robust methods for investigating the cellular uptake mechanisms related to 3-Fluoro-evodiamine and its effect on glucose metabolism. It is recommended to start with the non-radioactive 2-NBDG assay for initial screening, followed by the more sensitive [³H]-2-DG assay for quantitative validation. The experimental conditions, particularly incubation times and compound concentrations, should be optimized for each specific cell line and experimental setup. Further investigation into the expression and localization of glucose transporters (e.g., GLUT1, GLUT4) via techniques such as Western blotting or immunofluorescence can provide deeper insights into the mechanisms of action of 3-Fluoro-evodiamine.

References

Application Notes and Protocols: 3-Fluoro-evodiamine Glucose as a Potential Topoisomerase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evodiamine, a quinazolinocarboline alkaloid isolated from Evodia rutaecarpa, and its derivatives have garnered significant interest as potential anticancer agents.[1] These compounds have been shown to exhibit a range of pharmacological activities, including the inhibition of topoisomerases, which are critical enzymes in DNA replication and transcription.[2][3][4] Topoisomerase inhibitors can be classified as poisons, which stabilize the transient enzyme-DNA cleavage complex, leading to cell death.[4]

This document focuses on a novel derivative, 3-Fluoro-evodiamine glucose, a compound designed to enhance both the potency and selectivity of evodiamine. The addition of a fluorine atom can improve metabolic stability and binding affinity, while the glucose moiety is intended to target the glucose transporter 1 (GLUT1), which is frequently overexpressed in cancer cells.[5] This targeted delivery mechanism may increase the intracellular concentration of the drug in tumor cells, thereby enhancing its therapeutic index.[5] this compound is postulated to act as a dual inhibitor of topoisomerase I (Top1) and topoisomerase II (Top2), inducing apoptosis and cell cycle arrest in cancer cells.[5][6]

Mechanism of Action

This compound is hypothesized to exert its anticancer effects through a multi-step process. Initially, the glucose moiety facilitates the uptake of the compound into cancer cells via the GLUT1 transporter. Once inside the cell, the compound inhibits both Top1 and Top2. By stabilizing the covalent Top1-DNA and Top2-DNA complexes, it prevents the re-ligation of DNA strands, leading to an accumulation of DNA breaks.[4][7] This DNA damage triggers a cellular response that can result in cell cycle arrest, typically at the G2/M phase, and ultimately induce apoptosis.[5][8]

G cluster_outside Extracellular Space cluster_cell Cancer Cell cluster_membrane Cell Membrane 3FEG_out This compound GLUT1 GLUT1 Transporter 3FEG_out->GLUT1 Targeted Uptake 3FEG_in This compound GLUT1->3FEG_in Top1_DNA Topoisomerase I-DNA Complex 3FEG_in->Top1_DNA Inhibition Top2_DNA Topoisomerase II-DNA Complex 3FEG_in->Top2_DNA Inhibition DNA_Damage DNA Strand Breaks Top1_DNA->DNA_Damage Top2_DNA->DNA_Damage Cell_Cycle_Arrest G2/M Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of this compound.

Data Presentation

The following tables summarize the cytotoxic activity of various evodiamine derivatives against different human cancer cell lines, providing a comparative context for the potential efficacy of this compound.

Table 1: In Vitro Cytotoxicity of Evodiamine Derivatives (IC50 in µM)

CompoundHCT116 (Colon)4T1 (Breast)HepG2 (Liver)Huh7 (Liver)SK-Hep-1 (Liver)
Evodiamine>12.5[1]>25[1]>25[1]--
Compound 6y0.58 ± 0.04[1]0.99 ± 0.07[1]---
Compound 6k0.84[1]----
Compound F-3---0.05[6]0.07[6]
Compound F-4---0.04[6]0.06[6]

Table 2: Topoisomerase Inhibition by Evodiamine Derivatives

CompoundTopoisomerase I InhibitionTopoisomerase II Inhibition
EvodiamineActive at 100 µM[9]No significant inhibition[6]
Compound 29uMore active than evodiamine[9]Not reported
Compound F-3>43% inhibition at 12.5 µM[6]67.01% inhibition[6]
Compound F-4>43% inhibition at 12.5 µM[6]56.67% inhibition[6]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy and mechanism of action of this compound as a topoisomerase inhibitor.

G cluster_in_vitro In Vitro Evaluation cluster_cell_based Cellular Evaluation cluster_in_vivo In Vivo Evaluation Start Start: Synthesize this compound In_Vitro In Vitro Assays Start->In_Vitro Top1_Assay Topoisomerase I Relaxation Assay In_Vitro->Top1_Assay Top2_Assay Topoisomerase II Decatenation Assay In_Vitro->Top2_Assay Cell_Based Cell-Based Assays Cytotoxicity Cytotoxicity Assay (MTT) Cell_Based->Cytotoxicity ICE_Assay In Vivo Complex of Enzyme (ICE) Assay Cell_Based->ICE_Assay Cell_Cycle Cell Cycle Analysis Cell_Based->Cell_Cycle Apoptosis_Assay Apoptosis Assay Cell_Based->Apoptosis_Assay In_Vivo In Vivo Studies Xenograft Tumor Xenograft Model In_Vivo->Xenograft Toxicity Toxicity Studies In_Vivo->Toxicity End End: Candidate for Clinical Trials Top1_Assay->Cell_Based Top2_Assay->Cell_Based Cytotoxicity->In_Vivo ICE_Assay->In_Vivo Xenograft->End Toxicity->End

Caption: Experimental workflow for evaluating this compound.

Protocol 1: Topoisomerase I DNA Relaxation Assay

This assay measures the inhibition of Top1-mediated relaxation of supercoiled DNA.[10]

Materials:

  • Purified human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay Buffer (10x): 100 mM Tris-HCl (pH 7.9), 10 mM EDTA, 1.5 M NaCl, 1% BSA, 1 mM spermidine, 50% glycerol

  • This compound (in DMSO)

  • Camptothecin (positive control)

  • Stop Solution/Loading Dye (5x): 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol

  • Agarose gel (1%)

  • Ethidium bromide

  • TAE buffer

Procedure:

  • Prepare reaction mixtures on ice. For a 20 µL reaction, add:

    • 2 µL of 10x Assay Buffer

    • 1 µL of supercoiled DNA (0.5 µg)

    • Varying concentrations of this compound (e.g., 0.1 to 100 µM)

    • Distilled water to a final volume of 19 µL.

  • Add 1 µL of purified Topoisomerase I (1-5 units) to each reaction tube.[11]

  • Incubate the reactions at 37°C for 30 minutes.[10][11]

  • Stop the reaction by adding 5 µL of 5x Stop Solution/Loading Dye.[11]

  • Load the samples onto a 1% agarose gel containing ethidium bromide.

  • Perform electrophoresis at 5-10 V/cm for 2-3 hours.[10][11]

  • Visualize the DNA bands under UV light and document the results.

Expected Results:

  • Negative Control (No Enzyme): A single band corresponding to supercoiled DNA.

  • Enzyme Control (No Inhibitor): A band corresponding to relaxed DNA.

  • Positive Control (Camptothecin): Inhibition of DNA relaxation, with the supercoiled DNA band remaining.

  • Test Compound: A dose-dependent inhibition of DNA relaxation will be observed if this compound is an effective Top1 inhibitor.

Protocol 2: Topoisomerase II DNA Decatenation Assay

This assay assesses the ability of a compound to inhibit the Top2-mediated decatenation of kinetoplast DNA (kDNA).[10]

Materials:

  • Purified human Topoisomerase II

  • Kinetoplast DNA (kDNA)

  • Assay Buffer (10x): 500 mM Tris-HCl (pH 8.0), 1.2 M KCl, 100 mM MgCl2, 5 mM ATP, 5 mM DTT

  • This compound (in DMSO)

  • Etoposide (positive control)

  • Stop Solution/Loading Dye (5x)

  • Agarose gel (1%)

  • Ethidium bromide

  • TAE buffer

Procedure:

  • Prepare reaction mixtures on ice in a final volume of 20 µL:

    • 2 µL of 10x Assay Buffer

    • 1 µL of kDNA (0.2 µg)

    • Varying concentrations of this compound

    • Distilled water to 19 µL.

  • Add 1 µL of purified Topoisomerase II.

  • Incubate at 37°C for 30 minutes.[10]

  • Stop the reaction by adding 5 µL of 5x Stop Solution/Loading Dye.

  • Load samples onto a 1% agarose gel with ethidium bromide.

  • Run the gel at a high voltage (100-250 V) for a shorter duration (e.g., 15-30 minutes) to achieve good separation.[12]

  • Visualize and document the results.

Expected Results:

  • Negative Control (No Enzyme): kDNA remains catenated at the top of the gel.

  • Enzyme Control (No Inhibitor): Decatenated kDNA will migrate into the gel as distinct bands.

  • Positive Control (Etoposide): Inhibition of decatenation, with kDNA remaining in the well.

  • Test Compound: Dose-dependent inhibition of kDNA decatenation.

Protocol 3: In Vivo Complex of Enzyme (ICE) Assay

This assay quantifies the amount of Topoisomerase-DNA covalent complexes in cells treated with an inhibitor.[11]

Materials:

  • Cancer cell line of interest

  • Cell culture medium and reagents

  • This compound

  • Lysis buffer

  • Cesium chloride (CsCl)

  • Ultracentrifuge

  • Equipment for slot blotting and immunodetection (antibodies against Top1 and Top2)

Procedure:

  • Culture cells to approximately 80% confluency.

  • Treat cells with varying concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Lyse the cells and load the lysate onto a CsCl gradient.

  • Perform ultracentrifugation to separate protein-DNA complexes from free protein.[11]

  • Fractionate the gradient and detect the amount of Topoisomerase in the DNA-containing fractions using slot blotting and immunodetection.

Expected Results: An increase in the amount of Topoisomerase detected in the DNA fractions of treated cells compared to untreated cells indicates that this compound stabilizes the Topoisomerase-DNA covalent complex.[11]

Protocol 4: MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of the compound on cancer cell lines.

Materials:

  • Cancer cell lines

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound for 48-72 hours.[1][6]

  • Add MTT solution to each well and incubate for 3-4 hours.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Expected Results: A dose-dependent decrease in cell viability will be observed, allowing for the determination of the IC50 value for different cancer cell lines.

Conclusion

This compound represents a promising strategy in the development of targeted anticancer therapies. Its dual-targeting mechanism, aimed at both the GLUT1 transporter and topoisomerase enzymes, has the potential for enhanced efficacy and reduced off-target toxicity. The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of this and similar compounds, from initial in vitro screening to more complex cell-based and in vivo studies. The data generated from these experiments will be crucial in determining the therapeutic potential of this compound as a novel topoisomerase inhibitor.

References

Assessing the Anti-Metastatic Potential of Evodiamine and its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific compound "3-Fluoro-evodiamine glucose" is not currently available in the public scientific literature. The following application notes and protocols are based on the extensive research conducted on the parent compound, evodiamine (EVO) , and its other derivatives. These methodologies can be adapted to assess the anti-metastatic potential of novel derivatives like this compound.

Introduction

Evodiamine (EVO), a quinolone alkaloid isolated from the fruit of Evodia rutaecarpa, has demonstrated significant anti-cancer properties, including the inhibition of tumor cell proliferation, induction of apoptosis, and reduction of invasion and metastasis.[1][2][3][4][5] Metastasis is a primary cause of cancer-related mortality, making the investigation of anti-metastatic agents a critical area of research.[1] Evodiamine and its derivatives represent a promising class of multi-target compounds for cancer therapy.[3][6] These compounds have been shown to affect various cancer cell lines, including breast, colon, lung, prostate, and melanoma.[2][3][7]

This document provides a detailed overview of the experimental protocols and data presentation for assessing the anti-metastatic potential of evodiamine and its derivatives.

Data Presentation: Anti-Metastatic Effects of Evodiamine

The following tables summarize the quantitative data on the anti-metastatic effects of evodiamine from various studies.

Cell Line Cancer Type Assay Concentration of Evodiamine Inhibition Reference
Colon 26-L5Colon CarcinomaHGF-stimulated invasion30 µM100%[1]
B16-F10MelanomaHGF-stimulated invasion30 µM70%-80%[3]
Lewis Lung Carcinoma (LLC)Lung CarcinomaHGF-stimulated invasion30 µM70%-80%[3]
MDA-MB-231Breast CancerMigrationNot specifiedSignificant reduction in lung metastasis[2][7]
Colon 26-L5Colon CarcinomaIn vivo lung metastasisNot specified70% reduction[3]
HT-116 and HT-29Colorectal CancerMigration and InvasionNot specifiedSignificantly inhibited[6]
AGS and BGC-823Gastric CancerMigration and Invasion6.25 µM, 12.5 µM, 25 µMSignificantly reduced[8]
HT29 and HCT116Colorectal CancerMigration and InvasionNot specifiedInhibited[9]
Derivative Cancer Cell Line Assay IC50 Value Reference
3-aryl-evodiamine (6y)HCT116 (Colon)Antiproliferative0.58 ± 0.04 μM[10]
3-aryl-evodiamine (6y)4T1 (Breast)Antiproliferative0.99 ± 0.07 μM[10]
Disubstituted derivative (F-3)Huh7 (Liver)Antiproliferative0.05 μM[11][12]
Disubstituted derivative (F-4)Huh7 (Liver)Antiproliferative0.04 μM[11][12]
Disubstituted derivative (F-3)SK-Hep-1 (Liver)Antiproliferative0.07 μM[11][12]
Disubstituted derivative (F-4)SK-Hep-1 (Liver)Antiproliferative0.06 μM[11][12]

Experimental Protocols

Detailed methodologies for key experiments to assess anti-metastatic potential are provided below.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effects of the compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Evodiamine or its derivative (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells).

Wound Healing (Scratch) Assay

This assay assesses the effect of the compound on cell migration.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Complete culture medium

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Protocol:

  • Seed cells in 6-well plates and grow to confluence.

  • Create a "scratch" in the cell monolayer with a sterile pipette tip.

  • Wash with PBS to remove detached cells.

  • Add a fresh medium containing the test compound at a non-toxic concentration.

  • Capture images of the scratch at 0 hours and after 24-48 hours.

  • Measure the width of the scratch at different time points to quantify cell migration.

Transwell Invasion Assay

This assay evaluates the ability of cells to invade through a basement membrane matrix.

Materials:

  • Cancer cell lines

  • Transwell inserts with 8 µm pore size polycarbonate membranes

  • Matrigel (basement membrane matrix)

  • Serum-free medium

  • Complete culture medium

  • Cotton swabs

  • Methanol

  • Crystal violet stain

Protocol:

  • Coat the upper surface of the Transwell inserts with Matrigel and allow it to solidify.

  • Resuspend cells in a serum-free medium containing the test compound and add them to the upper chamber.

  • Add a complete culture medium (as a chemoattractant) to the lower chamber.

  • Incubate for 24-48 hours.

  • Remove non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface with methanol and stain with crystal violet.

  • Count the number of stained cells in several random fields under a microscope.

Western Blot Analysis

This technique is used to detect changes in the expression of proteins involved in metastasis-related signaling pathways.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against MMP-2, MMP-9, p-Akt, p-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Lyse the cells and determine the protein concentration.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by evodiamine and the general workflow for assessing the anti-metastatic potential of its derivatives.

G cluster_0 Experimental Workflow A Compound Synthesis (e.g., this compound) B In Vitro Screening A->B C Cell Viability Assay (MTT) B->C D Migration Assay (Wound Healing) B->D E Invasion Assay (Transwell) B->E F Mechanism of Action Studies D->F E->F H In Vivo Studies (Metastasis Models) E->H G Western Blot (Signaling Proteins) F->G

Workflow for assessing anti-metastatic potential.

G cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway cluster_nfkb NF-κB Pathway EVO Evodiamine PI3K PI3K EVO->PI3K ERK ERK1/2 EVO->ERK NFkB NF-κB EVO->NFkB Akt Akt PI3K->Akt p53 p53 Akt->p53 Bcl2 Bcl-2 p53->Bcl2 Bax Bax p53->Bax Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis MMP2 MMP-2 ERK->MMP2 Invasion Invasion MMP2->Invasion MMP9 MMP-9 NFkB->MMP9 Migration Migration MMP9->Migration

Key signaling pathways inhibited by Evodiamine.

Conclusion

Evodiamine and its derivatives have shown considerable promise as anti-metastatic agents. The protocols and data presented here provide a framework for the systematic evaluation of new derivatives. Further research into compounds like this compound is warranted to explore their therapeutic potential in combating cancer metastasis. The multi-targeted nature of these compounds, affecting pathways such as PI3K/Akt, MAPK/ERK, and NF-κB, makes them attractive candidates for further drug development.[9][13][14][15]

References

Troubleshooting & Optimization

Technical Support Center: 3-Fluoro-evodiamine Glucose Aqueous Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to improving the aqueous solubility of 3-Fluoro-evodiamine glucose.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its aqueous solubility a concern?

A1: this compound is a synthetic derivative of evodiamine, a natural alkaloid with demonstrated anti-tumor properties. The addition of a fluorine atom can potentially enhance its therapeutic efficacy, and the glucose moiety is intended to improve its poor aqueous solubility and facilitate targeted delivery to cancer cells, which exhibit high glucose uptake.[1][2] However, achieving sufficient aqueous solubility for effective formulation and in vivo studies can still be a significant challenge. Evodiamine itself is practically insoluble in water, which limits its bioavailability and clinical application.[3][4][5]

Q2: What are the primary reasons for the low aqueous solubility of this compound?

A2: The low aqueous solubility of this compound likely stems from the hydrophobic nature of the parent evodiamine molecule.[4][5] While the glucose conjugate is designed to counteract this, factors such as the overall molecular structure, crystalline form, and the potential for intramolecular hydrogen bonding can still limit its interaction with water molecules.

Q3: What are the target signaling pathways of evodiamine and its derivatives?

A3: Evodiamine has been shown to exert its anti-cancer effects by modulating multiple signaling pathways. These include the PI3K/Akt, MAPK/ERK, and STAT3 pathways, which are crucial for cell proliferation, survival, and apoptosis.[6][7][8] By inhibiting these pathways, evodiamine can induce cell cycle arrest and programmed cell death in cancer cells.[9][10] The fluorinated glucose conjugate is expected to retain these mechanisms of action.

Troubleshooting Guides

Issue 1: Poor Dissolution of this compound in Aqueous Buffers

Possible Causes:

  • Compound Aggregation: The compound may be forming insoluble aggregates in the aqueous environment.

  • Incorrect pH: The pH of the buffer may not be optimal for the solubility of the molecule.

  • Insufficient Mixing/Agitation: The compound may not have been adequately dispersed and agitated to facilitate dissolution.

Recommended Solutions:

  • Sonication: Use a bath sonicator to break up aggregates and improve dispersion.

  • pH Adjustment: Systematically vary the pH of the buffer to identify the pH of maximum solubility.

  • Use of Co-solvents: Introduce a small percentage (1-5%) of a water-miscible organic solvent like DMSO or ethanol to the aqueous buffer to aid dissolution.

  • Heating: Gently warming the solution can increase solubility, but be cautious of potential degradation at elevated temperatures. Evodiamine's structure is known to be unstable at temperatures above 60°C or at pH < 5 or > 9.[3][4]

Issue 2: Inconsistent Results in Solubility Assays

Possible Causes:

  • Equilibration Time: The time allowed for the compound to reach equilibrium solubility may be insufficient.

  • Precipitation: The compound may be precipitating out of solution over time, especially if a supersaturated solution was initially formed.

  • Adsorption to Labware: The compound may be adsorbing to the surfaces of plastic or glass containers.

Recommended Solutions:

  • Increase Equilibration Time: For thermodynamic solubility assays, increase the incubation time to 24 or 48 hours to ensure equilibrium is reached.

  • Monitor for Precipitation: Visually inspect samples for any signs of precipitation before analysis. Centrifuge samples and analyze the supernatant to measure the concentration of the dissolved compound.

  • Use Low-Binding Labware: Employ low-protein-binding microplates and tubes to minimize loss of the compound due to adsorption.

Issue 3: Difficulties in the Synthesis of this compound Conjugate

Possible Causes:

  • Low Yield of 3-Fluoro-evodiamine: The synthesis of the fluorinated precursor may be inefficient.

  • Inefficient Glycosylation: The reaction to attach the glucose moiety to 3-Fluoro-evodiamine may have a low conversion rate.

  • Complex Purification: Separation of the final product from starting materials and byproducts can be challenging.

Recommended Solutions:

  • Optimize Precursor Synthesis: Systematically optimize the reaction conditions (catalyst, solvent, temperature) for the synthesis of 3-fluoro-evodiamine from its precursors, N-methylanthranilic acid and a suitable tryptamine derivative.

  • Alternative Glycosylation Strategies: Explore different glycosylation methods, such as using different activating groups on the glucose donor or employing enzymatic approaches for a more specific and efficient reaction.

  • Advanced Purification Techniques: Utilize advanced chromatographic techniques such as preparative HPLC or flash chromatography with a suitable stationary and mobile phase for effective purification of the final conjugate.

Data Presentation

Table 1: Representative Aqueous Solubility Data for Evodiamine and its Derivatives

CompoundSolvent/MediumTemperature (°C)Solubility (µg/mL)Fold Increase vs. Evodiamine in WaterReference
EvodiamineWater250.381(Qiu et al., 2016)[11]
Evodiamine/HP-β-CD ComplexWater2560.31~158(Qiu et al., 2016)[11]
Evodiamine-Glucose Conjugate 8Not specifiedNot specified"Obvious enhancement"Not quantified(Lai et al., 2024)[1]
This compoundHypothetical Data
pH 5.0 Buffer25Expected > 10Expected > 26
pH 7.4 Buffer25Expected > 20Expected > 52

Note: Specific quantitative solubility data for this compound is not currently available in the public domain. The data presented here for this compound is hypothetical and based on the expected improvements from glucosylation. Researchers should perform their own solubility assessments.

Experimental Protocols

Protocol 1: Synthesis of 3-Fluoro-evodiamine

This protocol is a representative procedure based on known methods for synthesizing evodiamine derivatives.

Materials:

  • 3-Fluoro-N-methylanthranilic acid

  • Tryptamine

  • Phosphorus oxychloride (POCl₃)

  • Acetonitrile (anhydrous)

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 3-Fluoro-N-methylanthranilic acid and tryptamine in anhydrous acetonitrile.

  • Cool the mixture in an ice bath and slowly add phosphorus oxychloride dropwise with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture and carefully neutralize it with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 3-Fluoro-evodiamine.

Protocol 2: Aqueous Solubility Determination by Shake-Flask Method

Materials:

  • This compound

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetate buffer, pH 5.0

  • DMSO (optional, as a co-solvent)

  • Low-binding microcentrifuge tubes

  • Thermomixer or orbital shaker

  • HPLC system with a suitable column and detector

Procedure:

  • Add an excess amount of this compound to a series of low-binding microcentrifuge tubes.

  • To each tube, add a defined volume of the desired aqueous buffer (e.g., 1 mL of PBS, pH 7.4).

  • Securely cap the tubes and place them in a thermomixer or orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant without disturbing the pellet.

  • Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water mixture) to a concentration within the linear range of the HPLC calibration curve.

  • Analyze the diluted samples by HPLC to determine the concentration of the dissolved this compound.

  • Calculate the aqueous solubility in µg/mL or µM.

Visualizations

experimental_workflow cluster_synthesis Synthesis of 3-Fluoro-evodiamine cluster_conjugation Glycoconjugation cluster_solubility Aqueous Solubility Assay start Start Materials: 3-Fluoro-N-methylanthranilic acid Tryptamine reaction Cyclization Reaction (POCl3, Acetonitrile) start->reaction purification Purification (Column Chromatography) reaction->purification product1 3-Fluoro-evodiamine purification->product1 conjugation_reaction Conjugation Reaction product1->conjugation_reaction glucose Activated Glucose Derivative glucose->conjugation_reaction final_purification Final Purification (HPLC) conjugation_reaction->final_purification final_product This compound final_purification->final_product shake_flask Shake-Flask Incubation (24-48h in buffer) final_product->shake_flask centrifugation Centrifugation shake_flask->centrifugation supernatant Supernatant Collection centrifugation->supernatant hplc HPLC Analysis supernatant->hplc solubility_data Solubility Data (µg/mL) hplc->solubility_data

Caption: Experimental workflow for synthesis and solubility testing.

signaling_pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway cluster_apoptosis Cellular Effects evodiamine 3-Fluoro-evodiamine Glucose PI3K PI3K evodiamine->PI3K MAPK MAPK evodiamine->MAPK apoptosis Apoptosis evodiamine->apoptosis Induces Akt Akt PI3K->Akt proliferation Cell Proliferation Akt->proliferation Akt->apoptosis Inhibits ERK ERK MAPK->ERK ERK->proliferation

Caption: Key signaling pathways affected by evodiamine.

troubleshooting_logic start Low Aqueous Solubility Issue check_pH Optimize Buffer pH? start->check_pH use_cosolvent Add Co-solvent (e.g., DMSO)? check_pH->use_cosolvent No Improvement result Improved Solubility check_pH->result Success sonicate Apply Sonication? use_cosolvent->sonicate No Improvement use_cosolvent->result Success increase_time Increase Equilibration Time? sonicate->increase_time No Improvement sonicate->result Success increase_time->result Success

Caption: Troubleshooting logic for poor solubility.

References

Optimizing dosage and administration of 3-Fluoro-evodiamine glucose in animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 3-Fluoro-evodiamine glucose in animal models. The information is designed to address common challenges and ensure the successful implementation of your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and administration of this compound.

Issue Potential Cause Recommended Solution
Compound Precipitation in Vehicle Poor solubility of the compound.[1][2]- Ensure the vehicle is appropriate for the compound. Consider a solubility test with small amounts of the compound in different vehicles. - Gently warm the solution or use sonication to aid dissolution. - Prepare the formulation fresh before each administration.[3]
Inconsistent Results Between Animals - Improper dosing technique leading to variable administration volumes. - Stress induced in animals during handling and administration.[4] - Degradation of the compound.- Ensure all personnel are thoroughly trained in the administration technique (e.g., oral gavage, intravenous injection). - Handle animals gently and consistently to minimize stress. - Protect the compound from light and store at the recommended temperature. Prepare fresh solutions as needed.[5]
Adverse Animal Reactions (e.g., lethargy, weight loss) - The dose may be too high, leading to toxicity.[1] - The vehicle may be causing an adverse reaction.[6] - The administration procedure itself may be causing distress.- Reduce the dosage and perform a dose-response study to determine the maximum tolerated dose. - Include a control group that receives only the vehicle to isolate its effects. - Refine the administration technique to be as minimally invasive as possible.[4]
Difficulty with Intravenous Administration - Small or fragile veins in the animal model. - The formulation is too viscous.- Use appropriate-sized needles and consider using a catheter for repeated dosing.[7] - Ensure the compound is fully dissolved and the vehicle has a suitable viscosity.

Frequently Asked Questions (FAQs)

Formulation and Administration

  • Q1: What is the recommended vehicle for this compound? A1: While specific data for this derivative is limited, evodiamine, the parent compound, is known for its poor water solubility.[1][2] Therefore, a vehicle containing a solubilizing agent such as DMSO, PEG400, or Tween 80 in saline or water is often a good starting point. It is crucial to conduct a vehicle safety study in your animal model.

  • Q2: What are the recommended starting dosages for in vivo studies? A2: Based on studies with the parent compound, evodiamine, a starting point for oral administration in mice could be in the range of 50-150 mg/kg.[1][8] For intravenous administration in rats, a much lower dose of around 2 mg/kg has been used for the parent compound.[1] A dose-escalation study is highly recommended to determine the optimal and maximum tolerated dose for this compound.

  • Q3: How should this compound be stored? A3: As a novel compound, it should be protected from light and stored at a cool, stable temperature, as specified by the manufacturer.[5] Solutions should be prepared fresh daily to prevent degradation.[3]

Experimental Design

  • Q4: What control groups should be included in my study? A4: At a minimum, you should include a vehicle control group (animals receiving the vehicle without the compound) and a negative control group (untreated animals).[6]

  • Q5: How often should the compound be administered? A5: The frequency of administration will depend on the pharmacokinetic profile of this compound. Given that evodiamine is rapidly metabolized, daily administration is a reasonable starting point for efficacy studies.[9]

Experimental Protocols

Oral Gavage Administration in Mice

  • Preparation: Prepare the this compound formulation in the desired vehicle. Ensure the compound is fully dissolved. The final volume for oral gavage in mice should typically not exceed 10 ml/kg.[7]

  • Animal Handling: Gently restrain the mouse, ensuring it can breathe comfortably.

  • Gavage: Use a proper-sized, ball-tipped gavage needle. Measure the needle from the tip of the mouse's nose to the last rib to estimate the correct insertion length. Gently insert the needle into the esophagus and deliver the formulation smoothly.

  • Monitoring: Observe the animal for any signs of distress immediately after the procedure and at regular intervals as defined in your protocol.[5]

Intravenous Injection (Tail Vein) in Mice

  • Preparation: Prepare a sterile formulation of this compound. The solution must be clear and free of particulates.

  • Animal Restraint and Vein Dilation: Place the mouse in a restraint device that allows access to the tail. Warm the tail with a heat lamp or warm water to dilate the veins.

  • Injection: Use a small gauge needle (e.g., 27-30G). Position the needle bevel-up and insert it into the lateral tail vein. Slowly inject the solution.

  • Post-Injection: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Monitor the animal for any adverse reactions.

Signaling Pathways and Workflows

experimental_workflow prep Compound Formulation (this compound in vehicle) admin Administration (Oral Gavage or IV Injection) prep->admin animal_model Animal Model Selection (e.g., Xenograft mice) animal_model->admin monitoring In-Life Monitoring (Tumor size, body weight, clinical signs) admin->monitoring endpoint Study Endpoint (e.g., Tumor growth inhibition) monitoring->endpoint analysis Ex Vivo Analysis (Tissue collection, biomarker analysis) endpoint->analysis

Caption: Experimental workflow for in vivo studies.

signaling_pathway cluster_cell Tumor Cell GLUT1 GLUT1 Compound 3-Fluoro-evodiamine glucose GLUT1->Compound uptake Compound->GLUT1 targets ERK ERK Compound->ERK inhibits Akt Akt Compound->Akt inhibits Apoptosis Apoptosis Compound->Apoptosis MAPK MAPK ERK->MAPK Proliferation Cell Proliferation & Invasion MAPK->Proliferation GSK3b GSK-3β Akt->GSK3b

Caption: Potential signaling pathways affected by the compound.

References

Technical Support Center: Troubleshooting Cell Viability Assays with Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with cell viability assays when working with fluorinated compounds. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges and provide detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My fluorinated compound is causing high background fluorescence in my assay. What can I do?

A1: High background fluorescence is a common issue with fluorinated compounds, many of which are inherently fluorescent. This autofluorescence can interfere with the signal from your assay's fluorescent reporter.[1][2][3]

Troubleshooting Steps:

  • Run a Compound-Only Control: Measure the fluorescence of your compound in the assay medium without cells at the same concentrations used in your experiment. This will quantify the compound's intrinsic fluorescence.

  • Subtract Background: If the compound's fluorescence is significant, you can subtract this background from your experimental wells. However, this is only a valid correction if the compound's fluorescence is not affected by the cellular environment.

  • Switch to a Different Assay Principle: Consider using a non-fluorescent-based assay, such as a colorimetric (MTT, XTT) or luminescent (CellTiter-Glo) assay, which are less susceptible to this type of interference.[4][5]

  • Change Fluorophore: If you must use a fluorescence assay, try one with a different fluorophore that has excitation and emission spectra distinct from your compound.[2][3]

Q2: I'm observing a decrease in signal (quenching) in my fluorescence-based viability assay. Could my fluorinated compound be the cause?

A2: Yes, some compounds can absorb the light emitted by the fluorescent reporter in your assay, a phenomenon known as quenching.[2] This leads to an underestimation of cell viability.

Troubleshooting Steps:

  • Perform a "Spike-In" Control: In a cell-free system, add your compound to a known concentration of the fluorescent product of the assay (e.g., resorufin for resazurin-based assays). If the fluorescence decreases in the presence of your compound, quenching is likely occurring.

  • Use a Luminescent Assay: Luminescence-based assays, such as those measuring ATP levels, are generally less prone to quenching interference.[5]

  • Dilute the Compound: If possible, test lower concentrations of your compound to see if the quenching effect is reduced.

Q3: My colorimetric assay (e.g., MTT) results are inconsistent when using fluorinated compounds. What are the potential issues?

A3: Fluorinated compounds can interfere with colorimetric assays in several ways:

  • Chemical Reduction of the Dye: Some compounds can directly reduce the tetrazolium salt (e.g., MTT, XTT) to its colored formazan product, leading to a false-positive signal for cell viability.[6]

  • Inhibition of Cellular Reductases: The compound may inhibit the cellular enzymes responsible for reducing the tetrazolium salt, resulting in a false-negative signal.

  • Precipitation: The fluorinated compound may precipitate with the formazan crystals, affecting their solubilization and leading to inaccurate absorbance readings.

Troubleshooting Steps:

  • Compound-Only Control: Incubate your compound with the assay reagent in cell-free medium to check for direct reduction of the dye.[6]

  • Use an Alternative Assay: If interference is suspected, switch to an assay with a different endpoint, such as measuring ATP levels (luminescence) or protease activity (fluorescence).[4][7]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues in cell viability assays involving fluorinated compounds.

dot

Troubleshooting_Fluorinated_Compounds start Start: Inconsistent Viability Data with Fluorinated Compound check_assay_type Identify Assay Type: Fluorescence, Colorimetric, or Luminescence? start->check_assay_type fluorescence_issue Fluorescence Assay Issue check_assay_type->fluorescence_issue Fluorescence colorimetric_issue Colorimetric Assay Issue (e.g., MTT, XTT) check_assay_type->colorimetric_issue Colorimetric luminescence_issue Luminescence Assay Issue (e.g., CellTiter-Glo) check_assay_type->luminescence_issue Luminescence high_background High Background Signal? fluorescence_issue->high_background quenching Signal Quenching? high_background->quenching No run_compound_control_fluorescence Run Compound-Only Control (No Cells) high_background->run_compound_control_fluorescence Yes run_spike_in_control Run Spike-In Control (Compound + Fluorophore) quenching->run_spike_in_control Yes switch_to_luminescence_fluorescence Switch to Luminescent Assay (e.g., CellTiter-Glo) run_compound_control_fluorescence->switch_to_luminescence_fluorescence Interference Confirmed run_spike_in_control->switch_to_luminescence_fluorescence Quenching Confirmed direct_reduction Direct Dye Reduction? colorimetric_issue->direct_reduction run_compound_control_colorimetric Run Compound-Only Control (No Cells) direct_reduction->run_compound_control_colorimetric Yes switch_to_luminescence_colorimetric Switch to Luminescent Assay (e.g., CellTiter-Glo) run_compound_control_colorimetric->switch_to_luminescence_colorimetric Interference Confirmed enzyme_inhibition Luciferase Inhibition? luminescence_issue->enzyme_inhibition run_atp_control Run ATP Spike-In Control enzyme_inhibition->run_atp_control Yes

Caption: Troubleshooting workflow for viability assays with fluorinated compounds.

Experimental Protocols

Protocol 1: Control for Autofluorescence of Fluorinated Compounds

This protocol is designed to determine if a test compound is intrinsically fluorescent at the wavelengths used in your assay.

Materials:

  • 96-well, black, clear-bottom plates

  • Assay buffer or cell culture medium (without phenol red)

  • Fluorinated test compound

  • Multi-mode plate reader with fluorescence detection

Procedure:

  • Prepare a serial dilution of your fluorinated compound in the assay buffer or medium at the same concentrations that will be used in the cell-based experiment.

  • Add 100 µL of each compound dilution to triplicate wells of the 96-well plate.

  • Include wells with assay buffer or medium only as a background control.

  • Incubate the plate under the same conditions as your cell viability assay (e.g., 37°C for 1 hour).

  • Measure the fluorescence at the excitation and emission wavelengths specific to your viability assay.

Data Analysis:

Compound ConcentrationRaw Fluorescence (RFU)Average RFUBackground Corrected RFU
Control (No Compound)0
Concentration 1
Concentration 2
...

Subtract the average RFU of the "Control (No Compound)" wells from the average RFU of each compound concentration. A significant background-corrected RFU indicates autofluorescence.

Protocol 2: Control for Quenching Effects

This protocol assesses whether a fluorinated compound is quenching the fluorescent signal of the assay's reporter.

Materials:

  • 96-well, black, clear-bottom plates

  • Assay buffer

  • Purified fluorescent product of your assay (e.g., resorufin, fluorescein)

  • Fluorinated test compound

Procedure:

  • Prepare a solution of the fluorescent product in assay buffer at a concentration that gives a mid-range signal on your plate reader.

  • Prepare serial dilutions of your fluorinated compound in the assay buffer.

  • In the 96-well plate, add 50 µL of the fluorescent product solution to each well.

  • Add 50 µL of each compound dilution to triplicate wells.

  • Include control wells with 50 µL of the fluorescent product and 50 µL of assay buffer.

  • Incubate for 15-30 minutes at room temperature, protected from light.

  • Measure fluorescence.

Data Analysis:

Compound ConcentrationRaw Fluorescence (RFU)Average RFU% Quenching
Control (No Compound)0
Concentration 1
Concentration 2
...

Calculate % Quenching = [1 - (Average RFU with Compound / Average RFU of Control)] * 100.

Protocol 3: Control for Direct Reduction of Tetrazolium Dyes

This protocol is for colorimetric assays like MTT, XTT, and MTS to check for direct chemical reduction by the fluorinated compound.

Materials:

  • 96-well, clear plates

  • Cell culture medium (without phenol red)

  • MTT, XTT, or MTS reagent

  • Fluorinated test compound

  • Solubilization solution (for MTT assay)

Procedure:

  • Prepare serial dilutions of your fluorinated compound in the cell culture medium.

  • Add 100 µL of each compound dilution to triplicate wells.

  • Include wells with medium only as a background control.

  • Add the tetrazolium dye reagent to all wells according to the manufacturer's protocol (e.g., 10 µL of MTT reagent).

  • Incubate the plate under standard assay conditions (e.g., 37°C for 1-4 hours).

  • If using MTT, add the solubilization solution.

  • Read the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for XTT).

Data Analysis:

Compound ConcentrationAbsorbanceAverage AbsorbanceBackground Corrected Absorbance
Control (No Compound)0
Concentration 1
Concentration 2
...

A significant increase in absorbance in the presence of the compound indicates direct reduction of the dye.

Signaling Pathway and Workflow Diagrams

dot

Assay_Selection_Workflow start Start: Test Fluorinated Compound autofluorescence_check Run Autofluorescence Control (Protocol 1) start->autofluorescence_check is_autofluorescent Is Compound Autofluorescent? autofluorescence_check->is_autofluorescent use_luminescence Use Luminescent Assay (e.g., CellTiter-Glo) is_autofluorescent->use_luminescence Yes use_fluorescence_or_colorimetric Proceed with Fluorescence or Colorimetric Assay is_autofluorescent->use_fluorescence_or_colorimetric No quenching_check Run Quenching Control (Protocol 2) use_fluorescence_or_colorimetric->quenching_check Fluorescence Assay direct_reduction_check Run Direct Reduction Control (Protocol 3 for Colorimetric) use_fluorescence_or_colorimetric->direct_reduction_check Colorimetric Assay is_quenching Does Compound Quench Signal? quenching_check->is_quenching is_quenching->use_luminescence Yes is_reducing Does Compound Directly Reduce Dye? direct_reduction_check->is_reducing is_reducing->use_luminescence Yes

Caption: Workflow for selecting a suitable cell viability assay.

dot

Cell_Viability_Pathways cluster_assays Assay Measurement Points cluster_cellular_state Cellular State atp ATP Production CellTiter-Glo\n(Luminescence) CellTiter-Glo (Luminescence) atp->CellTiter-Glo\n(Luminescence) reductase Reductase Activity (NAD(P)H) MTT / XTT\n(Colorimetric) MTT / XTT (Colorimetric) reductase->MTT / XTT\n(Colorimetric) protease Live-Cell Protease Activity CellTiter-Fluor\n(Fluorescence) CellTiter-Fluor (Fluorescence) protease->CellTiter-Fluor\n(Fluorescence) viable_cell Viable Cell viable_cell->atp High viable_cell->reductase High viable_cell->protease High compromised_cell Compromised Cell compromised_cell->atp Decreasing compromised_cell->reductase Decreasing compromised_cell->protease Decreasing dead_cell Dead Cell dead_cell->atp Depleted dead_cell->reductase Lost dead_cell->protease Inactive

Caption: Cellular markers measured by common viability assays.

References

Technical Support Center: Enhancing the Stability of Glycosylated Compounds in Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with glycosylated compounds in culture media. Our goal is to equip you with the knowledge to enhance the stability of your valuable biomolecules throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of my glycosylated compound in cell culture media?

A1: The stability of glycosylated compounds in culture media is influenced by a combination of physical and chemical factors. Key parameters to monitor and control include:

  • pH: Deviations from the optimal pH range for your specific molecule can lead to denaturation, aggregation, and degradation.[1][2][3]

  • Temperature: Elevated temperatures can accelerate degradation pathways such as deamidation and oxidation, while lower temperatures can sometimes improve stability.[4][5]

  • Media Composition: The presence or absence of specific components like amino acids, vitamins, and metal ions can significantly impact stability. For instance, certain amino acids can act as stabilizers.

  • Enzymatic Degradation: Glycosidases and proteases released by cells, particularly in later stages of culture or under stress conditions, can cleave glycan structures and the protein backbone.

  • Oxidation: Reactive oxygen species (ROS) generated during normal cell metabolism or due to media components can lead to oxidative damage of the glycoprotein.

  • Mechanical Stress: Agitation in bioreactors can induce protein unfolding and aggregation at air-liquid interfaces.

Q2: I'm observing a loss of sialic acid from my glycoprotein during my experiment. What could be the cause and how can I prevent it?

A2: Loss of sialic acid, or de-sialylation, is a common issue that can reduce the half-life and efficacy of a glycoprotein.[6] Potential causes and solutions include:

  • Low pH: Acidic conditions can catalyze the hydrolysis of the sialic acid linkage. Ensure your culture media is buffered to maintain a stable, optimal pH.

  • Neuraminidase Activity: Cells may release neuraminidases, enzymes that cleave sialic acids. Consider using a neuraminidase inhibitor in your culture media if this is suspected.

  • High Temperature: Elevated temperatures can accelerate the rate of de-sialylation.[6] Optimizing your culture temperature to the lowest point that still allows for adequate cell growth and protein production can be beneficial.

  • Sample Preparation: The methods used for sample preparation and analysis can also contribute to sialic acid loss, particularly at low pH and high temperatures.[6]

Q3: My glycosylated protein is aggregating in the bioreactor. What are the common reasons for this and what troubleshooting steps can I take?

A3: Protein aggregation is a significant challenge that can lead to loss of function and potential immunogenicity.[7][8][9] Common causes and troubleshooting strategies are:

  • Sub-optimal pH and Temperature: As with other stability issues, non-ideal pH and temperature can expose hydrophobic regions of the protein, leading to aggregation.[7] Fine-tuning these parameters is a critical first step.

  • High Protein Concentration: At high concentrations, the likelihood of intermolecular interactions and aggregation increases.[10] If possible, optimizing the production rate to avoid excessive accumulation can be helpful.

  • Mechanical Stress: The shear forces in a bioreactor can contribute to protein unfolding and aggregation. Using surfactants like Polysorbate 80 can help protect the protein from these stresses.[11][12][13][14][15]

  • Presence of Impurities: Contaminants or leachables from the bioreactor components can sometimes act as nucleation points for aggregation.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of protein solutions can induce aggregation. It is best to aliquot your protein and avoid multiple freeze-thaw cycles.[10]

Troubleshooting Guides

Issue 1: Unexpectedly Low Yield of Glycosylated Product
Possible Cause Troubleshooting Step
Increased Degradation Analyze samples at different time points to determine the degradation rate. Consider lowering the culture temperature or optimizing the pH.
Protease/Glycosidase Activity Add protease and/or glycosidase inhibitors to the culture medium.
Suboptimal Media Components Test different media formulations or supplement the current medium with known stabilizers like specific amino acids or sugars.
Cell Viability Issues Monitor cell viability closely. High cell death can lead to the release of degradative enzymes. Optimize culture conditions to maintain high viability.
Issue 2: Inconsistent Glycosylation Profile Between Batches
Possible Cause Troubleshooting Step
Variability in Culture Conditions Ensure tight control over pH, temperature, dissolved oxygen, and nutrient feed rates. Even small variations can impact glycosylation.
Inconsistent Raw Materials Qualify all raw materials, including basal media and feeds, to ensure lot-to-lot consistency.
Cell Line Instability Perform cell line characterization to ensure genetic stability over multiple passages.
Differences in Bioreactor Scale Scaling up can alter the cellular microenvironment. Re-optimize key process parameters at the larger scale.

Quantitative Data on Glycoprotein Stability

The stability of glycosylated compounds is highly dependent on the specific molecule and the conditions it is subjected to. The following tables provide a summary of publicly available data for illustrative purposes.

Table 1: Effect of pH on the Thermal Stability of Etanercept [1][2][3]

pHUnfolding Transition 1 (Tm1) (°C)Unfolding Transition 2 (Tm2) (°C)Unfolding Transition 3 (Tm3) (°C)
6.6~62~75~82
7.4~63~78~85
7.8~63~79~86
8.6~61~80~87

Table 2: Half-life of Rituximab in Different Clinical Scenarios

Condition Median Half-life Reference
Chronic Lymphocytic Leukemia (CLL) - Cycle 127 hours[16]
Chronic Lymphocytic Leukemia (CLL) - Cycle 4199 hours[16]
Rheumatoid Arthritis (RA)18.0 days[17]
Wegener's Granulomatosis (WG) and Microscopic Polyangiitis (MPA)23 days[18]

Table 3: Effect of Polysorbate 80 on Monoclonal Antibody (MAb1) Monomer Content after 4 Weeks at 25°C [11]

Polysorbate 80 Concentration (%)Change in % Monomer
0.00No significant change
0.01No significant change
0.10No significant change
1.00~3% decrease

Experimental Protocols

Protocol 1: Monitoring Glycoprotein Aggregation using Size Exclusion Chromatography (SEC)

Objective: To quantify the percentage of monomer, aggregate, and fragment of a glycosylated protein in a sample.

Methodology:

  • System Preparation:

    • Equilibrate a suitable size exclusion chromatography column (e.g., with a pore size appropriate for the size of your protein) with a mobile phase appropriate for your protein (e.g., phosphate-buffered saline, pH 7.4).

  • Sample Preparation:

    • Thaw the glycoprotein sample on ice.

    • If necessary, dilute the sample to an appropriate concentration within the linear range of the detector using the mobile phase.

    • Filter the sample through a low-protein-binding 0.22 µm filter.

  • Chromatographic Analysis:

    • Inject a defined volume of the prepared sample onto the SEC column.

    • Run the chromatography at a constant flow rate.

    • Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis:

    • Identify the peaks corresponding to the aggregate, monomer, and fragment based on their retention times (larger molecules elute earlier).

    • Integrate the area under each peak.

    • Calculate the percentage of each species relative to the total peak area.

Protocol 2: Quantification of Sialic Acid Content

Objective: To determine the amount of sialic acid present on a glycoprotein.

Methodology:

  • Sialic Acid Release:

    • Treat a known amount of the purified glycoprotein with neuraminidase (sialidase) to cleave the terminal sialic acids. Follow the enzyme manufacturer's recommended protocol for buffer conditions, temperature, and incubation time.

  • Quantification Assay:

    • Several commercial kits are available for the colorimetric or fluorometric quantification of sialic acid. These kits typically involve an enzymatic reaction that produces a detectable product.

    • Follow the kit manufacturer's instructions for preparing standards and samples, and for performing the assay.

  • Data Analysis:

    • Generate a standard curve using the provided sialic acid standards.

    • Determine the concentration of sialic acid in the released sample by comparing its signal to the standard curve.

    • Calculate the molar ratio of sialic acid to the glycoprotein.

Signaling Pathways and Experimental Workflows

Endoplasmic Reticulum-Associated Degradation (ERAD) Pathway

Misfolded or unassembled glycoproteins in the endoplasmic reticulum are targeted for degradation through the ERAD pathway. This process involves recognition of the misfolded protein, retro-translocation to the cytosol, ubiquitination, and subsequent degradation by the proteasome.

ERAD_Pathway cluster_ER Endoplasmic Reticulum Lumen cluster_ER_Membrane ER Membrane cluster_Cytosol Cytosol Misfolded_Glycoprotein Misfolded Glycoprotein Calnexin_Calreticulin Calnexin/ Calreticulin Cycle Misfolded_Glycoprotein->Calnexin_Calreticulin Folding attempt Calnexin_Calreticulin->Misfolded_Glycoprotein Reglucosylation Mannose_Trimming Mannose Trimming (EDEMs) Calnexin_Calreticulin->Mannose_Trimming Terminal misfolding ERdj5_BiP ERdj5/BiP Complex Mannose_Trimming->ERdj5_BiP Recognition Retrotranslocon Retrotranslocon (e.g., Hrd1 complex) ERdj5_BiP->Retrotranslocon Delivery Ubiquitination Ubiquitination (E1, E2, E3 ligases) Retrotranslocon->Ubiquitination Retro-translocation Proteasome 26S Proteasome Ubiquitination->Proteasome Targeting Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: ER-Associated Degradation (ERAD) pathway for misfolded glycoproteins.

Lysosomal Degradation Pathway

Glycoproteins can also be degraded in the lysosome following endocytosis or autophagy. Inside the acidic environment of the lysosome, a cocktail of proteases and glycosidases breaks down the glycoprotein into its constituent amino acids and monosaccharides.

Lysosomal_Degradation cluster_autophagy Autophagy Extracellular_Glycoprotein Extracellular Glycoprotein Endocytosis Endocytosis Extracellular_Glycoprotein->Endocytosis Early_Endosome Early Endosome Endocytosis->Early_Endosome Late_Endosome Late Endosome Early_Endosome->Late_Endosome Maturation Lysosome Lysosome (Acidic pH) Late_Endosome->Lysosome Fusion Degradation_Products Amino Acids & Monosaccharides Lysosome->Degradation_Products Hydrolysis by Proteases & Glycosidases Intracellular_Glycoprotein Intracellular Glycoprotein Autophagosome Autophagosome Intracellular_Glycoprotein->Autophagosome Autophagosome->Lysosome Fusion Stability_Workflow cluster_analysis Analytical Methods start Start: Glycosylated Compound stress Apply Stress Conditions (e.g., Temperature, pH, Agitation) start->stress sampling Collect Samples at Different Time Points stress->sampling analysis Analyze Samples sampling->analysis sec SEC-HPLC (Aggregation) rp_hplc RP-HPLC (Chemical Modification) sialic_acid Sialic Acid Assay (Glycan Integrity) end End: Determine Stability Profile sec->end rp_hplc->end sialic_acid->end

References

Technical Support Center: Minimizing Off-Target Effects of Evodiamine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing the off-target effects of evodiamine analogs. The following sections offer detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address specific issues that may be encountered during research and development.

Proactive Strategies for Minimizing Off-Target Effects

Before embarking on extensive experimental screening, proactive computational and design strategies can significantly mitigate the risk of off-target effects.

Computational Off-Target Prediction

Leveraging computational models to predict potential off-target interactions of evodiamine analogs is a crucial first step. The Off-Target Safety Assessment (OTSA) is a hierarchical computational method that can be employed. This approach utilizes a combination of 2D and 3D methodologies to forecast potential off-target binding.[1][2][3]

Key Computational Approaches:

  • Ligand-Based Methods: These methods rely on the principle that structurally similar molecules are likely to have similar biological activities. Techniques include:

    • 2D Chemical Similarity: Compares the 2D structure of the evodiamine analog to databases of compounds with known off-target activities.

    • Pharmacophore Modeling: Identifies the 3D arrangement of essential features of a molecule responsible for its biological activity and screens for other proteins that might interact with this pharmacophore.

    • Quantitative Structure-Activity Relationship (QSAR): Develops mathematical models that relate the chemical structure of a compound to its biological activity.[1]

  • Structure-Based Methods: These methods utilize the 3D structure of potential off-target proteins to predict binding.

    • Molecular Docking: Predicts the preferred orientation of an evodiamine analog when bound to a potential off-target protein.

    • Pocket Similarity Search: Identifies similarities between the binding site of the intended target and other proteins.

A typical computational workflow would involve an initial screen using 2D similarity methods, followed by more rigorous 3D docking and machine learning algorithms for promising candidates.[3]

Analog Design and Synthesis Strategies

The design and synthesis of evodiamine analogs should be guided by principles that enhance target selectivity.

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the evodiamine scaffold to understand which chemical groups are critical for on-target activity versus those that contribute to off-target binding. For example, modifications at the C3 position of evodiamine have been shown to influence its anti-proliferative activity.[4]

  • Ball-Milling Synthesis: This environmentally friendly technique can be used for the efficient synthesis of evodiamine and its analogs, potentially offering a route to novel derivatives with improved selectivity.[5]

  • Target-Focused Modifications: Based on the structural understanding of the target protein's binding pocket, design analogs that maximize interactions with the on-target protein while minimizing features that could lead to binding at known off-targets. For instance, introducing bulky groups might prevent binding to smaller off-target pockets.

Experimental Protocols for Off-Target Profiling

A multi-pronged experimental approach is essential to comprehensively identify and characterize the off-target effects of evodiamine analogs.

Kinase Selectivity Profiling

Given that many small molecules unintentionally inhibit kinases, comprehensive kinase profiling is a critical step.

This protocol is adapted from commercially available kinase selectivity profiling systems.[6][7][8]

Materials:

  • Evodiamine analog (test compound)

  • Kinase panel (e.g., Promega Kinase Selectivity Profiling System)[6][8]

  • Substrate for each kinase

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well plates

  • Multichannel pipette or liquid handling system

Procedure:

  • Compound Preparation: Prepare a stock solution of the evodiamine analog in DMSO. Create a dilution series of the compound.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the diluted evodiamine analog or DMSO (vehicle control).

    • Add 2 µL of the Kinase/Substrate mixture to each well.

    • Initiate the reaction by adding 2 µL of ATP solution. The final reaction volume is 5 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus, the kinase activity.

Data Analysis:

Calculate the percent inhibition of each kinase by the evodiamine analog compared to the vehicle control. Plot the percent inhibition against the compound concentration to determine the IC50 value for each off-target kinase.

Troubleshooting Guide: Kinase Selectivity Profiling

Issue Possible Cause Solution
High background signal Contamination of reagents with ATP or ADP.Use fresh, high-quality reagents. Ensure dedicated pipette tips for each reagent.
Low signal-to-noise ratio Suboptimal enzyme concentration or reaction time.Optimize the kinase concentration and incubation time to ensure the reaction is in the linear range (typically <10% ATP consumption).[9]
False positives Compound interferes with the detection reagents (e.g., luciferase).Perform a counter-screen by adding the compound after the kinase reaction has been stopped to check for direct effects on the detection system.
Inconsistent results Inaccurate pipetting, especially with small volumes.Use calibrated pipettes or an automated liquid handler. Perform replicates for each concentration.
IC50 values vary with ATP concentration The inhibitor is ATP-competitive.For comparative purposes, it is recommended to test inhibitors at an ATP concentration equal to the Km(ATP) for each kinase.[9]

Frequently Asked Questions (FAQs): Kinase Selectivity Profiling

  • Q: How many kinases should I screen against?

    • A: A broad panel representative of the human kinome is recommended for initial screening to identify potential off-target families.[6] Follow-up screening can then focus on specific subfamilies.

  • Q: What is the difference between activity-based and binding assays for kinase profiling?

    • A: Activity-based assays, like the ADP-Glo™ assay, measure the functional inhibition of the kinase. Binding assays measure the direct binding of the compound to the kinase, which may not always translate to functional inhibition.[10]

  • Q: What is a "promiscuous" kinase inhibitor?

    • A: A promiscuous inhibitor is a compound that inhibits multiple kinases, often from different families, with similar potency.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to verify target engagement in a cellular environment by measuring changes in protein thermal stability upon ligand binding.[11][12]

This protocol is a generalized procedure based on published methods.[11][13][14]

Materials:

  • Cell line of interest

  • Evodiamine analog

  • DMSO (vehicle)

  • PBS with protease inhibitors

  • Lysis buffer

  • PCR tubes or 384-well PCR plates

  • Thermocycler

  • Centrifuge

  • SDS-PAGE gels, transfer apparatus, and Western blot reagents

  • Primary antibody against the target protein and potential off-targets

  • Secondary antibody

Procedure:

  • Cell Treatment: Culture cells to the desired confluency. Treat cells with the evodiamine analog or DMSO for a specified time (e.g., 1 hour) at 37°C.

  • Heating:

    • Harvest and wash the cells, then resuspend them in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples at a range of temperatures (e.g., 40°C to 70°C in 2.5°C increments) for 3-4 minutes in a thermocycler, followed by cooling for 3 minutes at room temperature.[14]

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification and Western Blotting:

    • Collect the supernatant (soluble fraction) and determine the protein concentration.

    • Perform SDS-PAGE and Western blotting to detect the amount of soluble target protein remaining at each temperature.

  • Data Analysis: Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve in the presence of the evodiamine analog indicates target engagement.

Troubleshooting Guide: CETSA®

Issue Possible Cause Solution
No thermal shift observed The compound does not bind to the target, or binding does not induce a change in thermal stability.Confirm target engagement with an orthogonal method. Not all binding events lead to a detectable thermal shift.[15]
Low compound concentration or insufficient incubation time.Increase the compound concentration and/or incubation time.
High variability between replicates Inconsistent heating or sample handling.Ensure uniform heating in the thermocycler. Handle all samples consistently.
Protein is too stable or unstable The chosen temperature range is not appropriate for the protein of interest.Adjust the temperature range to capture the melting transition of the target protein.[15]
Low protein signal Low expression of the endogenous protein.Consider using a cell line that overexpresses the target protein or a more sensitive detection method.[15]

Frequently Asked Questions (FAQs): CETSA®

  • Q: Can CETSA® be performed in a high-throughput format?

    • A: Yes, high-throughput CETSA® (HT-CETSA) methods have been developed using 96-, 384-, and even 1536-well plates with detection methods like AlphaLISA® or reporter assays.[12][16][17]

  • Q: Does a thermal shift always mean stabilization?

    • A: No, a compound can also cause protein destabilization, which is also an indication of target engagement.[15]

  • Q: Can CETSA® be used to determine binding affinity?

    • A: While CETSA® can provide a qualitative assessment of target engagement, determining precise binding affinities can be challenging and may not always correlate directly with functional potency.[15]

GPCR Off-Target Functional Assays

Evodiamine and its analogs may interact with G protein-coupled receptors (GPCRs). Functional assays are necessary to determine if these interactions are agonistic, antagonistic, or allosteric.

This is a general protocol for measuring changes in cyclic AMP (cAMP), a common second messenger for GPCRs.[18][19]

Materials:

  • Cell line expressing the GPCR of interest

  • Evodiamine analog

  • Known agonist and antagonist for the GPCR (positive controls)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • Cell culture plates (e.g., 96- or 384-well)

Procedure:

  • Cell Seeding: Seed the cells in the appropriate plate and allow them to attach overnight.

  • Compound Treatment:

    • Agonist Mode: Add different concentrations of the evodiamine analog to the cells.

    • Antagonist Mode: Pre-incubate the cells with different concentrations of the evodiamine analog, then add a known agonist at its EC50 concentration.

  • Incubation: Incubate the plate for a specified time according to the assay kit instructions to allow for cAMP production or inhibition.

  • Cell Lysis and Detection: Lyse the cells and perform the cAMP detection according to the kit manufacturer's protocol.

  • Data Acquisition: Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

Data Analysis:

  • Agonist Mode: Plot the signal against the log of the evodiamine analog concentration to determine the EC50.

  • Antagonist Mode: Plot the inhibition of the agonist response against the log of the evodiamine analog concentration to determine the IC50.

Troubleshooting Guide: GPCR Functional Assays

Issue Possible Cause Solution
High basal signal Constitutive activity of the receptor or high background in the assay.Use a cell line with lower receptor expression or a different assay format.
Low signal window Low receptor expression or poor coupling to the signaling pathway.Use a cell line with higher receptor expression or a more sensitive assay.
"Bell-shaped" dose-response curve Compound cytotoxicity at high concentrations or complex pharmacology.Perform a cell viability assay in parallel. Investigate potential allosteric effects.
Inconsistent results Cell passage number, plating density, or reagent variability.Maintain consistent cell culture practices. Use a single batch of reagents for each experiment.

Frequently Asked Questions (FAQs): GPCR Functional Assays

  • Q: What if the GPCR I'm interested in is not Gs or Gi-coupled?

    • A: Other functional assays are available for different GPCR coupling, such as calcium flux assays for Gq-coupled receptors and β-arrestin recruitment assays.[19][20]

  • Q: What is "ligand bias"?

    • A: Ligand bias, or functional selectivity, occurs when a ligand preferentially activates one signaling pathway over another at the same receptor. For example, a ligand might activate G protein signaling but not β-arrestin recruitment.[18]

  • Q: Are there pre-made panels for GPCR safety screening?

    • A: Yes, several companies offer safety screening panels that include a range of GPCRs known to be associated with adverse drug reactions.

Data Presentation

Summarizing the quantitative data from these assays in a structured format is crucial for easy comparison and decision-making.

Table 1: Kinase Selectivity Profile of Evodiamine Analog X

Kinase% Inhibition at 1 µMIC50 (µM)
Target Kinase95%0.05
Off-Target Kinase 180%0.5
Off-Target Kinase 225%>10
Off-Target Kinase 310%>10
.........

Table 2: CETSA® Results for Evodiamine Analog Y

ProteinΔTm (°C) with 10 µM Analog Y
On-Target Protein+5.2
Potential Off-Target 1+2.1
Potential Off-Target 2No significant shift
......

Table 3: GPCR Functional Activity of Evodiamine Analog Z

GPCR TargetAgonist EC50 (µM)Antagonist IC50 (µM)
GPCR 1>101.5
GPCR 22.5>10
GPCR 3>10>10
.........

Visualizations

Signaling Pathways

Evodiamine has been reported to modulate several key signaling pathways. Understanding these can help predict potential on- and off-target effects of its analogs.

Evodiamine_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTKs RTKs PI3K PI3K RTKs->PI3K Raf Raf RTKs->Raf AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation Survival mTOR->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation FAK FAK STAT3 STAT3 FAK->STAT3 STAT3->Proliferation Evodiamine Evodiamine Analog Evodiamine->RTKs Inhibits Evodiamine->PI3K Inhibits Evodiamine->Raf Inhibits Evodiamine->FAK Inhibits

Caption: Key signaling pathways modulated by evodiamine.

Experimental Workflows

Off_Target_Workflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Profiling cluster_cellular Cellular Target Engagement cluster_analysis Data Analysis & Prioritization Computational Computational Off-Target Prediction Design Analog Design & Synthesis Computational->Design Kinase Kinase Selectivity Profiling Design->Kinase GPCR GPCR Functional Assays Design->GPCR CETSA Cellular Thermal Shift Assay (CETSA) Kinase->CETSA GPCR->CETSA Analysis Analyze Data & Prioritize Analogs CETSA->Analysis

Caption: Experimental workflow for off-target effect minimization.

Logical Relationships

Troubleshooting_Logic Start Unexpected Experimental Result Check_Reagents Check Reagent Quality and Concentrations Start->Check_Reagents Check_Protocol Review Experimental Protocol Check_Reagents->Check_Protocol Reagents OK Optimize Optimize Assay Parameters Check_Reagents->Optimize Reagents Faulty Run_Controls Run Appropriate Controls Check_Protocol->Run_Controls Protocol OK Check_Protocol->Optimize Protocol Error Run_Controls->Optimize Controls Fail Consult Consult Literature/ Technical Support Run_Controls->Consult Controls OK Resolved Issue Resolved Optimize->Resolved Consult->Resolved

Caption: A logical approach to troubleshooting experimental issues.

References

Cell line contamination issues in 3-Fluoro-evodiamine glucose experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 3-Fluoro-evodiamine (F-Evo) in glucose uptake experiments. This resource is intended for scientists and professionals in drug development to navigate potential challenges related to cell line integrity and experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results in our glucose uptake assays with F-Evo. What could be the primary cause?

A1: Inconsistent results in cellular assays can stem from several factors, but cell line contamination is a primary suspect. Cross-contamination with a more aggressive cell line, such as HeLa, is a well-documented issue in biomedical research and can significantly alter the metabolic profile of your experimental cells.[1][2][3][4] It is also crucial to rule out microbial contamination (e.g., mycoplasma, bacteria, yeast) which can impact cellular metabolism.

Q2: How can we confirm the identity of our cell line?

A2: The gold standard for authenticating human cell lines is Short Tandem Repeat (STR) profiling.[1][5] This technique generates a unique genetic fingerprint for your cell line that can be compared against reference databases. It is recommended to perform STR profiling at the beginning of a project, after any phenotypic selection, and before publishing your results.

Q3: What are the common signs of microbial contamination?

A3: Bacterial contamination is often visible as turbidity or a sudden pH drop in the culture medium. Yeast contamination may appear as small, budding particles under the microscope. Mycoplasma is not visible by standard microscopy and requires specific detection methods like PCR-based assays or DNA staining (e.g., DAPI or Hoechst).

Q4: Can F-Evo directly affect glucose uptake? What is its mechanism of action?

A4: 3-Fluoro-evodiamine, a derivative of evodiamine, is expected to modulate signaling pathways involved in glucose metabolism. Evodiamine has been shown to impact the PI3K/Akt/mTOR pathway, which is a central regulator of insulin signaling and glucose transport.[6] While direct quantitative effects of F-Evo on glucose uptake in various cancer cell lines are still under extensive research, studies on evodiamine suggest it can improve glucose tolerance and influence glucose metabolism. One study noted that evodiamine increased glucose uptake in the brain tissue of mouse models of Alzheimer's disease.[5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with 3-Fluoro-evodiamine.

Issue 1: Unexpectedly High or Low Glucose Uptake in Control Cells
Possible Cause Troubleshooting Step
Cell Line Cross-Contamination 1. Immediately cease experiments with the current cell stock. 2. Perform STR profiling to authenticate your cell line. 3. If cross-contamination is confirmed, discard the contaminated stock and obtain a new, authenticated vial from a reputable cell bank.
Microbial Contamination 1. Visually inspect cultures for turbidity and color change. 2. Perform a mycoplasma test using a PCR-based kit. 3. If contamination is present, discard the culture and decontaminate the incubator and biosafety cabinet.
Incorrect Cell Seeding Density 1. Optimize cell seeding density to ensure cells are in the exponential growth phase during the assay. 2. Refer to established protocols for your specific cell line.
Reagent Issues 1. Check the expiration dates of all reagents, including glucose analogs (e.g., 2-NBDG) and assay buffers. 2. Prepare fresh reagents and buffers.
Issue 2: High Variability Between Replicate Wells
Possible Cause Troubleshooting Step
Inconsistent Cell Numbers 1. Ensure a homogenous single-cell suspension before seeding. 2. Use a cell counter to accurately determine cell numbers for seeding.
Pipetting Errors 1. Calibrate your pipettes regularly. 2. Use reverse pipetting for viscous solutions. 3. Ensure consistent timing for reagent additions to all wells.
Edge Effects in Microplates 1. Avoid using the outer wells of the microplate, as they are more prone to evaporation. 2. Fill the outer wells with sterile PBS or water to maintain humidity.

Quantitative Data Summary

The following tables summarize the known effects of Evodiamine (as a proxy for F-Evo) on various cancer cell lines. This data is provided to offer a baseline for expected outcomes.

Table 1: IC50 Values of Evodiamine on Cancer Cell Proliferation

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
A549Lung Cancer1.372
AGSGastric Cancer6.6948
BGC-823Gastric Cancer7.1648
U2OSOsteosarcoma6Not Specified
MDA-MB-231Breast Cancer9.4748
MCF-7Breast Cancer15.4648

Table 2: Quantitative Effects of Evodiamine on Signaling and Glucose Metabolism

Cell Line/ModelEffectQuantitative Change
Differentiated 3T3-L1 AdipocytesInsulin-stimulated mTOR phosphorylation1.8-fold increase with insulin, inhibited by evodiamine
Differentiated 3T3-L1 AdipocytesInsulin-stimulated S6K phosphorylation10.3-fold increase with insulin, inhibited by evodiamine
Differentiated 3T3-L1 AdipocytesGlucose Uptake (2-DG)No significant change with evodiamine alone
AD Mouse Model Brain TissueGlucose UptakeIncreased

Experimental Protocols

Protocol 1: 2-NBDG Glucose Uptake Assay (Fluorescence-based)

This protocol outlines the steps for measuring glucose uptake using the fluorescent glucose analog 2-NBDG.

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that ensures they are in the exponential growth phase at the time of the assay. Culture overnight in a CO2 incubator at 37°C.

  • Cell Starvation: Gently wash the cells twice with warm, glucose-free Krebs-Ringer-Phosphate-HEPES (KRPH) buffer. Then, incubate the cells in glucose-free KRPH buffer for 1-2 hours at 37°C to starve them of glucose.

  • Treatment with F-Evo: Remove the starvation buffer and add fresh KRPH buffer containing the desired concentrations of F-Evo or vehicle control. Incubate for the desired treatment time (e.g., 1-24 hours).

  • 2-NBDG Incubation: Add 2-NBDG to each well to a final concentration of 50-100 µM. Incubate for 30-60 minutes at 37°C.

  • Termination of Uptake: Remove the 2-NBDG containing medium and wash the cells three times with ice-cold PBS to stop the glucose uptake.

  • Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity using a microplate reader with excitation/emission wavelengths of approximately 485/535 nm.

Protocol 2: Colorimetric Glucose Uptake Assay

This protocol uses a colorimetric method to measure the uptake of 2-deoxyglucose (2-DG).

  • Cell Seeding and Starvation: Follow steps 1 and 2 from the 2-NBDG protocol, using a standard 96-well clear plate.

  • Treatment with F-Evo: Follow step 3 from the 2-NBDG protocol.

  • 2-DG Incubation: Add 2-DG to each well to a final concentration of 1 mM. Incubate for 20-30 minutes at 37°C.

  • Termination of Uptake: Wash the cells three times with ice-cold PBS.

  • Cell Lysis: Lyse the cells using a suitable extraction buffer.

  • Enzymatic Reaction: The accumulated 2-deoxyglucose-6-phosphate (2-DG6P) is then measured using a coupled enzymatic assay that leads to the production of a colored product. Follow the specific instructions of your chosen commercial kit for the preparation of the reaction mix and incubation times.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 412 nm) using a microplate reader.

Visualizations

Below are diagrams illustrating key pathways and workflows relevant to your experiments.

F_Evo_Signaling_Pathway F-Evo F-Evo PI3K PI3K F-Evo->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates GLUT4 GLUT4 Akt->GLUT4 Promotes translocation Glucose_Uptake Glucose_Uptake GLUT4->Glucose_Uptake

Caption: F-Evo's potential signaling pathway for modulating glucose uptake.

Glucose_Uptake_Workflow A 1. Seed Cells B 2. Glucose Starvation A->B C 3. Treat with F-Evo B->C D 4. Add Glucose Analog (2-NBDG or 2-DG) C->D E 5. Stop Uptake D->E F 6. Wash Cells E->F G 7. Measure Signal (Fluorescence/Absorbance) F->G

Caption: General experimental workflow for glucose uptake assays.

Contamination_Troubleshooting Start Inconsistent Results Check_Contamination Check for Contamination Start->Check_Contamination Microbial Microbial? Check_Contamination->Microbial Yes CrossContam Cross-Contamination? Check_Contamination->CrossContam Yes No_Contam No Contamination (Check other factors) Check_Contamination->No_Contam No Action_Microbial Discard Culture & Decontaminate Microbial->Action_Microbial Action_CrossContam STR Profile & Re-source Cells CrossContam->Action_CrossContam

Caption: Decision tree for troubleshooting cell line contamination.

References

Technical Support Center: Optimizing HPLC Methods for the Purification of 3-Fluoro-evodiamine Glucose

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the HPLC purification of 3-Fluoro-evodiamine glucose.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting HPLC method for purifying this compound?

A1: For initial method development, a reversed-phase HPLC approach is recommended. Start with a C18 column and a gradient elution using a mobile phase of water (A) and acetonitrile (B), both with 0.1% formic acid. A typical starting gradient could be 10-90% B over 20 minutes. The presence of the glucose moiety increases polarity compared to evodiamine, while the fluoro-evodiamine portion remains relatively hydrophobic, making gradient elution essential for good separation.[1][2]

Q2: How does the fluorine atom in this compound affect its chromatographic behavior?

A2: The fluorine atom can alter the electronic properties and polarity of the molecule, potentially influencing its interaction with the stationary phase. In some cases, fluorinated compounds can exhibit unique retention behaviors.[3][4] It is possible to achieve separation based on fluorine content by pairing a standard reverse-phase column (like C18) with a fluorinated eluent, such as trifluoroethanol, although this is a more advanced optimization step.[3][5]

Q3: What are the best practices for mobile phase preparation to ensure reproducible results?

A3: To ensure reproducibility, always use high-purity HPLC-grade solvents and reagents. Prepare fresh mobile phases daily to prevent degradation and microbial growth.[6] It is crucial to thoroughly degas the mobile phase before use to avoid air bubbles in the system, which can cause pressure fluctuations and baseline noise.[7][8][9][10] Using a consistent and calibrated pH meter for buffer preparation is also critical for consistent retention times, especially for ionizable compounds.[6]

Q4: How can I improve the peak shape for this compound?

A4: Poor peak shape, such as tailing or fronting, can be caused by several factors. Peak tailing may result from strong interactions between the analyte and the stationary phase or from secondary interactions with active sites on the column packing.[10] To improve peak shape, consider adjusting the mobile phase pH to control the ionization of the analyte.[2] Using a lower concentration of a volatile acid like formic or acetic acid can help. Also, ensure that the sample is dissolved in a solvent that is weaker than or compatible with the initial mobile phase to prevent peak distortion.[11] Overloading the column with too much sample can also lead to poor peak shape.[12]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Backpressure Blockage in the system (e.g., column frit, tubing, guard column).[7][13]Reverse flush the column (if permissible by the manufacturer). Check for and clear any blockages in the tubing. Replace the guard column or in-line filter.[14]
Mobile phase viscosity is too high.Optimize the mobile phase composition or increase the column temperature to reduce viscosity.[15]
No Peaks or Very Small Peaks Injection issue (e.g., air in the sample loop, incorrect injection volume).Ensure the sample loop is completely filled and that the correct injection volume is programmed.
The compound is not eluting from the column.Modify the gradient to a higher organic solvent percentage to elute more hydrophobic compounds.[9]
Detector issue (e.g., incorrect wavelength, lamp failure).Ensure the detector is set to an appropriate wavelength for this compound and check the lamp status.[9]
Peak Tailing Secondary interactions with the stationary phase (e.g., silanol interactions).[2]Add a competitive modifier to the mobile phase, such as a small amount of a suitable acid (e.g., 0.1% formic acid).
Column overload.[12]Reduce the injection volume or the concentration of the sample.[11]
Incompatible sample solvent.[11]Dissolve the sample in the initial mobile phase composition.
Peak Splitting or Broadening Column void or channeling.[16]Replace the column.
Sample solvent is too strong.Dissolve the sample in a solvent weaker than the initial mobile phase.
Clogged column inlet frit.[11]Replace the frit or the column.[11]
Retention Time Drift Inconsistent mobile phase composition.[9][10]Prepare fresh mobile phase and ensure proper mixing if using a gradient.[14]
Column temperature fluctuations.[10]Use a column oven to maintain a consistent temperature.[9][14]
Column not properly equilibrated.[9]Increase the column equilibration time between injections.[14]
Baseline Noise or Drift Air bubbles in the pump or detector.[7][9]Degas the mobile phase and purge the pump.[8][14]
Contaminated mobile phase or detector cell.[9][13]Use fresh, high-purity mobile phase and flush the detector cell.[14]
Leaks in the system.[7][10]Inspect all fittings and connections for leaks and tighten or replace as necessary.[14]

Experimental Protocols

Protocol 1: HPLC Method for Purification of this compound
  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B (linear gradient)

      • 25-30 min: 90% B (hold)

      • 30.1-35 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 225 nm (based on evodiamine's chromophore).[17]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile that is weaker than the initial mobile phase conditions).

    • Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Effect of Mobile Phase Modifier on Peak Symmetry and Retention Time
Modifier (0.1% v/v in Water/Acetonitrile)Retention Time (min)Peak Asymmetry (As)
Formic Acid18.51.1
Acetic Acid18.21.3
Trifluoroacetic Acid (TFA)19.11.0
No Modifier17.92.5

Note: Data is hypothetical and for illustrative purposes.

Table 2: Influence of Gradient Time on Resolution
Gradient Time (10-90% B)Resolution between this compound and a Key Impurity
10 min1.2
20 min1.8
30 min2.1

Note: Data is hypothetical and for illustrative purposes.

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_post Post-Analysis sample_prep Sample Preparation (Dissolve & Filter) hplc_setup HPLC System Setup (Column Installation, Priming) sample_prep->hplc_setup mobile_phase_prep Mobile Phase Preparation (Fresh Solvents & Degas) mobile_phase_prep->hplc_setup method_dev Method Development (Gradient, Flow Rate) hplc_setup->method_dev run_sample Run Sample Injection method_dev->run_sample data_analysis Data Analysis (Peak Integration, Purity) run_sample->data_analysis fraction_collection Fraction Collection run_sample->fraction_collection optimization Method Optimization data_analysis->optimization

Caption: Experimental Workflow for HPLC Purification.

troubleshooting_workflow action_node action_node start Problem with Chromatogram? pressure Pressure Issue? start->pressure peak_shape Poor Peak Shape? start->peak_shape retention Retention Time Drift? start->retention baseline Baseline Issue? start->baseline high_pressure High Pressure? pressure->high_pressure Yes tailing Tailing? peak_shape->tailing Yes temp_control Temperature Stable? retention->temp_control Yes noise Noise or Drift? baseline->noise Yes check_blockage Check for Blockages (Frit, Tubing) high_pressure->check_blockage Yes flush_column Reverse Flush Column check_blockage->flush_column adjust_ph Adjust Mobile Phase pH tailing->adjust_ph Yes reduce_load Reduce Sample Load adjust_ph->reduce_load use_oven Use Column Oven temp_control->use_oven No check_equilibration Increase Equilibration Time temp_control->check_equilibration Yes degas_solvents Degas Mobile Phase noise->degas_solvents Yes check_leaks Check for Leaks degas_solvents->check_leaks

Caption: Troubleshooting Logic for Common HPLC Issues.

References

Validation & Comparative

A Comparative Analysis of 3-Fluoro-Evodiamine Derivatives and Evodiamine in Cancer Therapy Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncological research, the quest for more potent and selective therapeutic agents is perpetual. Evodiamine, a quinazolinocarboline alkaloid extracted from the traditional Chinese herb Evodia rutaecarpa, has garnered significant attention for its anti-tumor properties.[1][2] However, its clinical potential is hampered by poor bioavailability and the need for high concentrations to achieve therapeutic effects.[3] This has spurred the development of various synthetic derivatives, including those with fluorine substitutions, to enhance its efficacy. This guide provides a detailed comparison of the efficacy of 3-fluoro-evodiamine derivatives against the parent compound, evodiamine, supported by experimental data and mechanistic insights.

Enhanced Anti-Proliferative Efficacy of Fluorinated Evodiamine Derivatives

The introduction of fluorine atoms at the C-3 position of the evodiamine scaffold has been a key strategy in enhancing its anti-cancer activity. While direct comparative data for "3-Fluoro-evodiamine glucose" is not available in the reviewed literature, studies on other 3-substituted and fluorinated derivatives consistently demonstrate superior potency over evodiamine.

Quantitative Comparison of Anti-Proliferative Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of evodiamine and its derivatives against various cancer cell lines, illustrating the enhanced cytotoxic effects of the modified compounds.

CompoundCancer Cell LineIC50 (µM)Reference
EvodiamineA549 (Lung Cancer)1.3[4]
EvodiamineHCT116 (Colon Cancer)100[3]
EvodiamineMDA-MB-435 (Melanoma)20[3]
3-aryl-evodiamine derivative (6y) HCT116 (Colon Cancer) 0.58 ± 0.04 [3]
3-aryl-evodiamine derivative (6y) 4T1 (Breast Cancer) 0.99 ± 0.07 [3]
N14-phenyl & E-ring disubstituted derivative (F-3) Huh7 (Hepatocellular Carcinoma) 0.05 [5][6]
N14-phenyl & E-ring disubstituted derivative (F-4) Huh7 (Hepatocellular Carcinoma) 0.04 [5][6]
N14-phenyl & E-ring disubstituted derivative (F-3) SK-Hep-1 (Hepatocellular Carcinoma) 0.07 [5][6]
N14-phenyl & E-ring disubstituted derivative (F-4) SK-Hep-1 (Hepatocellular Carcinoma) 0.06 [5][6]

As evidenced by the data, 3-substituted and other modified evodiamine derivatives, such as the 3-aryl-evodiamine and the N14-phenyl and E-ring disubstituted derivatives (F-3 and F-4), exhibit significantly lower IC50 values compared to evodiamine.[3][5][6] This indicates a substantial increase in their ability to inhibit the proliferation of cancer cells at much lower concentrations.

Mechanisms of Action: A Shared Foundation with Enhanced Potency

Evodiamine exerts its anti-cancer effects through a multi-targeted approach, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of tumor invasion and metastasis.[2][7][8] Its derivatives, including the fluorinated analogues, are believed to share these fundamental mechanisms, albeit with enhanced efficacy.

Signaling Pathways

The primary molecular targets of evodiamine and its derivatives include:

  • Topoisomerases I and II (Topo I/II): These enzymes are crucial for DNA replication and repair. Evodiamine and its derivatives act as dual inhibitors of Topo I and II, leading to DNA damage and subsequent cell death in cancer cells.[3][9] The introduction of aromatic groups in derivatives may enhance their interaction with these enzymes.[3]

  • PI3K/AKT Signaling Pathway: This pathway is a critical regulator of cell survival and proliferation. Evodiamine has been shown to inhibit the PI3K/AKT pathway, leading to the upregulation of the tumor suppressor p53 and the induction of apoptosis.[10][11]

  • MAPK/ERK Signaling Pathway: This pathway is involved in cell growth and differentiation. Evodiamine can modulate the MAPK/ERK pathway to induce apoptosis in cancer cells.[4][11]

  • NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that promotes inflammation and cell survival. Evodiamine can inhibit NF-κB activation, thereby sensitizing cancer cells to apoptosis.[8]

The enhanced potency of fluorinated derivatives likely stems from improved binding affinity to these molecular targets or altered pharmacokinetic properties that allow for higher intracellular concentrations.

Evodiamine_Signaling_Pathways Evodiamine Evodiamine & Derivatives PI3K_AKT PI3K/AKT Pathway Evodiamine->PI3K_AKT Inhibits MAPK_ERK MAPK/ERK Pathway Evodiamine->MAPK_ERK Modulates NF_kB NF-κB Pathway Evodiamine->NF_kB Inhibits Topo_I_II Topoisomerase I/II Evodiamine->Topo_I_II Inhibits CellCycleArrest Cell Cycle Arrest Evodiamine->CellCycleArrest Invasion_Metastasis Inhibition of Invasion & Metastasis Evodiamine->Invasion_Metastasis Apoptosis Apoptosis PI3K_AKT->Apoptosis Promotes MAPK_ERK->Apoptosis Promotes NF_kB->Apoptosis Inhibits Topo_I_II->Apoptosis Induces

Caption: Signaling pathways modulated by evodiamine and its derivatives.

Experimental Protocols

The following outlines the general methodologies employed in the studies cited for evaluating the anti-proliferative activity of evodiamine and its derivatives.

Cell Culture and Proliferation Assays
  • Cell Lines: Human cancer cell lines such as A549 (lung), HCT116 (colon), Huh7 (liver), and SK-Hep-1 (liver) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • MTT or SRB Assay: To determine the IC50 values, cells are seeded in 96-well plates and treated with various concentrations of the test compounds (evodiamine or its derivatives) for a specified period (e.g., 48 or 72 hours). Cell viability is then assessed using either the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay, which measures the metabolic activity or total protein content of viable cells, respectively. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50% compared to untreated controls.

Experimental_Workflow_IC50 start Start cell_culture Culture Cancer Cell Lines start->cell_culture seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Treat with varying concentrations of Evodiamine/Derivatives seeding->treatment incubation Incubate for 48-72 hours treatment->incubation assay Perform MTT or SRB Assay incubation->assay data_analysis Analyze Data & Calculate IC50 assay->data_analysis end End data_analysis->end

Caption: General workflow for determining IC50 values.

Conclusion

The available evidence strongly suggests that 3-fluoro and other substituted derivatives of evodiamine represent a significant advancement over the parent compound in terms of anti-cancer efficacy. The substantially lower IC50 values observed in various cancer cell lines highlight their enhanced potency. While the fundamental mechanisms of action appear to be conserved, the structural modifications likely lead to improved target engagement and potentially more favorable pharmacological properties. Further in-vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential of these promising evodiamine derivatives in the treatment of cancer.

References

3-Fluoro-evodiamine glucose versus other fluorinated anticancer agents

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to 3-Fluoro-evodiamine Glucose and Other Fluorinated Anticancer Agents

For researchers and drug development professionals, the landscape of anticancer therapeutics is continually evolving, with a significant focus on enhancing efficacy and minimizing off-target toxicity. Fluorinated compounds have long been a cornerstone of chemotherapy, and recent advancements have explored the modification of natural products, such as evodiamine, to develop novel, highly potent anticancer agents. This guide provides a detailed comparison of this compound with other fluorinated anticancer agents, supported by experimental data, detailed protocols, and pathway visualizations.

Introduction to this compound

Evodiamine, a quinazolinocarboline alkaloid isolated from Evodia rutaecarpa, has demonstrated broad-spectrum anticancer activities, including the induction of apoptosis and inhibition of cell proliferation, invasion, and metastasis.[1][2] However, its clinical utility has been hampered by poor water solubility and limited in vivo efficacy. To address these limitations, researchers have synthesized derivatives, including fluorinated versions and glucose conjugates, to improve its pharmacological properties.

A notable example is a series of evodiamine-glucose conjugates, including one derived from a 3-fluoro-10-hydroxylevodiamine parent compound.[3][4] The rationale for this design is twofold: the fluorine substitution can enhance metabolic stability and binding affinity, while the glucose moiety targets the glucose transporter 1 (GLUT1), which is often overexpressed in cancer cells. This targeted approach aims to increase the intracellular concentration of the drug in tumor cells, thereby enhancing its antitumor activity and reducing systemic toxicity.[3]

Comparative Efficacy: In Vitro and In Vivo Studies

The antitumor activity of evodiamine-glucose conjugates has been evaluated in various cancer cell lines and in vivo models. The data consistently demonstrates the superior performance of the glucose conjugate compared to its parent fluorinated evodiamine compound.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values of a representative evodiamine-glucose conjugate and its parent compound, 3-fluoro-10-hydroxylevodiamine, against a panel of human cancer cell lines.

CompoundHCT116 (Colon) IC50 (μM)A549 (Lung) IC50 (μM)MCF-7 (Breast) IC50 (μM)
3-fluoro-10-hydroxylevodiamine 0.0450.0320.068
Evodiamine-Glucose Conjugate 8 0.0280.0190.041

Data adapted from a study on evodiamine-glucose conjugates.[3]

The data clearly indicates that the evodiamine-glucose conjugate exhibits greater potency across all tested cell lines compared to its parent fluorinated compound.

In Vivo Antitumor Activity

The efficacy of the evodiamine-glucose conjugate was further validated in a mouse xenograft model of human colon cancer (HCT116).

Treatment GroupTumor Growth Inhibition (%)
Vehicle Control 0
3-fluoro-10-hydroxylevodiamine 35.2
Evodiamine-Glucose Conjugate 8 62.8

Data represents the percentage of tumor growth inhibition compared to the vehicle control group.[3]

The in vivo results corroborate the in vitro findings, demonstrating a significant enhancement in antitumor efficacy for the glucose conjugate.

Mechanism of Action: A Multi-pronged Attack

Evodiamine and its derivatives exert their anticancer effects through multiple mechanisms. The this compound conjugate has been shown to act as a dual inhibitor of topoisomerase I and II, induce apoptosis, and cause cell cycle arrest at the G2/M phase.[3][4]

Signaling Pathways

Several signaling pathways are implicated in the anticancer activity of evodiamine. A key pathway is the PI3K/AKT/p53 signaling cascade. By inhibiting the PI3K/AKT pathway, evodiamine can upregulate the tumor suppressor p53, leading to the induction of apoptosis through the modulation of Bcl-2 family proteins.[5] Additionally, the Raf/MEK/ERK signaling pathway has been shown to be inhibited by evodiamine in osteosarcoma cells.[6]

Evodiamine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT p53 p53 AKT->p53 inhibits Bcl2 Bcl-2 p53->Bcl2 inhibits Bax Bax p53->Bax Caspases Caspases Bcl2->Caspases inhibits Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis Evodiamine 3-Fluoro-evodiamine glucose Evodiamine->RTK inhibits

Caption: Simplified signaling pathway of this compound inducing apoptosis.

Comparison with Other Fluorinated Anticancer Agents

To provide a broader context, the following table compares key features of this compound with established fluorinated anticancer agents.

FeatureThis compound5-Fluorouracil (5-FU)CapecitabineGemcitabine
Class Alkaloid DerivativeAntimetabolite (Pyrimidine analog)Antimetabolite (Prodrug of 5-FU)Antimetabolite (Nucleoside analog)
Mechanism of Action Dual Topoisomerase I/II inhibitor, Apoptosis induction, G2/M arrestInhibits thymidylate synthase, incorporated into DNA and RNAConverted to 5-FU, inhibits thymidylate synthaseInhibits DNA synthesis, incorporated into DNA
Administration Intravenous (in preclinical studies)IntravenousOralIntravenous
Key Advantage Targeted delivery via GLUT1, potent in vitro and in vivo activityBroad-spectrum activityOral administration, tumor-selective activationBroad-spectrum activity
Common Side Effects Not yet clinically evaluatedMyelosuppression, mucositis, diarrhea, hand-foot syndromeHand-foot syndrome, diarrhea, nausea, myelosuppressionMyelosuppression, nausea, vomiting, flu-like symptoms

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of these anticancer agents.

Experimental Workflow

Experimental_Workflow start Start cell_culture Cancer Cell Culture (e.g., HCT116, A549) start->cell_culture treatment Treat with Anticancer Agent cell_culture->treatment mtt MTT Assay (Cytotoxicity) treatment->mtt apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle data_analysis Data Analysis mtt->data_analysis apoptosis->data_analysis cell_cycle->data_analysis

Caption: General experimental workflow for in vitro anticancer drug evaluation.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.[7][8][9][10]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Drug Treatment: Treat the cells with various concentrations of the anticancer agent and incubate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12][13][14]

  • Cell Collection: Harvest the treated and control cells by trypsinization and centrifugation.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method determines the distribution of cells in different phases of the cell cycle.[15][16][17][18]

  • Cell Fixation: Harvest and wash the cells, then fix them in cold 70% ethanol overnight at -20°C.

  • Cell Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.

  • PI Staining: Add Propidium Iodide (50 µg/mL) to the cell suspension.

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.

Conclusion

This compound represents a promising strategy in the development of targeted anticancer therapies. By combining the potent cytotoxic effects of a fluorinated evodiamine derivative with a glucose-targeting moiety, this novel compound demonstrates enhanced efficacy and selectivity in preclinical models. While further investigation and clinical trials are necessary to fully elucidate its therapeutic potential and safety profile in humans, the data presented herein provides a strong rationale for its continued development. This guide serves as a valuable resource for researchers in the field, offering a comparative analysis and detailed methodologies to facilitate further studies into this and other next-generation anticancer agents.

References

A Comparative Guide to Validating the Cellular Target Engagement of 3-Fluoro-evodiamine Glucose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of established experimental approaches to validate the cellular target engagement of novel compounds, using the hypothetical molecule 3-Fluoro-evodiamine glucose as a case study. As a derivative of evodiamine, an alkaloid with known anti-cancer properties, this compound is presumed to share similar mechanisms of action, primarily through the modulation of key signaling pathways. This document outlines and compares critical experimental methodologies, presents data in a comparative format, and provides detailed protocols and visualizations to aid in the design of robust target validation studies.

Evodiamine and its derivatives have been shown to exert their anti-proliferative and pro-apoptotic effects in cancer cells by interacting with multiple signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.[1][2][3][4] Validating the direct interaction of a novel derivative like this compound with its intended molecular targets within the complex cellular environment is a critical step in its development as a potential therapeutic agent.

Comparison of Target Validation Methodologies

The selection of an appropriate target validation method is crucial for confirming the mechanism of action of a new chemical entity. Below is a comparison of key methodologies that can be employed to validate the cellular target engagement of this compound.

Methodology Principle Advantages Limitations Typical Data Output
Cellular Thermal Shift Assay (CETSA) Measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.[5][6]Confirms direct target engagement in intact cells without needing to modify the compound or protein.[7][8]Can be low-throughput with Western blot detection; requires specific antibodies.[7]Thermal shift curves (Tagg), isothermal dose-response curves (EC50).[7][9]
Kinase Activity Assays Quantifies the enzymatic activity of specific kinases in the presence of the inhibitor.Provides direct evidence of functional inhibition of the target kinase.Does not confirm direct binding in a cellular context; may not capture off-target effects.IC50 values representing the concentration for 50% inhibition.
Western Blotting Detects changes in the phosphorylation status of downstream signaling proteins.[1][3]Provides information on the functional consequences of target engagement on signaling pathways.Indirect measure of target engagement; can be influenced by off-target effects.Fold change in protein phosphorylation levels.[1][3]
Cell Proliferation/Viability Assays Measures the effect of the compound on cell growth and survival.[3][10]Assesses the overall phenotypic effect of the compound on cancer cells.Does not directly identify the molecular target.IC50 values representing the concentration for 50% inhibition of cell growth.[11]
Apoptosis Assays (e.g., Flow Cytometry) Quantifies the induction of programmed cell death.[1][3]Confirms a key desired downstream effect of many anti-cancer agents.Does not directly identify the molecular target.Percentage of apoptotic cells.[1][3]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

This protocol is adapted from established CETSA methodologies.[6][7]

  • Cell Culture and Treatment: Culture the target cancer cell line (e.g., PANC-1, DU145) to ~80% confluency. Treat the cells with varying concentrations of this compound or vehicle control for a specified time.

  • Heating: Harvest and resuspend the cells in a suitable buffer. Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation and precipitation.

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing stabilized target protein) from the precipitated proteins by centrifugation.

  • Protein Quantification and Detection: Collect the supernatant and quantify the amount of the soluble target protein using Western blotting or a higher-throughput method like an enzyme-fragment complementation assay.[9]

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting temperature (Tagg) in the presence of the compound indicates target engagement. For isothermal dose-response CETSA, heat all samples at a single temperature (e.g., the Tagg of the vehicle control) and plot the amount of soluble protein against the compound concentration to determine the EC50 of target engagement.

Kinase Activity Assay (Example: PI3K)
  • Reaction Setup: In a microplate, combine recombinant human PI3K enzyme, the substrate (e.g., PIP2), and varying concentrations of this compound or a known inhibitor as a positive control.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at 37°C for a specified time.

  • Detection: Stop the reaction and detect the amount of product (e.g., PIP3) generated using a suitable detection method, such as a luminescence-based assay.

  • Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blotting for Signaling Pathway Analysis
  • Cell Lysis: Treat cells with this compound as described for CETSA. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of target proteins (e.g., p-Akt, Akt, p-ERK, ERK).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of these experiments and the underlying biological processes, the following diagrams have been generated using Graphviz.

G Experimental Workflow for CETSA cluster_cell_prep Cell Preparation cluster_heating_lysis Thermal Challenge & Lysis cluster_detection Detection & Analysis cell_culture Cell Culture compound_treatment Compound Treatment (this compound) cell_culture->compound_treatment cell_harvest Cell Harvest compound_treatment->cell_harvest heating Heating at Varying Temperatures cell_harvest->heating lysis Cell Lysis (Freeze-Thaw) heating->lysis centrifugation Centrifugation lysis->centrifugation supernatant_collection Collect Supernatant (Soluble Proteins) centrifugation->supernatant_collection western_blot Western Blot / Other Detection supernatant_collection->western_blot data_analysis Data Analysis (Melting Curve) western_blot->data_analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

G PI3K/Akt Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Evodiamine This compound Evodiamine->PI3K inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway.

Concluding Remarks

The validation of target engagement is a cornerstone of modern drug discovery. For a novel compound like this compound, a multi-pronged approach is recommended. While phenotypic assays such as cell proliferation and apoptosis studies provide essential information on the compound's cellular effects, they do not confirm direct target interaction. The Cellular Thermal Shift Assay (CETSA) stands out as a powerful method to unequivocally demonstrate that a compound binds its intended target within the native cellular environment. By combining CETSA with functional assays like kinase activity measurements and downstream signaling analysis via Western blotting, researchers can build a comprehensive and compelling case for the mechanism of action of this compound, thereby significantly strengthening its profile as a potential therapeutic candidate. The experimental designs and comparative data presented in this guide offer a robust framework for initiating such validation studies.

References

A Comparative Analysis of Glycosylated versus Non-Glycosylated Evodiamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the performance, supported by experimental data, between the naturally occurring alkaloid evodiamine and its glycosylated derivatives.

Evodiamine, a quinazolinone alkaloid isolated from the fruit of Evodia rutaecarpa, has garnered significant attention in the scientific community for its diverse pharmacological activities.[1][2] However, its therapeutic potential is hampered by poor water solubility and low bioavailability.[1][3] Glycosylation, the enzymatic process of attaching glycans to organic molecules, presents a promising strategy to overcome these limitations. This guide provides a comparative overview of non-glycosylated evodiamine and the anticipated properties of glycosylated evodiamine, supported by experimental data for the parent compound and established principles of glycosylation.

Performance and Properties: A Comparative Overview

The primary motivation for glycosylating evodiamine is to enhance its physicochemical properties, thereby improving its clinical utility. Non-glycosylated evodiamine is sparingly soluble in water, which significantly limits its absorption and bioavailability after oral administration.[1][3][4]

Table 1: Comparative Physicochemical and Pharmacokinetic Properties

PropertyNon-Glycosylated EvodiamineGlycosylated Evodiamine (Expected)
Water Solubility Poor[1][3]Significantly Increased
Bioavailability Low[1][3][4]Enhanced
Metabolism Subject to metabolism by cytochrome P450 enzymes.[5]Potentially altered metabolic pathways and rate
Toxicity Potential for hepatotoxicity, nephrotoxicity, and cardiotoxicity.[1][3]Potentially modified toxicity profile

Biological Activity: A Head-to-Head Comparison

Evodiamine exhibits a broad spectrum of biological activities, with its anti-cancer and anti-inflammatory effects being the most extensively studied.

Anticancer Activity

Non-glycosylated evodiamine has demonstrated potent anticancer effects in various cancer cell lines. It can inhibit cell proliferation, induce apoptosis, and suppress metastasis by modulating multiple signaling pathways.[1][2][6]

Table 2: In Vitro Anticancer Activity of Non-Glycosylated Evodiamine

Cell LineCancer TypeIC50 (µM)Reference
U87Glioblastoma12[7]
HCT116Colorectal Carcinoma>100[8]
4T1Breast Cancer-[8]
HepG2Hepatocellular Carcinoma-[8]
Cardiomyocytes-28.44 µg/mL (24h)[9]

While direct comparative data for glycosylated evodiamine is not yet widely available, it is hypothesized that improved solubility could lead to higher effective concentrations at the tumor site, potentially enhancing its anticancer efficacy.

Anti-inflammatory Activity

Evodiamine exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[1][10][11][12] It has been shown to suppress the activation of the NF-κB signaling pathway, a key regulator of inflammation.[1][10][12] The enhanced bioavailability of glycosylated evodiamine could translate to more potent anti-inflammatory effects in vivo.

Signaling Pathways Modulated by Evodiamine

Evodiamine's diverse biological effects are attributed to its ability to interact with multiple signaling pathways. The following diagrams illustrate some of the key pathways affected by non-glycosylated evodiamine. It is anticipated that glycosylated forms would modulate these same pathways, potentially with greater efficiency due to improved bioavailability.

Evodiamine_Anticancer_Pathway cluster_proliferation Cell Proliferation cluster_apoptosis Apoptosis cluster_metastasis Metastasis Evodiamine Evodiamine PI3K PI3K Evodiamine->PI3K Bax Bax Evodiamine->Bax Bcl2 Bcl-2 Evodiamine->Bcl2 MMP2 MMP-2 Evodiamine->MMP2 MMP9 MMP-9 Evodiamine->MMP9 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CyclinD1 Cyclin D1 mTOR->CyclinD1 CDK4_6 CDK4/6 CyclinD1->CDK4_6 CellCycle G2/M Arrest CDK4_6->CellCycle Caspase3 Caspase-3 Bax->Caspase3 Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Metastasis Inhibition of Metastasis MMP2->Metastasis MMP9->Metastasis

Caption: Key anticancer signaling pathways modulated by evodiamine.

Evodiamine_Anti_Inflammatory_Pathway cluster_inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) cluster_signaling Signaling Cascade cluster_inflammatory_mediators Inflammatory Mediators Evodiamine Evodiamine IKK IKK Evodiamine->IKK LPS LPS LPS->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB COX2 COX-2 NFkB->COX2 iNOS iNOS NFkB->iNOS TNFa TNF-α NFkB->TNFa IL6 IL-6 NFkB->IL6

Caption: Anti-inflammatory signaling pathway of evodiamine.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of evodiamine and its derivatives are provided below.

Synthesis of Evodiamine Analogues

A concise and efficient method for synthesizing evodiamine and its analogues can be achieved through a Lewis acid-catalyzed reaction. This one-step process involves the construction of three chemical bonds and two heterocyclic-fused rings. The reaction demonstrates good functional group tolerance and atom economy, allowing for the generation of various heteroatom-containing evodiamine analogues in moderate to excellent yields.[13][14]

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[15]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., evodiamine) for a specified period (e.g., 24, 48 hours).[7]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[15][16]

MTT_Assay_Workflow start Start cell_plating Plate cells in 96-well plate start->cell_plating incubation1 Incubate overnight cell_plating->incubation1 compound_treatment Treat with Evodiamine (various concentrations) incubation1->compound_treatment incubation2 Incubate for 24/48 hours compound_treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate for 4 hours mtt_addition->incubation3 solubilization Add solubilizing agent (DMSO) incubation3->solubilization absorbance_reading Read absorbance at 490/570 nm solubilization->absorbance_reading end End absorbance_reading->end

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells.[17]

  • Washing: Wash the cells twice with cold PBS.[17]

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).[17][18]

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[17][18] Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[17]

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.[19]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.[20]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[20]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[21]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[21]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.[22]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[22]

Conclusion

Non-glycosylated evodiamine is a promising natural product with well-documented anticancer and anti-inflammatory properties. However, its poor solubility and bioavailability are significant hurdles for clinical development. Glycosylation represents a viable strategy to address these shortcomings. While direct comparative experimental data on glycosylated evodiamine is still emerging, the established principles of medicinal chemistry suggest that glycosylated derivatives will exhibit improved physicochemical properties, leading to enhanced bioavailability and potentially greater therapeutic efficacy. Further research focusing on the synthesis and comprehensive biological evaluation of evodiamine glycosides is warranted to fully elucidate their therapeutic potential.

References

In Vivo Anti-Tumor Efficacy: A Comparative Analysis of 3-Fluoro-evodiamine glucose and Alternative Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release to the Research Community

This guide provides a comparative analysis of the in vivo anti-tumor effects of 3-Fluoro-evodiamine glucose, a novel glucose-conjugated derivative of evodiamine, against established anti-cancer agents. This document is intended for researchers, scientists, and professionals in drug development, offering a side-by-side look at efficacy, mechanism of action, and experimental validation.

This compound, referred to in recent literature as evodiamine-glucose conjugate 8, is a promising therapeutic candidate designed for targeted cancer therapy.[1][2] Its unique structure combines the multi-target properties of evodiamine with a glucose moiety to exploit the metabolic characteristics of tumor cells. This conjugation strategy aims to enhance drug delivery to cancer cells that overexpress glucose transporter-1 (GLUT1), a common feature in many malignancies.[1][2]

This guide will compare the in vivo performance of this compound with agents representing its dual-action mechanism: BAY-876, a selective GLUT1 inhibitor, and the conventional topoisomerase inhibitors, Doxorubicin and Etoposide.

Comparative In Vivo Anti-Tumor Activity

The following table summarizes the in vivo anti-tumor efficacy of this compound and its comparators in xenograft models. While direct head-to-head studies are not yet available, this compilation of data from studies utilizing the HCT116 human colorectal carcinoma xenograft model provides a basis for indirect comparison.

CompoundCancer ModelDosing RegimenTumor Growth Inhibition (TGI)Source(s)
This compound (conjugate 8) HCT116 XenograftData not publicly available in detailReported as enhanced--INVALID-LINK--
BAY-876 HCT116 XenograftOral administration, daily for 3 days (5 mg/kg)Significant inhibition of glucose uptake--INVALID-LINK--[3]
Doxorubicin HCT116 XenograftSingle i.v. dose (8 mg/kg)No significant response--INVALID-LINK--[4]
Etoposide HCT-116 src Implanti.p. on Days 1 and 578% ± 10%--INVALID-LINK--[5]

Note: The efficacy of anti-tumor agents can vary significantly based on the specific xenograft model (subcutaneous vs. subrenal capsule), dosing schedule, and duration of the study. The data presented should be interpreted within the context of the individual studies cited.

Detailed Experimental Protocols

A generalized protocol for establishing and utilizing a human tumor xenograft model, such as the HCT116 model, is provided below. Specific parameters may vary between studies.

HCT116 Xenograft Model Protocol
  • Cell Culture: HCT116 human colorectal carcinoma cells are cultured in an appropriate medium (e.g., McCoy's 5A with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Model: Immunocompromised mice (e.g., athymic nude or NOD/SCID mice), typically 4-6 weeks old, are used.[6]

  • Tumor Cell Implantation: A suspension of HCT116 cells (e.g., 1 x 10⁷ cells in a 100 µL mixture of sterile PBS and Matrigel) is injected subcutaneously into the flank of each mouse.[6][7]

  • Tumor Growth Monitoring: Tumor growth is monitored by measuring the length and width of the tumor with calipers every other day or as required.[6] Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.[8]

  • Treatment Initiation: When tumors reach a predetermined volume (e.g., 100-150 mm³), mice are randomized into control and treatment groups.[2]

  • Drug Administration: The investigational compound (e.g., this compound) or comparator drug is administered according to the specified dosing regimen (e.g., intraperitoneal injection, oral gavage).[6] The control group receives a vehicle solution.[6]

  • Efficacy Evaluation: Tumor volumes and body weights are measured regularly throughout the study.[2] The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in tumor volume between the treated and control groups.

  • Termination and Analysis: At the end of the study, or when tumors reach a maximum allowable size, animals are euthanized.[7] Tumors may be excised for further analysis, such as western blotting or immunohistochemistry, to assess the molecular effects of the treatment.[6]

Mechanism of Action and Signaling Pathways

The anti-tumor activity of this compound and its comparators are mediated through distinct and, in the case of the evodiamine conjugate, overlapping signaling pathways.

This compound (Evodiamine-Glucose Conjugate 8)

This compound exhibits a dual mechanism of action. The glucose moiety facilitates its uptake into cancer cells via the overexpressed GLUT1 transporter. Once inside the cell, the evodiamine component acts as a dual inhibitor of topoisomerase I (Top1) and topoisomerase II (Top2), leading to DNA damage, cell cycle arrest at the G2/M phase, and ultimately, apoptosis.[1][2]

3-Fluoro-evodiamine_glucose_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell Drug_ext 3-Fluoro-evodiamine glucose GLUT1 GLUT1 Drug_ext->GLUT1 uptake via Drug_int 3-Fluoro-evodiamine glucose GLUT1->Drug_int Top1 Topoisomerase I Drug_int->Top1 inhibits Top2 Topoisomerase II Drug_int->Top2 inhibits DNA_Damage DNA Damage Top1->DNA_Damage Top2->DNA_Damage G2M_Arrest G2/M Arrest DNA_Damage->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Mechanism of this compound
BAY-876

BAY-876 is a potent and highly selective inhibitor of GLUT1. By blocking the primary glucose transporter in susceptible cancer cells, it disrupts glycolysis, leading to a metabolic crisis characterized by reduced ATP production and increased oxidative stress. This energy depletion and cellular stress ultimately trigger apoptosis.[3][9][10]

BAY-876_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell Glucose Glucose GLUT1 GLUT1 Glucose->GLUT1 transport BAY876 BAY-876 BAY876->GLUT1 inhibits Glycolysis Glycolysis GLUT1->Glycolysis ATP_Depletion ATP Depletion Glycolysis->ATP_Depletion Apoptosis Apoptosis ATP_Depletion->Apoptosis Oxidative_Stress Oxidative Stress Oxidative_Stress->Apoptosis Topo_Inhibitors_Pathway Drug Doxorubicin / Etoposide TopoII_Complex Topoisomerase II- DNA Complex Drug->TopoII_Complex stabilizes DSBs DNA Double-Strand Breaks TopoII_Complex->DSBs causes DDR DNA Damage Response (p53, etc.) DSBs->DDR Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis

References

Cross-Validation of 3-Fluoro-evodiamine Glucose's Activity in Different Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Evodiamine, a natural alkaloid extracted from Evodia rutaecarpa, has demonstrated significant anti-cancer properties across a spectrum of cancer cell lines. Its therapeutic potential, however, is hampered by poor water solubility and limited in vivo bioavailability. To address these limitations, novel derivatives such as 3-Fluoro-evodiamine glucose have been synthesized. This guide provides a comparative analysis of the anti-cancer activity of evodiamine, the parent compound, in various cancer models, and discusses the prospective advantages of its glucose conjugate. The data presented herein is based on extensive preclinical research and aims to provide a valuable resource for researchers and drug development professionals.

Comparative Anti-Cancer Activity of Evodiamine

Evodiamine exhibits potent cytotoxic and anti-proliferative effects against a diverse range of cancer cell types. The following table summarizes its efficacy, represented by IC50 values, in different human cancer cell lines.

Cancer TypeCell LineIC50 (µM)Key Findings
Osteosarcoma U2OS6Induced apoptosis and G2/M cell cycle arrest. Showed minimal effects on normal hFOB 1.19 bone cells (IC50 = 105 µM).[1]
Lung Cancer A549Not specifiedInduced G2/M phase cell cycle arrest and apoptosis via the intrinsic pathway.[2]
Gastric Cancer SGC7901Not specifiedInhibited proliferation and induced apoptosis in a dose-dependent manner.[3]
Bladder Cancer 253J, T24~2Induced apoptosis through both intrinsic and extrinsic pathways.[4]
Cervical Cancer HeLaNot specifiedDemonstrated the strongest anti-proliferation effect among alkaloids from Evodia rutaecarpa.[5]
Colon Cancer Colon 26-L5Not specifiedSuppressed in vitro invasion and in vivo lung metastasis.[5]
Prostate Cancer LNCaP, PC-3, DU145Not specifiedInduced apoptosis in both androgen-dependent and -independent cells.[5]
Breast Cancer NCI/ADR-RESNot specifiedInduced apoptosis and sensitized chemoresistant cells to adriamycin.[5]

The Rationale for this compound

The development of evodiamine-glucose conjugates represents a targeted approach to enhance the therapeutic index of the parent compound. By attaching a glucose molecule, the drug is designed to selectively target cancer cells that overexpress glucose transporter-1 (GLUT1). This strategy is expected to offer several advantages:

  • Improved Water Solubility: Overcoming a major hurdle in the clinical development of evodiamine.[6]

  • Enhanced In Vivo Antitumor Efficacy: As demonstrated by evodiamine-glucose conjugate 8.[6]

  • Selective Targeting: Increased uptake by cancer cells with high glucose demand, potentially reducing toxicity to normal cells.[6]

  • Multi-Targeting Mechanism: The conjugate is suggested to retain the multi-targeting antitumor mechanisms of evodiamine, including Top1/Top2 dual inhibition, apoptosis induction, and G2/M cell cycle arrest.[6]

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the evaluation of evodiamine and its derivatives.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., U2OS) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Drug Treatment: Cells are treated with varying concentrations of the test compound (e.g., Evodiamine) for a specified duration (e.g., 24 or 48 hours).

  • MTT Incubation: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Analysis (Annexin V-FITC/PI Staining)
  • Cell Treatment: Cells are treated with the test compound at the desired concentrations for the indicated time.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

Western Blot Analysis
  • Protein Extraction: Following drug treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk and then incubated with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, p-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing Molecular Mechanisms and Workflows

To better understand the intricate processes involved, the following diagrams illustrate the key signaling pathways affected by evodiamine and a standard experimental workflow.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_lines Cancer Cell Lines (e.g., U2OS, A549) drug_treatment Drug Treatment (this compound) cell_lines->drug_treatment viability Cell Viability Assay (MTT) drug_treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) drug_treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) drug_treatment->cell_cycle western_blot Western Blot (Protein Expression) drug_treatment->western_blot animal_model Xenograft Mouse Model viability->animal_model Promising results lead to treatment_admin Treatment Administration animal_model->treatment_admin tumor_measurement Tumor Volume Measurement treatment_admin->tumor_measurement toxicity_assessment Toxicity Assessment tumor_measurement->toxicity_assessment histology Histological Analysis toxicity_assessment->histology

Caption: A typical experimental workflow for evaluating novel anti-cancer compounds.

signaling_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_receptor Death Receptor caspase8 Caspase-8 death_receptor->caspase8 caspase3 Caspase-3 caspase8->caspase3 bax Bax mitochondrion Mitochondrion bax->mitochondrion bcl2 Bcl-2 bcl2->mitochondrion | cytochrome_c Cytochrome c mitochondrion->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis evodiamine Evodiamine / This compound evodiamine->death_receptor evodiamine->bax + evodiamine->bcl2 -

Caption: Evodiamine-induced apoptosis signaling pathways.

raf_mek_erk_pathway evodiamine Evodiamine / This compound raf Raf evodiamine->raf - mek p-MEK raf->mek erk p-ERK mek->erk proliferation Cell Proliferation, Migration, Invasion erk->proliferation

Caption: Inhibition of the Raf/MEK/ERK signaling pathway by evodiamine.

References

A Head-to-Head Comparison of Evodiamine and its Derivatives with Standard Chemotherapy Drugs

Author: BenchChem Technical Support Team. Date: November 2025

I have gathered some information on the anti-cancer effects of evodiamine (EVO) and its derivatives, including some comparative data with standard chemotherapy drugs like doxorubicin and cisplatin. I found IC50 values for EVO in various cancer cell lines and some data on its effect on tumor growth inhibition in animal models. I also found several detailed protocols for the requested experimental assays: MTT assay, cell cycle analysis by flow cytometry, and topoisomerase inhibition assays.

Therefore, I need to adjust my plan to focus on finding more specific comparative data. If direct data for "3-Fluoro-evodiamine glucose" is not available, I will proceed with the data for evodiamine and clearly state this limitation in the final report.

Updated plan: Perform a more targeted search for studies that directly compare the IC50 values of evodiamine or its derivatives (including 3-fluoro-evodiamine) with standard chemotherapy drugs (doxorubicin, cisplatin, paclitaxel) in specific cancer cell lines (e.g., MCF-7, A549, HCT116). Search for in vivo studies that provide quantitative data on tumor growth inhibition for both evodiamine (or its derivatives) and a standard chemotherapy control group in the same animal model. Gather more specific details on the signaling pathways affected by both evodiamine and standard chemotherapy drugs to create more accurate and informative diagrams. Once I have this more specific comparative data, I will proceed with compiling the tables, writing the detailed experimental protocols based on the information I've already found, and creating the Graphviz diagrams. If direct comparative data for "this compound" remains unavailable, I will use the data for evodiamine and explicitly state that this is a related compound, and the comparison is being made on this basis. Finally, I will generate the complete comparison guide.I have gathered a significant amount of information regarding the anti-cancer effects of evodiamine (EVO) and its comparison with standard chemotherapy drugs, particularly doxorubicin and cisplatin. I have found IC50 values for evodiamine in several cancer cell lines, including MCF-7, A549, and HCT116, and some data that allows for a comparison with doxorubicin in MCF-7 cells. I also found in vivo data comparing the tumor growth inhibition of evodiamine with a cisplatin control group. Furthermore, I have collected information on the signaling pathways affected by evodiamine and standard chemotherapy drugs, which will be useful for creating the diagrams. Detailed protocols for the requested experimental assays have also been identified.

However, I still lack direct head-to-head comparative data for "this compound". The available information is primarily on the parent compound, evodiamine. While the glucose conjugation is intended to improve targeting and solubility, I do not have specific quantitative data (IC50, in vivo efficacy) for this particular derivative to directly compare it against standard chemotherapy.

Therefore, I will proceed with the available data for evodiamine and frame the comparison around this compound, with a clear disclaimer that this is a related compound to this compound and that the data for the specific user-requested compound is not available in the public domain. I have sufficient information to create the comparison guide as requested, with this important caveat.

I will now proceed to synthesize the collected information into the final response, including the data tables, experimental protocols, and Graphviz diagrams. I will not need further search queries.

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer properties of evodiamine, a naturally occurring quinazolinocarboline alkaloid, and its conceptual derivative, this compound, with standard chemotherapy agents. The comparison is based on available preclinical experimental data for evodiamine. It is important to note that direct comparative data for this compound is not available in the public domain. Therefore, this guide utilizes data for the parent compound, evodiamine, to provide a foundational comparison.

The conjugation of glucose to evodiamine, as in the conceptual this compound, is a strategy designed to enhance tumor-specific targeting by exploiting the increased glucose uptake of cancer cells via glucose transporters (GLUTs), particularly GLUT1. This approach aims to improve the therapeutic index by increasing the drug concentration at the tumor site while minimizing systemic toxicity.

Data Presentation: Comparative Efficacy

The following tables summarize the in vitro cytotoxicity and in vivo anti-tumor efficacy of evodiamine in comparison to standard chemotherapy drugs.

Table 1: In Vitro Cytotoxicity (IC50) of Evodiamine vs. Doxorubicin in Human Breast Cancer Cell Lines

Cell LineCompoundTreatment DurationIC50 (µM)
MCF-7 Evodiamine24h7.68[1]
48h0.64[1]
72h0.30[1]
Doxorubicin48h~0.68
MCF-7/ADR Evodiamine24h24.47[1]
(Doxorubicin-resistant)48h1.26[1]
72h0.47[1]

Table 2: In Vitro Cytotoxicity (IC50) of Evodiamine in Other Human Cancer Cell Lines

Cell LineCancer TypeCompoundIC50 (µM)Treatment Duration
A549 Lung CancerEvodiamine1.3[2]72h
HCT116 Colorectal CancerEvodiamine~15 (at 48h)[3]24h/48h

Table 3: In Vivo Tumor Growth Inhibition of Evodiamine vs. Cisplatin in a Lewis Lung Carcinoma (LLC) Mouse Model

Treatment GroupDosageTumor Growth Inhibition Rate (%)
Evodiamine (low-dose) 5 mg/kg20.55 ± 8.36[4]
Evodiamine (high-dose) 10 mg/kg36.55 ± 10.65[4]
Cisplatin (positive control) Not specified41.45 ± 9.99[4]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Doxorubicin) and a vehicle control.

  • Incubation: Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay is used to quantify the percentage of cells undergoing apoptosis.

Methodology:

  • Cell Treatment: Treat cancer cells with the desired concentrations of the test compounds for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered to be in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Methodology:

  • Cell Treatment and Harvesting: Treat cells with the test compounds, harvest them by trypsinization, and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store them at -20°C overnight.

  • Staining: Wash the fixed cells to remove the ethanol and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Topoisomerase I and II Inhibition Assay

These assays are used to determine the inhibitory effect of a compound on the activity of topoisomerase enzymes.

Methodology for Topoisomerase I (DNA Relaxation Assay):

  • Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, Topoisomerase I enzyme, and the test compound at various concentrations in a reaction buffer.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution/loading dye.

  • Agarose Gel Electrophoresis: Separate the different forms of plasmid DNA (supercoiled, relaxed, and nicked) on an agarose gel.

  • Visualization: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize it under UV light. Inhibition of Topoisomerase I activity is observed as a decrease in the amount of relaxed DNA compared to the control.

Methodology for Topoisomerase II (Decatenation Assay):

  • Reaction Setup: Prepare a reaction mixture containing catenated kinetoplast DNA (kDNA), Topoisomerase II enzyme, ATP, and the test compound in a reaction buffer.

  • Incubation: Incubate the mixture at 37°C for a specified time.

  • Reaction Termination: Stop the reaction.

  • Agarose Gel Electrophoresis: Separate the catenated and decatenated kDNA on an agarose gel.

  • Visualization: Stain and visualize the gel. Inhibition of Topoisomerase II is indicated by the persistence of catenated kDNA.

Mandatory Visualizations

Signaling Pathways

G Conceptual Signaling Pathway for this compound GLUT1 GLUT1 Transporter Cell Cancer Cell GLUT1->Cell Drug 3-Fluoro-evodiamine glucose Drug->GLUT1 Uptake Top1_2 Topoisomerase I/II Drug->Top1_2 Inhibition DNA_damage DNA Strand Breaks Top1_2->DNA_damage Induction CellCycleArrest G2/M Phase Cell Cycle Arrest DNA_damage->CellCycleArrest Apoptosis Apoptosis DNA_damage->Apoptosis CellCycleArrest->Apoptosis

Caption: Proposed mechanism of this compound targeting GLUT1.

G Signaling Pathway of Doxorubicin Dox Doxorubicin CellMembrane Cell Membrane Dox->CellMembrane Passive Diffusion DNA_intercalation DNA Intercalation Dox->DNA_intercalation Top2 Topoisomerase II Inhibition Dox->Top2 ROS Reactive Oxygen Species (ROS) Production Dox->ROS DNA_damage DNA Damage DNA_intercalation->DNA_damage Top2->DNA_damage ROS->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis G Experimental Workflow for In Vitro Cytotoxicity and Apoptosis Analysis Start Start: Cancer Cell Culture Treatment Treat with this compound & Standard Chemotherapy Drugs Start->Treatment Incubation Incubate for 24, 48, 72h Treatment->Incubation MTT_assay MTT Assay Incubation->MTT_assay Flow_cytometry Flow Cytometry Incubation->Flow_cytometry IC50 Determine IC50 Values MTT_assay->IC50 Apoptosis_analysis Analyze Apoptosis (Annexin V/PI) Flow_cytometry->Apoptosis_analysis Cell_cycle Analyze Cell Cycle (PI Staining) Flow_cytometry->Cell_cycle End End: Comparative Analysis IC50->End Apoptosis_analysis->End Cell_cycle->End

References

Assessing the Synergistic Effects of 3-Fluoro-evodiamine Glucose with Other Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on "3-Fluoro-evodiamine glucose" is not currently available in the public domain. This guide provides a comparative analysis based on the known synergistic effects of its parent compound, evodiamine, and its derivatives, including evodiamine-glucose conjugates. The potential advantages of fluorination are also discussed based on established principles in medicinal chemistry.

Introduction

Evodiamine, a quinazolinocarboline alkaloid isolated from the fruit of Evodia rutaecarpa, has demonstrated significant anti-cancer properties by inhibiting cell proliferation, inducing apoptosis, and preventing metastasis.[1] However, its clinical application has been hampered by poor water solubility and bioavailability.[2] To address these limitations, derivatives such as evodiamine-glucose conjugates have been developed to enhance solubility and target cancer cells via glucose transporters (GLUTs).[3] The addition of a fluorine atom, as in the hypothetical "this compound," is a common strategy in medicinal chemistry to improve metabolic stability and therapeutic efficacy.[4] This guide assesses the potential synergistic effects of this compound with other established therapies, drawing on experimental data from evodiamine and its analogues.

Synergistic Effects with Chemotherapeutic Agents

Evodiamine has shown promising synergistic activity when combined with conventional chemotherapeutic drugs, particularly in overcoming drug resistance.

Doxorubicin

Studies have demonstrated that evodiamine can enhance the efficacy of doxorubicin in chemoresistant breast cancer cells.[5] This synergistic effect is attributed to the ability of evodiamine to induce apoptosis through caspase-dependent pathways and to inhibit the Ras/MEK/ERK survival signaling pathway, without inhibiting the P-glycoprotein (P-gp) efflux pump.[6]

Table 1: Synergistic Effects of Evodiamine and Doxorubicin on Breast Cancer Cells

Cell LineTreatmentKey FindingsReference
MCF-7 (Doxorubicin-sensitive)Evodiamine + DoxorubicinSynergistic reduction in cell viability.
MCF-7/ADR (Doxorubicin-resistant)Evodiamine + DoxorubicinSynergistic induction of apoptosis, evidenced by increased cleaved PARP and caspase-7/9 activity.[5]

Synergistic Effects with Targeted Therapies

Evodiamine also exhibits synergistic potential with targeted therapies, such as histone deacetylase (HDAC) inhibitors.

Histone Deacetylase (HDAC) Inhibitors

The combination of evodiamine with HDAC inhibitors, such as PXD101, has been shown to have synergistic cytotoxic effects in thyroid carcinoma cells.[7][8] This combination leads to decreased cell viability and Bcl2 protein levels, and increased apoptosis, DNA damage (γH2AX), and reactive oxygen species (ROS) production.[7] The synergistic effect is further enhanced by the repression of the PI3K/Akt signaling pathway.[7]

Table 2: Synergistic Effects of Evodiamine and HDAC Inhibitors on Thyroid Carcinoma Cells

Cell LineTreatmentKey FindingsReference
TPC-1Evodiamine + PXD101Decreased cell viability and Bcl2 levels; increased apoptosis, γH2AX, and ROS production.[7]
SW1736Evodiamine + PXD101Similar synergistic cytotoxic effects as observed in TPC-1 cells.[7]

The Role of Glucose Conjugation and Fluorination

The novel compound "this compound" suggests two key modifications to the parent evodiamine structure: glucose conjugation and fluorination.

Evodiamine-Glucose Conjugates

Conjugating evodiamine with glucose is a strategy to improve its poor water solubility and to target cancer cells that overexpress glucose transporter-1 (GLUT1).[3] This targeted delivery can lead to increased intracellular concentrations of the drug in tumor cells while minimizing toxicity to normal cells.[3] An evodiamine-glucose conjugate (conjugate 8 in a specific study) has been shown to act as a dual inhibitor of topoisomerase 1 and 2 (Top1/Top2), induce apoptosis, and cause G2/M cell cycle arrest in tumor cells with high GLUT1 expression.[3]

Fluorination

The introduction of a fluorine atom at the 3-position of the evodiamine scaffold is a rational design strategy in medicinal chemistry. Fluorination can enhance several key properties of a drug molecule:

  • Metabolic Stability: The carbon-fluorine bond is very strong, which can block metabolic pathways and increase the drug's half-life.[4]

  • Lipophilicity: Fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[4]

  • Binding Affinity: The high electronegativity of fluorine can lead to stronger interactions with target proteins, potentially increasing the drug's potency.[4]

A 3-fluoro-10-hydroxyl-evodiamine has been used as a scaffold for developing potent dual inhibitors of topoisomerase and histone deacetylase, indicating the value of fluorination in enhancing the anti-cancer activity of evodiamine derivatives.[9]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the assessment of evodiamine's synergistic effects.

Cell Viability Assay (MTT Assay)
  • Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (e.g., evodiamine, doxorubicin, or their combination) for a specified period (e.g., 48 hours).

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
  • Treat cells with the test compounds as described for the cell viability assay.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis
  • Lyse treated cells in RIPA buffer to extract total proteins.

  • Determine protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST.

  • Incubate the membrane with primary antibodies against target proteins (e.g., Bcl2, PARP, p-ERK) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The synergistic effects of evodiamine and its derivatives are often mediated through the modulation of key signaling pathways involved in cancer cell survival and proliferation.

Signaling_Pathway Evodiamine Evodiamine / This compound PI3K_Akt PI3K/Akt Pathway Evodiamine->PI3K_Akt Inhibits Ras_MEK_ERK Ras/MEK/ERK Pathway Evodiamine->Ras_MEK_ERK Inhibits Apoptosis Apoptosis Evodiamine->Apoptosis Induces HDACi HDAC Inhibitors HDAC HDACs HDACi->HDAC Inhibits Doxorubicin Doxorubicin DNA_Damage DNA Damage Doxorubicin->DNA_Damage Induces Survival Cell Survival PI3K_Akt->Survival Promotes Proliferation Cell Proliferation Ras_MEK_ERK->Proliferation Promotes HDAC->Proliferation Promotes DNA_Damage->Apoptosis Leads to

Caption: Signaling pathways modulated by evodiamine and its combination therapies.

Experimental_Workflow start Cancer Cell Culture treatment Treatment with This compound +/- Other Therapies start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Flow Cytometry) treatment->apoptosis western Western Blot Analysis (Protein Expression) treatment->western data_analysis Data Analysis and Comparison viability->data_analysis apoptosis->data_analysis western->data_analysis

Caption: General experimental workflow for assessing synergistic effects.

Conclusion

While direct experimental evidence for the synergistic effects of this compound is pending, the available data on evodiamine and its derivatives strongly suggest a high potential for this novel compound in combination therapies. The glucose conjugation offers a promising strategy for targeted drug delivery, potentially enhancing efficacy and reducing systemic toxicity. The addition of fluorine is expected to improve the pharmacokinetic profile and potency of the molecule.

Future research should focus on synthesizing this compound and evaluating its synergistic effects with a range of chemotherapeutic and targeted agents in various cancer models. Detailed mechanistic studies will be crucial to elucidate the precise signaling pathways involved and to identify biomarkers for patient selection. The findings from such studies will be instrumental in advancing this promising class of compounds towards clinical application.

References

A Comparative Guide to the In Vitro Reproducibility of Evodiamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the in vitro anti-cancer activity of evodiamine and its glucose conjugate, with doxorubicin as a benchmark. It is intended for researchers, scientists, and drug development professionals interested in the reproducibility and efficacy of these compounds. The data presented is compiled from various studies to offer a comprehensive overview of their performance in different cancer cell lines.

Comparative Analysis of In Vitro Cytotoxicity

The anti-proliferative activity of the evodiamine-glucose conjugate, its parent compound evodiamine, and the conventional chemotherapeutic drug doxorubicin were evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined using the MTT assay. The results are summarized in the table below.

CompoundCell LineCancer TypeIC50 (µM)
Evodiamine-Glucose Conjugate 8 A549Lung Cancer2.85 ± 0.17
HCT116Colon Cancer1.96 ± 0.11
SGC-7901Gastric Cancer2.13 ± 0.15
4T1Breast Cancer3.27 ± 0.19
Evodiamine (Parent Compound) A549Lung Cancer>50
HCT116Colon Cancer>50
SGC-7901Gastric Cancer>50
4T1Breast Cancer15.20 ± 0.99[1]
HepG2Liver Cancer20[2]
B16-F10Melanoma5.083 (48h)[3]
Doxorubicin (Benchmark) HCT116Colon Cancer1.0 (72h)[4]
4T1Breast Cancer1 (approx.)[5]
A549Lung Cancer0.4 (72h)
HepG2Liver CancerNot specified

Data for Evodiamine-Glucose Conjugate 8 and its corresponding Evodiamine control in A549, HCT116, and SGC-7901 cell lines are derived from the supporting information of "Design of Evodiamine-Glucose Conjugates with Improved In Vivo Antitumor Activity" (2024). It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell density and incubation time.

The conjugation of glucose to evodiamine appears to significantly enhance its cytotoxic activity in the tested cell lines. This is likely due to increased water solubility and targeted uptake by cancer cells through glucose transporters (GLUTs), which are often overexpressed in malignant cells[6][7].

Experimental Protocols

To ensure the reproducibility of the presented findings, detailed methodologies for the key in vitro experiments are provided below.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of their viability.

Materials:

  • Cancer cell lines (e.g., A549, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (Evodiamine-glucose conjugate, Evodiamine, Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate the plates for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere[8].

  • Add 10-20 µL of MTT solution to each well and incubate for another 4 hours[8].

  • Remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cells treated with test compounds

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Harvest the treated and control cells by trypsinization.

  • Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 30 minutes.

  • Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Resuspend the cell pellet in a solution containing RNase A and incubate to degrade RNA.

  • Add PI staining solution and incubate in the dark to stain the cellular DNA.

  • Analyze the samples using a flow cytometer to measure the fluorescence intensity of the PI-stained cells.

  • The DNA content will be used to generate a histogram to quantify the percentage of cells in each phase of the cell cycle.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect specific proteins in a sample and to analyze the activation of signaling pathways such as PI3K/Akt and MAPK.

Materials:

  • Treated cancer cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells in lysis buffer and determine the protein concentration.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Use a loading control like β-actin to normalize the protein expression levels.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by evodiamine and a general workflow for the in vitro experiments described.

experimental_workflow cluster_prep Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture Seed cells in plates treatment Treat with Evodiamine derivatives cell_culture->treatment viability MTT Assay (Cell Viability) treatment->viability cell_cycle Flow Cytometry (Cell Cycle Analysis) treatment->cell_cycle western_blot Western Blot (Signaling Pathways) treatment->western_blot ic50 IC50 Calculation viability->ic50 cycle_dist Cell Cycle Distribution cell_cycle->cycle_dist protein_exp Protein Expression western_blot->protein_exp

General workflow for in vitro anti-cancer assays.

PI3K_AKT_pathway Evodiamine Evodiamine PI3K PI3K Evodiamine->PI3K AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT P mTOR mTOR pAKT->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival

Evodiamine's inhibitory effect on the PI3K/AKT pathway.

MAPK_ERK_pathway Evodiamine Evodiamine ERK ERK Evodiamine->ERK Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK pERK p-ERK ERK->pERK P Proliferation Cell Proliferation pERK->Proliferation

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.